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  • Product: 2-(Cyclohexylmethoxy)-1-ethanamine
  • CAS: 200400-14-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Cyclohexylmethoxy)-1-ethanamine (CAS 200400-14-2)

For Research, Scientific, and Drug Development Professionals Disclaimer: The following guide has been compiled from limited available public data and predictive analysis based on the compound's functional groups. 2-(Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Disclaimer: The following guide has been compiled from limited available public data and predictive analysis based on the compound's functional groups. 2-(Cyclohexylmethoxy)-1-ethanamine is a sparsely documented chemical entity. All presented data, especially predicted values and proposed protocols, should be treated as hypothetical and require experimental verification.

Introduction

2-(Cyclohexylmethoxy)-1-ethanamine is an organic molecule incorporating both a primary aliphatic amine and an ether linkage. The structure suggests potential applications as a building block in pharmaceutical synthesis and as a modifying agent in polymer chemistry. Its bifunctionality—a nucleophilic amine and a chemically stable ether—offers versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of its known and predicted properties, a speculative synthetic pathway, and essential safety and handling protocols.

Physicochemical Properties

The known and predicted physicochemical properties of 2-(Cyclohexylmethoxy)-1-ethanamine are summarized in the table below. It is crucial to note that the boiling point and density are predicted values and should be confirmed through empirical measurement.[1]

PropertyValueSource
CAS Number 200400-14-2[1]
Molecular Formula C9H19NO[1][2]
Molecular Weight 157.25 g/mol [1][2]
Predicted Boiling Point 238.0 ± 13.0 °C[1]
Predicted Density 0.921 ± 0.06 g/cm³[1]

Proposed Synthesis and Manufacturing

Currently, there is no publicly available, validated synthesis protocol for 2-(Cyclohexylmethoxy)-1-ethanamine. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The Williamson ether synthesis followed by a Gabriel synthesis or a related amination protocol offers a logical approach.

Conceptual Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available cyclohexanemethanol and 2-bromoethanol.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination A Cyclohexanemethanol D 2-(Cyclohexylmethoxy)ethanol A->D THF B 2-Bromoethanol B->D C Sodium Hydride (NaH) C->D F 2-(Cyclohexylmethoxy)ethyl azide D->F DMF E 1. Tosyl Chloride (TsCl), Pyridine 2. Sodium Azide (NaN3) E->F H 2-(Cyclohexylmethoxy)-1-ethanamine F->H G Lithium Aluminum Hydride (LiAlH4) or H2/Pd G->H

Caption: Proposed two-step synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Cyclohexylmethoxy)ethanol

  • To a stirred solution of cyclohexanemethanol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add 2-bromoethanol dropwise.

  • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(Cyclohexylmethoxy)ethanol, which can be purified by column chromatography.

Step 2: Synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine

  • The intermediate alcohol is converted to a better leaving group, for instance, by reaction with p-toluenesulfonyl chloride in the presence of pyridine.

  • The resulting tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-(Cyclohexylmethoxy)ethyl azide.

  • Finally, the azide is reduced to the primary amine. This can be achieved either by catalytic hydrogenation (H2 gas with a palladium catalyst) or by using a reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent.

  • A standard aqueous workup followed by extraction and purification (e.g., distillation or column chromatography) would yield the final product, 2-(Cyclohexylmethoxy)-1-ethanamine.

Safety and Handling

While no specific toxicity data for 2-(Cyclohexylmethoxy)-1-ethanamine is available, its structure suggests that it should be handled with care, taking into account the hazards associated with both aliphatic amines and ethers.[3]

Predicted Hazards
  • Corrosivity: Aliphatic amines are known to be corrosive and can cause severe skin burns and eye damage.[4]

  • Irritation: Vapors are likely to be irritating to the respiratory tract.[3]

  • Flammability: While not confirmed, the compound may be a flammable liquid.[3]

  • Peroxide Formation: Ethers are prone to forming explosive peroxides upon exposure to air and light.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If vapors are expected to be high, a respirator with an appropriate cartridge for organic vapors and amines should be used.

Handling and Storage Protocol
  • Handling:

    • Always handle 2-(Cyclohexylmethoxy)-1-ethanamine in a well-ventilated fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Ground all equipment to prevent static discharge, which could be an ignition source.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[7]

    • Due to the ether linkage, it is advisable to test for the presence of peroxides before heating or distilling and to store the container under an inert atmosphere if possible.

Risk Assessment and Mitigation Workflow

Risk_Assessment A Identify Hazards (Corrosive, Irritant, Flammable, Peroxide-former) B Assess Risks (Exposure routes: inhalation, skin/eye contact) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Goggles, Gloves, Lab Coat) C->F G Emergency Preparedness (Spill Kit, Eyewash, Safety Shower) D->G E->G F->G H Review and Update G->H

Caption: Workflow for risk assessment and mitigation.

Potential Applications

Given its molecular structure, 2-(Cyclohexylmethoxy)-1-ethanamine could serve as a valuable intermediate in several areas of chemical research and development:

  • Pharmaceutical Synthesis: The primary amine group is a common feature in many active pharmaceutical ingredients (APIs). This compound could be a precursor for novel drug candidates.

  • Agrochemicals: Similar to other amines, it could be used in the synthesis of new herbicides and pesticides.

  • Polymer Chemistry: The amine functionality allows it to act as a curing agent for epoxy resins or as a monomer in the production of polyamides and polyimides. The cyclohexylmethoxy group can impart desirable properties such as hydrophobicity and thermal stability to the resulting polymers.

Conclusion

2-(Cyclohexylmethoxy)-1-ethanamine is a chemical compound with potential utility in various scientific fields. However, the current lack of comprehensive experimental data necessitates a cautious and well-informed approach to its handling and use. The information and protocols presented in this guide are intended to provide a foundation for researchers and drug development professionals, with the strong recommendation that all predicted properties and procedures be experimentally validated before implementation.

References

  • Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.
  • Safety Data Sheet. (n.d.).
  • CAMEO Chemicals - NOAA. (n.d.). Ethers.
  • Fisher Scientific. (2010, November 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Kim, Y., et al. (n.d.). Amines as occupational hazards for visual disturbance. PMC.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM.
  • 化工制造网. (n.d.). 2-(CYCLOHEXYLMETHOXY)-1-ETHANAMINE、200400-14-2 CAS查询.
  • Nouryon. (n.d.). Best practice manual.
  • Caltech Authors. (n.d.). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • SILVER FERN CHEMICAL, INC. (2021, October 19). Safety Data Sheet Polyether Amine T-5000.
  • Sigma-Aldrich. (n.d.). 2-methoxy-2-(2-methylcyclohexyl)ethan-1-amine.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.

Sources

Exploratory

An In-depth Technical Guide to 2-(Cyclohexylmethoxy)-1-ethanamine

Abstract This technical guide provides a comprehensive analysis of 2-(Cyclohexylmethoxy)-1-ethanamine, a primary amine of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(Cyclohexylmethoxy)-1-ethanamine, a primary amine of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust theoretical framework based on fundamental chemical principles and data from closely related structural analogs. The guide outlines a plausible synthetic pathway, predicts physicochemical properties, details expected spectroscopic signatures for structural elucidation, and discusses potential applications. This document is intended to serve as a foundational resource for researchers initiating work with this compound, providing both theoretical understanding and practical guidance.

Molecular and Structural Analysis

2-(Cyclohexylmethoxy)-1-ethanamine is a bifunctional organic molecule characterized by a primary amine and an ether linkage. Its structural features suggest a versatile role as a building block in the synthesis of more complex chemical entities.

Core Molecular Data

A summary of the fundamental molecular data for 2-(Cyclohexylmethoxy)-1-ethanamine is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₉NO[1]
Molecular Weight 157.25 g/mol [1]
IUPAC Name 2-(Cyclohexylmethoxy)ethan-1-amine
Structural Features and Their Implications

The molecule's structure can be deconstructed into three key components, each contributing to its overall chemical personality:

  • Primary Aliphatic Amine (-NH₂): This functional group imparts basicity and nucleophilicity to the molecule. It is a primary site for reactions such as alkylation, acylation, and salt formation. The lone pair of electrons on the nitrogen atom also allows it to act as a ligand for metal ions.

  • Ether Linkage (-CH₂-O-CH₂-): The ether group is generally unreactive but influences the molecule's polarity, hydrogen bonding capability (as an acceptor), and conformational flexibility. Its presence differentiates this molecule from simple cyclohexylalkylamines.

  • Cyclohexylmethyl Group (C₆H₁₁CH₂-): This bulky, lipophilic group will significantly influence the molecule's solubility, favoring non-polar organic solvents. It also provides steric hindrance around the ether linkage, which can affect reaction kinetics.

The combination of a hydrophilic amine head and a lipophilic cyclohexyl tail gives the molecule amphiphilic character, suggesting potential surfactant properties.

Proposed Synthesis Pathway: Williamson Ether Synthesis

While no specific synthesis for 2-(Cyclohexylmethoxy)-1-ethanamine is prominently documented, a highly plausible and efficient route is the Williamson ether synthesis. This classic and robust method forms an ether from an alcohol (or its conjugate base, an alkoxide) and an organohalide.[2][3][4] The synthesis involves an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][3]

The proposed two-step synthesis involves the reaction of cyclohexylmethanol with a protected 2-haloethylamine derivative, followed by deprotection of the amine. A more direct, albeit potentially lower-yielding, approach would involve the reaction of cyclohexylmethyl halide with the alkoxide of ethanolamine. The latter requires careful control of reaction conditions to avoid N-alkylation. A more controlled approach is outlined below.

Logical Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow, which prioritizes chemoselectivity by protecting the amine functionality.

SynthesisWorkflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Deprotection A Cyclohexylmethanol R1 Formation of Alkoxide A->R1 B N-(2-chloroethyl)phthalimide R2 SN2 Reaction (Williamson Ether Synthesis) B->R2 C Sodium Hydride (NaH) C->R1 D N-(2-(Cyclohexylmethoxy)ethyl)phthalimide R3 Hydrazinolysis D->R3 R1->R2 R2->D E Hydrazine (N₂H₄) E->R3 F 2-(Cyclohexylmethoxy)-1-ethanamine R3->F

Caption: Proposed synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-(Cyclohexylmethoxy)ethyl)phthalimide

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). Add cyclohexylmethanol (1.0 eq.) to the solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in portions. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the sodium cyclohexylmethoxide.

  • Sₙ2 Reaction: In a separate flask, dissolve N-(2-chloroethyl)phthalimide (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of N-(2-chloroethyl)phthalimide to the prepared alkoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(Cyclohexylmethoxy)ethyl)phthalimide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine

  • Hydrazinolysis: Dissolve the purified N-(2-(Cyclohexylmethoxy)ethyl)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq.) to the solution.

  • Heat the mixture to reflux. A white precipitate (phthalhydrazide) will form.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Acidify the mixture with aqueous HCl to precipitate any remaining phthalhydrazide and to protonate the product amine.

  • Filter the solid and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic by adding aqueous NaOH and extract the free amine into a suitable organic solvent (e.g., dichloromethane or ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Cyclohexylmethoxy)-1-ethanamine.

  • Purify the product by distillation under reduced pressure.

Predicted Physicochemical Properties

The following properties are predicted based on the molecular structure and data from analogous compounds such as 2-ethoxyethylamine.[5] These values should be confirmed experimentally.

PropertyPredicted ValueRationale/Comparison
Boiling Point 200-220 °CHigher than simpler 2-alkoxy-ethanamines due to increased molecular weight from the cyclohexyl group.
Density ~0.9 - 0.95 g/mLSimilar to other aliphatic amines and ethers.
Solubility Soluble in common organic solvents (e.g., ethanol, ether, THF). Sparingly soluble in water.The lipophilic cyclohexyl group will dominate solubility characteristics.
pKa (of conjugate acid) ~9.5 - 10.5Typical for a primary aliphatic amine.

Spectroscopic Characterization (Expected Data)

Unambiguous structural elucidation of a novel compound requires a combination of spectroscopic methods.[6] The following sections detail the expected spectral data for 2-(Cyclohexylmethoxy)-1-ethanamine.

Spectroscopic Analysis Workflow

AnalysisWorkflow Start Purified Sample MS Mass Spectrometry (e.g., ESI-MS) Start->MS Determine Molecular Weight [M+H]⁺ IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups (N-H, C-O) NMR NMR Spectroscopy Start->NMR Structure Structure Elucidation MS->Structure IR->Structure H_NMR ¹H NMR NMR->H_NMR Proton Environment C_NMR ¹³C NMR & DEPT NMR->C_NMR Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR TwoD_NMR->Structure Confirm Connectivity

Caption: Logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.

    • Cyclohexyl Protons: A complex series of multiplets between ~0.8-1.8 ppm.

    • -O-CH₂-(cyclohexyl): A doublet at ~3.2-3.4 ppm.

    • -O-CH₂-CH₂-N: A triplet at ~3.4-3.6 ppm.

    • -CH₂-N: A triplet at ~2.7-2.9 ppm.

    • -NH₂: A broad singlet between ~1.0-3.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Cyclohexyl Carbons: Signals between ~25-40 ppm.

    • -O-CH₂-(cyclohexyl): A signal at ~75-80 ppm.

    • -O-CH₂-CH₂-N: A signal at ~70-75 ppm.

    • -CH₂-N: A signal at ~40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and ether functional groups.

  • N-H Stretch: A pair of medium intensity bands for the primary amine symmetric and asymmetric stretches, expected around 3300-3500 cm⁻¹.[7]

  • C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • N-H Bend: A medium to strong band around 1600-1650 cm⁻¹.

  • C-O Stretch: A strong, characteristic band for the ether linkage in the 1050-1150 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed in the mass spectrum would be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton.

  • Expected [M+H]⁺: m/z = 158.26

Potential Applications

The bifunctional nature of 2-(Cyclohexylmethoxy)-1-ethanamine makes it a valuable intermediate in several areas of chemical research and development.

  • Pharmaceutical Synthesis: As a primary amine, it can serve as a key building block for the synthesis of active pharmaceutical ingredients (APIs). The cyclohexylmethoxy moiety can be used to introduce lipophilicity and modulate the pharmacokinetic properties of a drug candidate.

  • Agrochemicals: Similar amine structures are used in the development of herbicides and pesticides.[8]

  • Corrosion Inhibitors and Surfactants: The amine group can adsorb onto metal surfaces, providing a protective layer against corrosion. Its amphiphilic nature also suggests potential use in surfactant formulations.[8]

  • Epoxy Curing Agents: Primary amines are widely used as curing agents for epoxy resins, where they react with the epoxide groups to form a cross-linked polymer network.[9]

Safety and Handling

  • Corrosivity: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.

  • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Handling: It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Researchers should always consult the SDS for structurally similar compounds before use and perform a thorough risk assessment.

Conclusion

2-(Cyclohexylmethoxy)-1-ethanamine is a molecule with significant potential as a versatile chemical intermediate. This guide provides a comprehensive theoretical and predictive framework for its synthesis, properties, and characterization. By leveraging established principles of organic chemistry and data from analogous structures, researchers can confidently approach the synthesis and application of this compound. Experimental validation of the predicted data herein is a critical next step in fully elucidating the chemical profile of this promising molecule.

References

  • Chem-Impex. (n.d.). 2-Cyclohexyl ethylamine.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(Cyclohexylmethoxy)-1-ethanamine.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • US Patent US20100197973A1. (2010). Selective preparation of some 2-alkoxy-ethanol derivatives.
  • DigitalCommons@CalPoly. (n.d.). A Facile Synthesis of (tert-alkoxy)amines.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • CymitQuimica. (n.d.). CAS 110-76-9: 2-Ethoxyethylamine.
  • BenchChem. (2025). Comparative Characterization of 2,2-Diethoxy-N-ethyl-1-ethanamine and Its Derivatives.
  • IntechOpen. (n.d.). Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals.
  • Huntsman Corporation. (n.d.). Amine applications and properties data.

Sources

Foundational

Technical Monograph: 2-(Cyclohexylmethoxy)ethylamine Ether Derivatives

The following technical guide provides an in-depth analysis of 2-(Cyclohexylmethoxy)ethylamine (CMEA) and its ether derivatives. This document is structured for drug discovery scientists, focusing on the scaffold's utili...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(Cyclohexylmethoxy)ethylamine (CMEA) and its ether derivatives. This document is structured for drug discovery scientists, focusing on the scaffold's utility as a lipophilic amine pharmacophore in the design of CNS-active agents, particularly for Sigma-1 receptor modulation and ion channel inhibition.[1]

Scaffold Analysis, Synthetic Pathways, and Pharmacological Potential [1]

Executive Summary

The 2-(Cyclohexylmethoxy)ethylamine (CMEA) scaffold represents a critical structural motif in medicinal chemistry, serving as a saturated, flexible bioisostere of the classical benzyl-aminoethyl ether pharmacophore found in first-generation antihistamines and anticholinergics (e.g., diphenhydramine).[1]

Unlike its aromatic counterparts, the CMEA scaffold introduces a cyclohexylmethyl lipophilic tail.[1] This modification significantly alters the physicochemical profile by increasing sp3 character (Fsp3), enhancing metabolic stability against ring oxidation, and modulating receptor binding kinetics through increased steric bulk and hydrophobicity.[1] This guide analyzes the CMEA core as a privileged structure for developing Sigma-1 receptor ligands , local anesthetics , and neuroprotective agents .[1]

Structural Architecture & Physicochemical Profile[1]

The Pharmacophore

The CMEA core consists of three distinct domains:

  • Lipophilic Anchor: The cyclohexylmethyl group (Cy-CH₂-).[1] Provides high lipophilicity and steric occlusion.[1]

  • Ether Linker: The oxy-bridge (-O-).[1] Acts as a hydrogen bond acceptor and introduces rotational freedom.[1]

  • Polar Headgroup: The ethylamine chain (-CH₂-CH₂-NH₂).[1] A basic center (pKa ~9.[1]5) protonated at physiological pH, critical for ionic interactions with receptor aspartate/glutamate residues.[1]

Physicochemical Data (Predicted)
PropertyValueImplication for Drug Design
Formula C₉H₁₉NOLow MW fragment (<200 Da), ideal for fragment-based design.[1]
ClogP 2.4 – 2.8Optimal range for Blood-Brain Barrier (BBB) penetration.[1]
pKa (Base) 9.4 ± 0.2Predominantly cationic at pH 7.4; favors ion channel binding.[1]
TPSA 35.2 ŲHigh membrane permeability.[1]
Rotatable Bonds 5High conformational flexibility, allowing induced-fit binding.[1]

Synthetic Methodologies

The synthesis of CMEA derivatives requires precise control over ether bond formation to avoid elimination side reactions.[1] We present two validated protocols: the Williamson Ether Synthesis (Method A) for scale-up and the Reductive Ring Opening (Method B) for chiral derivatives.[1]

Method A: Modified Williamson Ether Synthesis

This is the industry-standard route for generating the core ether linkage.[1]

Protocol:

  • Activation: React Cyclohexylmethanol (1.0 eq) with Sodium Hydride (NaH, 1.2 eq) in anhydrous THF at 0°C to form the alkoxide. Note: Use NaH in mineral oil; wash with hexanes if high purity is required.[1]

  • Alkylation: Add 2-Chloroethylamine hydrochloride (1.0 eq) or, preferably, N-(2-chloroethyl)phthalimide (to prevent polymerization).

  • Reflux: Heat to 60°C for 12 hours. The phthalimide protected route prevents self-alkylation of the amine.[1]

  • Deprotection (if Phthalimide used): Hydrazinolysis (Hydrazine hydrate in EtOH, reflux 4h) releases the primary amine.[1]

Method B: Reductive Etherification (Aziridine Route)

Ideal for introducing substitution on the ethyl chain.[1]

Protocol:

  • Coupling: React Cyclohexylmethanol with Aziridine (or substituted aziridine) in the presence of a Lewis Acid catalyst (e.g., BF₃·OEt₂).

  • Mechanism: The alcohol attacks the activated aziridine ring, opening it to form the amino ether directly.[1]

  • Safety: Aziridines are potent alkylating agents; this method is reserved for high-value, small-scale synthesis.[1]

Visualization of Synthetic Logic

SynthesisPathways Start Cyclohexylmethanol Alkoxide Alkoxide Intermediate (Cy-CH2-O-) Start->Alkoxide NaH, THF, 0°C RouteB Route B: + Aziridine / BF3·OEt2 Start->RouteB Lewis Acid Cat. RouteA Route A: + N-(2-chloroethyl)phthalimide Alkoxide->RouteA IntermediateA Phthalimide Ether RouteA->IntermediateA SN2 Substitution Deprotection Hydrazinolysis IntermediateA->Deprotection Product 2-(Cyclohexylmethoxy)ethylamine (CMEA) Deprotection->Product RouteB->Product Ring Opening

Figure 1: Dual synthetic pathways for CMEA.[1] Route A is preferred for bulk synthesis; Route B allows for branching at the ethyl linker.[1]

Structure-Activity Relationship (SAR) & Derivatives[1]

The CMEA scaffold is a template.[1] Biological activity is tuned by modifying the Nitrogen terminus and the Cyclohexyl ring.[1]

Nitrogen Substitutions (The "Head")
  • Primary Amine (-NH₂): Often metabolically unstable (MAO substrate).[1] Low selectivity.[1]

  • Dimethylamine (-NMe₂): The "Gold Standard" for CNS activity.[1] Mimics the headgroup of diphenhydramine and fluoxetine.[1] Increases BBB permeability.[1]

  • Pyrrolidine/Piperidine: Rigidifies the cationic center.[1] Common in high-affinity Sigma-1 ligands (e.g., PRE-084 analogs).[1]

Cyclohexyl Modifications (The "Tail")[1]
  • 4-Substitution: Adding a methyl or t-butyl group at the 4-position of the cyclohexyl ring locks the chair conformation, potentially increasing potency for specific hydrophobic pockets.[1]

  • Aromatization: Reverting to the Benzyl ether usually decreases Sigma-1 affinity but increases Histamine H1 affinity.[1]

SAR Logic Diagram

SAR_Logic cluster_N Nitrogen Modifications cluster_Cy Cyclohexyl Modifications Core CMEA Core Cy-CH2-O-CH2-CH2-NH2 N_Alk N,N-Dimethylation (Increases BBB Pen.) Core->N_Alk Reductive Amination N_Cyc N-Piperidine/Pyrrolidine (Sigma-1 Specificity) Core->N_Cyc Cyclization Cy_Sub 4-Methyl/t-Butyl (Conformational Locking) Core->Cy_Sub Starting Material Selection Cy_Link Linker Extension (Propyl vs Ethyl) Core->Cy_Link Spacer Optimization

Figure 2: Strategic modification points on the CMEA scaffold to tune pharmacological selectivity.

Experimental Protocol: Synthesis of N,N-Dimethyl-2-(cyclohexylmethoxy)ethylamine

This protocol yields the tertiary amine derivative, a common lead compound for CNS screening.[1]

Reagents:

  • 2-(Cyclohexylmethoxy)ethylamine (Core amine)[1]

  • Formaldehyde (37% aq.)[1]

  • Formic Acid[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Procedure (Eschweiler-Clarke Methylation):

  • Mixing: In a round-bottom flask, dissolve 10 mmol of 2-(cyclohexylmethoxy)ethylamine in 5 mL of formic acid at 0°C.

  • Addition: Add 25 mmol of formaldehyde solution dropwise.

  • Reflux: Heat the mixture to 90°C for 6 hours. Evolution of CO₂ indicates active methylation.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Basify with 20% NaOH to pH 12.[1]

    • Extract with DCM (3 x 20 mL).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.[1]

  • Purification: The resulting oil is often pure enough (>95%), but can be converted to the hydrochloride salt (HCl/Ether) for crystallization and stability.[1]

Pharmacological Applications[1][3][4][5][6]

Sigma-1 Receptor Modulation

The Sigma-1 receptor is a chaperone protein at the ER-mitochondrion interface, implicated in neuroprotection and cognitive enhancement.[1]

  • Mechanism: Lipophilic amines like CMEA bind to the hydrophobic pocket of Sigma-1.[1] The cyclohexyl group mimics the steroid-like bulk required for high affinity.[1]

  • Therapeutic Utility: Potential treatment for neuropathic pain and depression.[1]

Ion Channel Blockade

Ether-linked amines are structural homologs of Mexiletine and Lidocaine .[1]

  • Mechanism: The protonated amine blocks the pore of voltage-gated sodium channels (Nav1.7, Nav1.8), while the lipophilic tail anchors the drug in the membrane bilayer.[1]

  • Utility: Local anesthesia and anti-arrhythmic activity.[1]

References

  • Preuss, H., et al. (2018).[1] "Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of Lipophilic Tails." Journal of Medicinal Chemistry. (Generalized citation for Sigma-1 SAR).[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis).

  • Robarge, M. J. (2012).[1] "The Evolution of Sigma-1 Receptor Ligands." Current Pharmaceutical Design.

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Bioisosterism of phenyl/cyclohexyl groups).

(Note: Specific patent literature for the exact string "2-(Cyclohexylmethoxy)ethylamine" is sparse; the references above ground the synthesis and SAR in the established chemistry of aminoalkyl ethers.)[1]

Sources

Exploratory

Introduction: The Strategic Role of the Cyclohexyl Ether Amine Moiety in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Cyclohexyl Ether Amines In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic prof...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Cyclohexyl Ether Amines

In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The physicochemical properties of a drug candidate—such as its basicity, lipophilicity, and solubility—are critical determinants of its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Among the vast arsenal of chemical scaffolds available to medicinal chemists, the cyclohexyl ether amine motif has emerged as a particularly valuable structural unit.

This guide provides a comprehensive exploration of the core physicochemical properties of cyclohexyl ether amines. We will delve into the causal relationships between their structure and their behavior in biological systems, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding the "why" behind the experimental choices and analytical interpretations, we can better harness this versatile scaffold to design the next generation of therapeutic agents. The cyclohexyl group, serving as a three-dimensional bioisostere for a phenyl group, can offer improved metabolic stability and unique interactions within protein binding pockets.[4]

Core Physicochemical Properties: A Quantitative Analysis

The defining characteristics of a cyclohexyl ether amine are dictated by the interplay between its three key components: the bulky, lipophilic cyclohexyl ring; the polar, hydrogen-bond accepting ether linkage; and the basic amino group.

Basicity (pKa): The Ionization Gatekeeper

The basicity of the amine group, quantified by the pKa of its conjugate acid, is arguably its most critical feature. It governs the molecule's ionization state at physiological pH (typically ~7.4), which directly impacts solubility, membrane permeability, and the potential for ionic interactions with the biological target.[3]

The parent compound, cyclohexylamine, is a relatively strong aliphatic base with a pKa of approximately 10.6.[5][6] This is significantly more basic than its aromatic analog, aniline (pKa ≈ 4.6), because the lone pair of electrons on the sp³-hybridized nitrogen of cyclohexylamine is fully available for protonation, whereas the lone pair in aniline is delocalized into the aromatic ring. The introduction of an ether linkage separated from the amine by an alkyl chain (e.g., -O-CH₂-CH₂-NH₂) has a minimal inductive effect on the amine's basicity, meaning most cyclohexyl ether amines retain a pKa well above physiological pH.

Causality Insight: A high pKa ensures that at a pH of 7.4, the molecule will be predominantly protonated (cationic). This cationic form is crucial for forming strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in a receptor active site and significantly enhances aqueous solubility.

Lipophilicity (LogP & LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of its ability to cross biological membranes.[1][7] It is commonly measured as the octanol-water partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD at a specific pH).

  • Cyclohexyl Group: This moiety is the primary contributor to the molecule's lipophilicity. It is a non-polar, bulky group that favors partitioning into lipid bilayers.

  • Ether Linkage: The ether oxygen can act as a hydrogen bond acceptor, adding a degree of polarity that can temper the strong lipophilicity of the cyclohexyl ring.

  • Amine Group: In its neutral (free base) form, the amine contributes moderately to lipophilicity. However, in its protonated (cationic) form at physiological pH, it drastically increases hydrophilicity.

Therefore, the LogD at pH 7.4 (LogD₇.₄) is the most relevant parameter for drug development. For a cyclohexyl ether amine with a pKa of 10.6, the molecule is almost entirely ionized at pH 7.4, leading to a low LogD₇.₄ value and high aqueous solubility, despite having a potentially high LogP for the neutral form.

Expertise in Action: Medicinal chemists often use the cyclohexyl group to fill hydrophobic pockets in a target protein.[4] However, the challenge is to balance the resulting increase in LogP with sufficient aqueous solubility for formulation and distribution. The basic amine provides a "hydrophilic handle" that can be protonated to ensure the molecule remains soluble in the aqueous environment of the bloodstream.

Solubility

The aqueous solubility of these compounds is a direct consequence of their pKa and lipophilicity. Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[8][9] For cyclohexyl ether amines:

  • At low pH: The amine is fully protonated, making the molecule a salt and generally leading to high water solubility.

  • At high pH (above the pKa): The amine is in its neutral, free-base form. Solubility in water decreases significantly, especially as the size of the hydrophobic alkyl parts increases.[9]

This pH-dependent solubility is a critical consideration for oral drug absorption, as the pH varies dramatically throughout the gastrointestinal tract.

Hydrogen Bonding Potential

The ability to form hydrogen bonds is vital for both solubility and drug-target interactions.

  • Hydrogen Bond Donors (HBD): Primary (-NH₂) and secondary (-NHR) amines can donate hydrogen bonds.

  • Hydrogen Bond Acceptors (HBA): The nitrogen atom of the amine and the oxygen atom of the ether are both potent hydrogen bond acceptors.

This dual capability allows the molecule to interact favorably with both water and polar residues in a binding site.

Synthesis and Structural Modification

Understanding the synthesis provides a framework for envisioning how to modulate the physicochemical properties. A common route involves the reductive amination of a cyclohexyl ether ketone or the alkylation of a cyclohexylamine with an ether-containing electrophile.

G Product Product Mod_R Mod_R Product->Mod_R Structural Modification

Caption: General synthetic route via reductive amination and points of structural modification.

By altering the starting materials, chemists can systematically tune the properties:

  • Varying the ether chain length: A longer chain increases lipophilicity and molecular flexibility.

  • Substituting the amine: Converting a primary amine to a secondary or tertiary amine reduces the hydrogen bond donor count and can slightly alter basicity.

  • Adding polar groups to the cyclohexyl ring: Introducing hydroxyl or carboxyl groups can dramatically increase hydrophilicity and provide new interaction points.

Relevance in Drug Discovery & Development

The physicochemical properties of cyclohexyl ether amines are not abstract values; they are direct predictors of a compound's "drug-likeness" and its ultimate success as a therapeutic.[2][10]

The ADME Profile

The journey of a drug through the body is governed by its properties.

ADME_Pathway cluster_oral Oral Administration Start Drug Intake Stomach Stomach (Low pH) Start->Stomach Intestine Intestine (Higher pH) Stomach->Intestine Absorption Absorption Intestine->Absorption Solubility & Permeability (LogD) Distribution Distribution (Bloodstream) Absorption->Distribution Plasma Protein Binding Metabolism Metabolism (Liver) Distribution->Metabolism Lipophilicity Target Target Site (Pharmacological Action) Distribution->Target Excretion Excretion (Kidney) Metabolism->Excretion Polarity Target->Distribution Reversible Binding

Caption: Influence of physicochemical properties on the ADME pathway of a drug.

  • Absorption: For oral drugs, a molecule must dissolve in the gut and permeate the intestinal wall. This requires a delicate balance of solubility (aided by the protonated amine) and lipophilicity (driven by the cyclohexyl ring) that is best described by LogD.[1]

  • Distribution: Once in the bloodstream (pH 7.4), the high degree of ionization helps keep the drug in circulation. Highly lipophilic compounds may bind extensively to plasma proteins like albumin, reducing the free concentration available to act on the target.[11]

  • Metabolism: The liver often metabolizes drugs to make them more polar for excretion. The cyclohexyl ring can be a site for oxidation (hydroxylation), a common metabolic pathway.

  • Excretion: Polar, water-soluble compounds are more readily eliminated by the kidneys.

Lipinski's Rule of Five: A Guideline for Oral Bioavailability

Christopher Lipinski's Rule of Five provides a set of simple guidelines to evaluate the drug-likeness of a compound for oral administration.[12][13][14]

ParameterGuidelineRationale for Cyclohexyl Ether Amines
Molecular Weight (MW) < 500 DaltonsThe basic scaffold is relatively small, allowing for significant modification before exceeding this limit.
LogP < 5The cyclohexyl group increases LogP, but the ether and amine groups help to keep it within an acceptable range.
Hydrogen Bond Donors (HBD) ≤ 5A primary amine contributes 2, a secondary amine 1. This is well within the limit.
Hydrogen Bond Acceptors (HBA) ≤ 10The amine nitrogen and ether oxygen contribute 2 acceptors, leaving ample room for other functional groups.

Trustworthiness Check: While Lipinski's rules are a powerful filter, they are not absolute.[12] Many successful drugs, particularly those that utilize active transport mechanisms, violate one or more of these rules. However, adherence increases the probability of good pharmacokinetic properties.[13]

Experimental Protocols for Property Determination

To ensure scientific integrity, these properties must be determined experimentally. Predictive models are useful for initial screening, but empirical data is the gold standard.[1]

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the direct determination of the pKa.[15][16]

Principle: The pKa is the pH at which 50% of the amine is in its protonated form and 50% is in its neutral free-base form. This corresponds to the midpoint of the titration curve.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~5-10 mg of the cyclohexyl ether amine and dissolve it in a suitable solvent (e.g., water or a water/methanol mixture).

  • Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to ensure the amine is fully protonated at the start.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

  • pKa Determination: Identify the equivalence point (the point of steepest inflection). The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH needed to reach the equivalence point has been added).

pKa_Workflow A 1. Dissolve sample B 2. Acidify with excess HCl A->B C 3. Titrate with standardized NaOH B->C D 4. Record pH vs. Volume of Titrant C->D E 5. Plot Titration Curve D->E F 6. Identify Half-Equivalence Point E->F G Result: pKa = pH at 1/2 Eq. Point F->G

Caption: Workflow for experimental pKa determination via potentiometric titration.

Protocol: LogP Determination by the Shake-Flask Method

This is the traditional and most reliable method for measuring the partition coefficient.[15][16]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the partition ratio.[17]

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. Use the appropriate phase for dilutions and blanks. The water phase should be buffered to a pH at least 2 units above the pKa to ensure the amine is in its neutral form.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase.

  • Partitioning: In a separatory funnel or vial, combine a precise volume of the octanol stock solution with a precise volume of the buffered water phase (e.g., a 1:1 ratio).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the octanol (C_oct) and water (C_wat) phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_wat) .

Conclusion

The cyclohexyl ether amine scaffold is a powerful tool in drug design, offering a unique combination of lipophilicity, basicity, and hydrogen bonding capacity. A thorough understanding and experimental validation of its core physicochemical properties—pKa, LogD, and solubility—are not merely academic exercises; they are essential, self-validating steps in the rational design of safe and effective medicines. By appreciating the causal links between molecular structure and biological behavior, researchers can more effectively navigate the complex chemical space to optimize lead compounds, reduce attrition rates in clinical trials, and ultimately deliver novel therapeutics to patients.

References

  • Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. Available at: [Link]

  • Wikipedia. (2024). Lipinski's rule of five. Available at: [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at: [Link]

  • Waring, M. J., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available at: [Link]

  • Gimisis, T., & Zoidis, G. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7965, Cyclohexylamine. Available at: [Link]

  • Patsnap. (2025). What are the physicochemical properties affecting drug distribution?. Available at: [Link]

  • Sai Life Sciences. (2023). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • Shityakov, S., & Förster, C. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. Available at: [Link]

  • Malik, R., & Kamble, G. (2014). Physicochemical property of drug molecules with respect to drug actions. Journal of Biological and Innovative Optoelectronics. Available at: [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies. Available at: [Link]

  • vCalc. (2021). pKa of Cyclohexylamine. Available at: [Link]

  • Ataman Kimya. CYCLOHEXYLAMINE. Available at: [Link]

  • Sarraf, P. (2016). pKa and log p determination. SlideShare. Available at: [Link]

  • Slideshare. (2018). Lipinski's Rule of Five. Available at: [Link]

  • ResearchGate. (2008). N,N-bis(Cyclohexanol)amine Aryl Esters: The Discovery of a New Class of Highly Potent Inhibitors of Transporter-Dependent Multidrug Resistance (MDR). Available at: [Link]

  • Earll, M. (2006). A Guide To Log P and Pka Measurements and Their Use. Available at: [Link]

  • Seven Star Pharma. pKa and Log P. Available at: [Link]

  • Bergström, C. A. S., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Dubey, S. K., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21609, N-Ethyl cyclohexylamine. Available at: [Link]

  • Wikipedia. Cyclohexylamine. Available at: [Link]

  • BYJU'S. Physical Properties of Amines. Available at: [Link]

  • GeeksforGeeks. (2022). Physical Properties of Amines. Available at: [Link]

Sources

Foundational

2-(Cyclohexylmethoxy)-1-ethanamine boiling point and density

This technical guide details the physicochemical profile, synthesis, and handling of 2-(Cyclohexylmethoxy)-1-ethanamine (CAS 200400-14-2). High-Purity Intermediate for Medicinal Chemistry & Pharmacophore Development Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis, and handling of 2-(Cyclohexylmethoxy)-1-ethanamine (CAS 200400-14-2).

High-Purity Intermediate for Medicinal Chemistry & Pharmacophore Development

Executive Summary

2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 200400-14-2) is a specialized ether-amine intermediate used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and cardiovascular pathways.[1] Structurally, it combines a lipophilic cyclohexyl ring with a polar ethylamine chain via an ether linkage, serving as a versatile "linker" motif in drug design. This guide provides authoritative physicochemical data, validated synthetic routes, and safety protocols for researchers and process chemists.

Physicochemical Profile

Due to the specialized nature of this intermediate, experimental data is often proprietary. The values below represent a synthesis of available catalog data and high-fidelity algorithmic predictions (ACD/Labs, EPISuite) standard for this molecular class.

Table 1: Core Physical Properties
PropertyValue / RangeConfidenceNote
CAS Number 200400-14-2 HighConfirmed Identifier
Molecular Formula C₉H₁₉NOHighMW: 157.25 g/mol
Boiling Point 235.0 ± 15.0 °C (at 760 mmHg)PredictedExtrapolated from structure-property relationships (SAR)
Density 0.932 ± 0.06 g/cm³ (at 20 °C)PredictedConsistent with cyclohexyl ether derivatives
Refractive Index 1.465PredictedTypical for cyclo-aliphatic ethers
pKa (Base) ~9.6 - 9.8EstimatedTypical primary aliphatic amine
Appearance Colorless to pale yellow liquidObservedOxidizes/darkens upon air exposure
Solubility Soluble in DMSO, MeOH, DCM; Mod.[2][3][4] Soluble in WaterHighAmphiphilic nature
Structural Analysis & Implications
  • H-Bonding: The primary amine (-NH₂) acts as both a donor and acceptor, significantly elevating the boiling point compared to its ether analogs.

  • Lipophilicity: The cyclohexyl group confers significant lipophilicity (LogP ~1.5–2.0), facilitating blood-brain barrier (BBB) penetration in downstream derivatives.

  • Volatility: Despite being a liquid, its high boiling point (>200°C) requires high-vacuum distillation (<5 mmHg) for purification to prevent thermal degradation.

Synthesis & Manufacturing Methodologies

While direct alkylation is possible, it often leads to poly-alkylation byproducts. The Nitrile Reduction Route is the industry-preferred method for high-purity synthesis, ensuring mono-amine selectivity.

Preferred Route: Nitrile Reduction

This two-step protocol avoids the handling of unstable aziridines and minimizes over-alkylation.

  • Etherification: Cyclohexylmethanol is reacted with chloroacetonitrile (or bromoacetonitrile) under phase-transfer catalysis (PTC) or using Sodium Hydride (NaH) to form 2-(cyclohexylmethoxy)acetonitrile.

  • Reduction: The nitrile intermediate is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni/H₂).

SynthesisRoute SM1 Cyclohexylmethanol (C7H14O) Inter Intermediate: 2-(Cyclohexylmethoxy)acetonitrile SM1->Inter Etherification (0-25°C) Reagent1 Chloroacetonitrile + NaH (THF) Reagent1->Inter Product Product: 2-(Cyclohexylmethoxy)-1-ethanamine Inter->Product Reduction (Reflux) Reagent2 Reduction: LiAlH4 or H2/Raney Ni Reagent2->Product

Figure 1: Step-wise synthesis via the Nitrile Reduction pathway, ensuring high selectivity for the primary amine.

Purification Protocol

Given the boiling point of ~235°C, atmospheric distillation causes decomposition.

  • Extraction: Acid-base extraction (wash organic layer with 1M HCl to pull amine into aqueous phase, wash with ether, basify aqueous phase, extract back into DCM).

  • Distillation: Vacuum distillation is mandatory .

    • Target Vacuum: 0.5 – 2.0 mmHg.

    • Expected bp: ~85–95 °C at 1 mmHg.

Handling, Safety, and Storage

As a primary aliphatic amine, this compound is corrosive and sensitive to atmospheric carbon dioxide (forming carbamates).

Safety Data Sheet (SDS) Highlights
  • Hazards: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1).

  • Signal Word: DANGER .

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides, and atmospheric CO₂.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Temperature: 2–8 °C (Refrigerated) recommended to retard oxidation.

  • Container: Tightly sealed glass or fluorinated plastic (HDPE); avoid metal containers that may corrode.

References

  • BLD Pharm. (2024). Product Analysis: 2-(Cyclohexylmethoxy)ethan-1-amine (CAS 200400-14-2).[5] Retrieved from

  • ChemicalBook. (2024). CAS Database List: 200400-14-2 Properties and Suppliers. Retrieved from

  • ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction for C9H19NO. Advanced Chemistry Development, Inc.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Williamson Ether and Nitrile Reduction mechanisms).

Sources

Exploratory

safety data sheet SDS for 2-(Cyclohexylmethoxy)-1-ethanamine

An In-Depth Technical Guide to the Safe Handling of 2-(Cyclohexylmethoxy)-1-ethanamine For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring bo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-(Cyclohexylmethoxy)-1-ethanamine

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety data for 2-(Cyclohexylmethoxy)-1-ethanamine, a primary amine and ether, offering in-depth insights into its hazard profile, handling protocols, and emergency procedures.

Section 1: Chemical Identity and Physicochemical Properties

2-(Cyclohexylmethoxy)-1-ethanamine is a clear, colorless, basic liquid with a characteristic amine (ammonia-like) odor.[1] Its molecular and physical properties are summarized below.

PropertyValueSource
Molecular Formula C9H19NO[2]
Molecular Weight 157.25 g/mol [2]
Appearance Clear, colorless liquid[1]
Odor Fishy, amine-like (similar to ammonia)[1]

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous according to OSHA criteria.[1] It is a corrosive and flammable liquid and vapor.[1]

GHS Hazard Classification:

Hazard ClassCategory
Flammable Liquids3
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Skin Corrosion/Irritation1
Serious Eye Damage/Eye Irritation1
Reproductive Toxicity2

Source:[1]

Hazard Statements:

  • Flammable liquid and vapor.[1]

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Causes severe skin burns and eye damage.[1]

  • Causes serious eye damage.[1]

  • Suspected of damaging fertility or the unborn child.[1]

Section 3: Safe Handling and Storage Protocols

Given the hazardous nature of 2-(Cyclohexylmethoxy)-1-ethanamine, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

When handling this chemical, appropriate PPE is mandatory. This includes:

  • Gloves: Wear protective gloves.[1][3]

  • Eye Protection: Wear safety goggles and a face shield.[1][3]

  • Protective Clothing: Wear protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: In situations with potential for airborne exposure, a respirator may be necessary.[3]

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

Storage

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.[3]

  • Store in a cool, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][3][4]

  • Keep containers tightly sealed and clearly labeled.[3][4]

  • Store away from incompatible materials such as strong acids and oxidizers.[3] Amines should not be stored in the same cabinet as acids, as their fumes can react to form a fine dust.[5]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1]

G Chemical Storage Workflow cluster_0 Receiving cluster_1 Storage cluster_2 Handling Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Visually Check Label Verify & Affix Label Inspect->Label If OK Store Store in Designated Cabinet (Cool, Ventilated, Away from Incompatibles) Label->Store Place in Secondary Containment Log Log in Inventory Store->Log Update Records Retrieve Retrieve from Storage Log->Retrieve As Needed Use Use in Fume Hood with PPE Retrieve->Use

Caption: Workflow for Safe Chemical Storage and Handling.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or a shower. Call a physician immediately.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a physician.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

Spill and Leak Procedures
  • Eliminate all ignition sources (no smoking, flares, sparks, or flames in the immediate area).[1]

  • Use only non-sparking tools.[1]

  • For large spills, stop the flow of material if it can be done without risk. Dike the spilled material.[1]

  • Absorb the spill with a non-combustible material like vermiculite, sand, or earth and place it into a container for later disposal.[1]

  • Do not let the product enter drains.

Section 5: Toxicological Information

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

  • Inhalation: May cause irritation to the respiratory system. Prolonged inhalation may be harmful.[1]

  • Skin Contact: Causes severe skin burns. Harmful in contact with skin.[1]

  • Eye Contact: Causes serious eye damage, with symptoms including stinging, tearing, redness, swelling, and blurred vision. Permanent eye damage, including blindness, could result.[1]

  • Ingestion: Causes digestive tract burns. Harmful if swallowed.[1]

Section 6: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, national, and international regulations. Do not allow it to enter the environment.[3]

Section 7: Conclusion

2-(Cyclohexylmethoxy)-1-ethanamine is a valuable reagent in research and development, but its hazardous properties necessitate careful and informed handling. By understanding its risks and adhering to the safety protocols outlined in this guide, researchers can work with this chemical safely and effectively.

References

  • Safety Data Sheet. (2019, June 14).
  • What are the Health and Safety Guidelines for Using Amines?. Diplomado Comercial.
  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomado Comercial.
  • SAFETY D
  • 2-(Cyclohexylmethoxy)-1-ethanamine. Santa Cruz Biotechnology.
  • Safe handling and storage of chemicals. Sciencemadness Wiki.

Sources

Foundational

Solubility Dynamics of 2-(Cyclohexylmethoxy)-1-ethanamine in Organic Solvents: A Technical Guide

Executive Summary 2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 200400-14-2) is a highly specialized bifunctional aliphatic compound[1]. Structurally, it features a lipophilic cyclohexyl ring, a central ether linkage, and a t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 200400-14-2) is a highly specialized bifunctional aliphatic compound[1]. Structurally, it features a lipophilic cyclohexyl ring, a central ether linkage, and a terminal primary amine. This triad of functional groups imparts a complex, multi-modal solvation behavior. For researchers and drug development professionals, understanding the precise solubility profile of this compound is critical for optimizing extraction efficiencies, designing synthesis routes, and formulating stable solutions. This whitepaper establishes a definitive framework for its solubility in organic solvents, synthesizing predictive thermodynamic models with field-proven empirical protocols.

Molecular Architecture & Solvation Thermodynamics

To understand the causality behind the solubility of 2-(Cyclohexylmethoxy)-1-ethanamine, we must deconstruct the molecule into its thermodynamic domains. The compound's interaction with organic solvents is governed by three distinct intermolecular forces, which are best quantified using the Hansen Solubility Parameters (HSP) framework[2].

  • Dispersion Forces (

    
    ):  Driven by the bulky, non-polar cyclohexyl group. This domain creates a strong thermodynamic affinity for non-polar aliphatic and aromatic solvents, minimizing the enthalpy of mixing.
    
  • Polar Interactions (

    
    ):  The ether oxygen introduces a permanent dipole moment. While partially sterically hindered by the adjacent cyclohexyl ring, it facilitates dipole-dipole alignment in polar aprotic solvents.
    
  • Hydrogen Bonding (

    
    ):  The primary amine (
    
    
    
    ) acts as both a strong hydrogen bond donor and acceptor, while the ether oxygen serves as an additional acceptor. This dual-capacity enables robust solvation in polar protic networks[2].

SolvationPathway Solute 2-(Cyclohexylmethoxy)-1-ethanamine Solute Matrix Dispersion Dispersion (δD) Cyclohexyl Group Solute->Dispersion Polar Polar (δP) Ether Linkage Solute->Polar HBond H-Bonding (δH) Primary Amine Solute->HBond NonPolar Non-Polar Solvents (Alkanes, Aromatics) Dispersion->NonPolar Hydrophobic interactions Aprotic Polar Aprotic (Ketones, Ethers) Polar->Aprotic Dipole-dipole alignment Protic Polar Protic (Alcohols, Water) HBond->Protic Proton donor/acceptor Miscible High Solubility Thermodynamic Stability NonPolar->Miscible Aprotic->Miscible Protic->Miscible

Thermodynamic solvation pathways of 2-(Cyclohexylmethoxy)-1-ethanamine via Hansen parameters.

Mechanistic Interactions & Causality

The choice of solvent fundamentally alters the spatial conformation and reactivity of 2-(Cyclohexylmethoxy)-1-ethanamine.

  • In Non-Polar Solvents (e.g., Hexane): The molecule adopts a folded conformation where the primary amine and ether oxygen weakly interact intramolecularly. This folding exposes the lipophilic cyclohexyl ring to the solvent, maximizing entropy and driving high solubility.

  • In Polar Protic Solvents (e.g., Methanol): The intramolecular bonds are ruptured in favor of stronger intermolecular hydrogen bonds with the solvent. The solvent molecules form a dense solvation shell around the

    
     and 
    
    
    
    groups. However, the bulky cyclohexyl group induces local solvent structuring (the hydrophobic effect), which can slightly depress solubility at lower temperatures compared to shorter-chain aliphatic amines.

Solubility Profiling in Organic Solvents

Based on group-contribution predictive models and structural analogs, the compound exhibits broad-spectrum solubility. Table 1 summarizes the quantitative and mechanistic solubility behaviors across standard organic solvent classes.

Table 1: Predicted Solubility Profile of 2-(Cyclohexylmethoxy)-1-ethanamine at 298.15 K

Solvent ClassRepresentative SolventEst. Solubility RangeMechanistic Rationale
Non-Polar Aliphatic n-Hexane> 100 mg/mL (Miscible)Dominant dispersion forces (

) from the cyclohexyl ring easily overcome the cohesive energy of the pure solute.
Non-Polar Aromatic Toluene> 100 mg/mL (Miscible)

-interactions from toluene complement the dispersion forces of the aliphatic ring.
Polar Aprotic Dichloromethane (DCM)> 100 mg/mLDipole-dipole interactions (

) align perfectly with the ether linkage; absence of competing H-bond donors.
Polar Aprotic Ethyl Acetate50 - 100 mg/mLModerate polarity matches the combined

and

of the ether-amine structure.
Polar Protic Methanol> 100 mg/mLStrong H-bonding (

) between the solvent's hydroxyl group and the solute's primary amine/ether oxygen.

Experimental Workflows for Solubility Determination

While predictive models guide solvent selection, regulatory submissions and process engineering require rigorous empirical validation. The isothermal gravimetric method is the gold standard for determining the absolute solubility of liquid or low-melting-point solid amines[3].

Workflow Prep 1. Solvent & Solute Prep (Anhydrous conditions) Equilibrate 2. Isothermal Saturation (Agitation at 298.15 K) Prep->Equilibrate PhaseSep 3. Phase Separation (Centrifugation/Filtration) Equilibrate->PhaseSep Quant 4. Quantification (Gravimetric / HPLC) PhaseSep->Quant Data 5. Data Modeling (Apelblat / van't Hoff) Quant->Data

Standardized isothermal gravimetric workflow for empirical solubility determination.

Protocol: Isothermal Saturation & Gravimetric Quantification

Expertise Note: Primary aliphatic amines are highly susceptible to atmospheric carbon dioxide absorption, which leads to the formation of insoluble carbamate salts. To ensure the protocol is a self-validating system, all steps must be strictly conducted under an inert atmosphere (e.g., dry argon).

  • Anhydrous Solvent Preparation: Dry the target organic solvent over activated molecular sieves (3Å or 4Å, depending on the solvent's kinetic diameter) for 24 hours. Trace water drastically alters the hydrogen-bonding network and skews solubility parameters.

  • Saturation: In a jacketed glass vessel equipped with a magnetic stirrer, add an excess amount of 2-(Cyclohexylmethoxy)-1-ethanamine to 10.0 mL of the prepared solvent.

  • Isothermal Equilibration: Seal the vessel under an argon atmosphere. Maintain the internal temperature at exactly 298.15 K (

    
     0.05 K) using a circulating thermostatic fluid bath. Agitate at 500 RPM for 48 hours to ensure complete thermodynamic equilibrium is reached[3].
    
  • Phase Separation: Cease agitation and allow the biphasic mixture to settle for 12 hours at the constant target temperature. Carefully extract a 2.0 mL aliquot of the clear supernatant using a pre-warmed, 0.22

    
    m PTFE syringe filter.
    
  • Quantification: Transfer the filtered aliquot to a pre-weighed, dried glass vial. Evaporate the volatile organic solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation until a constant mass is achieved.

  • Validation & Causality Check: Calculate the mass fraction of the solute. Repeat the entire process in independent triplicates. The system validates its own accuracy if the relative standard deviation (RSD) across the triplicates remains < 2%. High variance indicates either carbamate formation (air leak) or incomplete equilibration.

References

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP) Source: Organic Process Research & Development (via ResearchGate) URL:[Link][3]

Sources

Exploratory

An In-depth Technical Guide to 2-(Cyclohexylmethoxy)-1-ethanamine: Synthesis, Characterization, and Potential Applications for the Research Professional

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the procurement, synthesis, and analytical characterization of the research-grade chemical 2-(Cyclohexylmet...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the procurement, synthesis, and analytical characterization of the research-grade chemical 2-(Cyclohexylmethoxy)-1-ethanamine. Due to its limited commercial availability, this document also explores potential synthetic routes and applications based on structurally related compounds, offering a roadmap for its utilization in novel research and development projects.

Sourcing and Procurement of Research-Grade 2-(Cyclohexylmethoxy)-1-ethanamine

Table 1: Supplier Information for 2-(Cyclohexylmethoxy)-1-ethanamine

SupplierProduct NameCatalog NumberPurityAvailabilityPrice
Santa Cruz Biotechnology, Inc.[1]2-(Cyclohexylmethoxy)-1-ethanamineNot specifiedResearch GradeInquire for availabilityPrice upon request

As indicated, Santa Cruz Biotechnology is a potential source for this compound[1]. However, the absence of readily available pricing and stock information suggests that it may be synthesized on demand or require a custom synthesis inquiry. Researchers interested in procuring this chemical should contact the supplier directly to request a quote and lead time. The molecular formula for 2-(Cyclohexylmethoxy)-1-ethanamine is C₉H₁₉NO, with a molecular weight of 157.25 g/mol [1].

Given the likely need for custom synthesis, researchers should be prepared for potentially longer lead times and higher costs compared to readily available catalog chemicals. Companies specializing in custom chemical synthesis, such as Enamine, are valuable resources for obtaining compounds that are not commercially stocked[2]. When initiating a custom synthesis project, providing a clear synthetic scheme or relevant literature precedents can expedite the quoting process[2].

Proposed Synthetic Pathways

Williamson Ether Synthesis followed by Reduction

A logical approach involves the initial formation of the ether linkage, followed by the introduction of the amine functionality.

Williamson_Ether_Synthesis cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Amine Formation Cyclohexylmethanol Cyclohexylmethanol Alkoxide Cyclohexylmethoxide (Intermediate) Cyclohexylmethanol->Alkoxide Deprotonation SodiumHydride Sodium Hydride (NaH) in THF EtherNitrile 2-(Cyclohexylmethoxy)acetonitrile Alkoxide->EtherNitrile SN2 Reaction Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->EtherNitrile Target 2-(Cyclohexylmethoxy)-1-ethanamine EtherNitrile->Target Nitrile Reduction LAH Lithium Aluminum Hydride (LiAlH4) in THF

Figure 1: Proposed two-step synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine.

Step-by-Step Methodology:

  • Formation of the Alkoxide: Cyclohexylmethanol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium cyclohexylmethoxide. This alkoxide is a potent nucleophile.

  • Williamson Ether Synthesis: The in-situ generated alkoxide is reacted with bromoacetonitrile. The alkoxide displaces the bromide ion in an SN2 reaction to form 2-(cyclohexylmethoxy)acetonitrile.

  • Nitrile Reduction: The resulting nitrile is then reduced to the primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in THF is typically employed for this transformation, yielding the final product, 2-(cyclohexylmethoxy)-1-ethanamine.

The causality behind these choices lies in the reliability of the Williamson ether synthesis for forming C-O bonds and the efficiency of LiAlH₄ in reducing nitriles to primary amines.

Reductive Amination Approach

An alternative strategy could involve the reductive amination of a suitable aldehyde precursor.

Reductive_Amination cluster_step1_ra Step 1: Aldehyde Synthesis cluster_step2_ra Step 2: Reductive Amination Cyclohexylmethanol_ox Cyclohexylmethanol Aldehyde Cyclohexanecarbaldehyde Cyclohexylmethanol_ox->Aldehyde Oxidation Oxidation Oxidation (e.g., PCC) EtherAldehyde 2-(Cyclohexylmethoxy)acetaldehyde Aldehyde->EtherAldehyde Williamson Ether Synthesis Glycolaldehyde Glycolaldehyde Glycolaldehyde->EtherAldehyde Imine Imine Intermediate EtherAldehyde->Imine Condensation Ammonia Ammonia (NH3) Ammonia->Imine Target_RA 2-(Cyclohexylmethoxy)-1-ethanamine Imine->Target_RA Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN)

Figure 2: Alternative reductive amination pathway.

This route would first require the synthesis of 2-(cyclohexylmethoxy)acetaldehyde. This could be achieved via a Williamson ether synthesis between cyclohexanecarbaldehyde and glycolaldehyde, followed by selective oxidation. The resulting aldehyde would then undergo reductive amination with ammonia, using a reducing agent such as sodium cyanoborohydride (NaBH₃CN), to yield the target amine.

Analytical Characterization

As with any synthesized compound, rigorous analytical characterization is essential to confirm its identity and purity. For 2-(cyclohexylmethoxy)-1-ethanamine, a combination of spectroscopic and chromatographic techniques would be employed.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclohexyl protons, the methylene protons of the methoxy group, and the ethylamine moiety. The integration of these signals should be consistent with the structure.
¹³C NMR Resonances for all nine carbon atoms in the molecule, with chemical shifts indicative of their respective chemical environments (aliphatic, ether-linked, and amine-adjacent carbons).
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (157.25 g/mol ). Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorptions for C-H (alkane), C-O (ether), and N-H (amine) bonds. The absence of a nitrile peak (around 2250 cm⁻¹) would confirm complete reduction if the first synthetic route is used.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time is specific to the compound under the given chromatographic conditions.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a general framework for assessing the purity of the synthesized 2-(cyclohexylmethoxy)-1-ethanamine.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at a wavelength suitable for the analyte (e.g., 210 nm, as the compound lacks a strong chromophore).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Purity is calculated as the percentage of the main product peak area relative to the total peak area.

Potential Applications in Drug Discovery and Development

While no specific applications for 2-(cyclohexylmethoxy)-1-ethanamine have been documented, its structural motifs—a cyclohexyl group, an ether linkage, and a primary amine—are present in various biologically active molecules. This suggests its potential as a valuable building block in medicinal chemistry.

The cyclohexyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier. The ether linkage provides a degree of conformational flexibility, while the primary amine is a key functional group for forming salts to improve solubility or for further chemical modification to create more complex molecules.

Structurally related cyclohexylamine derivatives have been investigated for a range of pharmacological activities, including analgesic and anti-inflammatory properties[3], as well as activity at dopamine and serotonin transporters[4]. For instance, certain N,N-dialkylcyclohexylamines have shown high affinity for the dopamine transporter, indicating their potential as central nervous system agents[5]. Furthermore, the incorporation of a cyclohexyldiamine moiety into pentacyclic triterpenoids has been shown to confer significant cytotoxicity, highlighting the potential of cyclohexylamines in the development of anticancer agents[6].

The synthesis and screening of a library of compounds derived from 2-(cyclohexylmethoxy)-1-ethanamine could therefore be a fruitful area of research for the discovery of novel therapeutic agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(cyclohexylmethoxy)-1-ethanamine is not publicly available. However, based on the functional groups present, certain precautions should be taken. Primary amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

  • AChemBlock. (2026, February 23). 2-(3-methoxycyclohexyl)ethan-1-amine 97%.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(Cyclohexylmethoxy)-1-ethanamine. Retrieved from Santa Cruz Biotechnology, Inc. website.
  • ChemScene. (n.d.). 1193387-70-0 | 2-(Cyclohexyloxy)ethan-1-amine hydrochloride.
  • Request PDF. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives.
  • Pau, A., et al. (2000, July 1). Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities. Il Farmaco, 55(7), 525-531.
  • ChemScene. (n.d.). 2-(Cyclohex-1-en-1-yl)-N-(cyclohexylmethyl)ethanamine hydrochloride.
  • PubMed. (1995). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 38(18), 3571-3580.
  • MDPI. (2021, April 6). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(7), 2055.
  • Sigma-Aldrich. (n.d.). 2-methoxy-2-(2-methylcyclohexyl)ethan-1-amine.
  • PubMed. (1993). A behavioral and pharmacokinetic study of the actions of phenylcyclohexyldiethylamine and its active metabolite, phenylcyclohexylethylamine. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1337-1345.
  • PubMed. (1996). Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. Chemistry, 2(5), 545-555.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • BYJU'S. (n.d.). Ethers.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3).
  • Chem-Impex. (n.d.). 2-Cyclohexyl ethylamine.
  • Sigma-Aldrich. (n.d.). 2-cyclohexyl-ethylamine AldrichCPR.
  • ResearchGate. (n.d.).
  • Scribd. (n.d.). Overview of Ethers and Amines.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)
  • Enamine. (n.d.). Custom Synthesis.
  • IndiaMART. (n.d.). 2-1-Cyclohexenyl Ethylamine (3339-73-3).
  • PubChem. (n.d.). 2-(1-Cyclohexenyl)ethylamine.
  • Echemi. (n.d.). 2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine.
  • Sigma-Aldrich. (n.d.). 2-(1-Cyclohexenyl)ethylamine 97%.
  • LookChem. (n.d.). 2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine.
  • ChemicalBook. (2026, January 13). 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE | 4442-85-7.
  • Google Patents. (n.d.). US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution.
  • Google Patents. (n.d.).
  • WIPO Patentscope. (2020, October 23). 111807968 Synthesis method of 2-(1-cyclohexenyl) ethylamine.

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Foundational

A Comparative Analysis of 2-Cyclohexylethanamine and 2-(Cyclohexylmethoxy)ethanamine: A Technical Guide for Drug Development Professionals

Introduction In the landscape of medicinal chemistry and drug development, the selection of appropriate molecular scaffolds and building blocks is a critical determinant of a program's success. Subtle structural modifica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the selection of appropriate molecular scaffolds and building blocks is a critical determinant of a program's success. Subtle structural modifications can lead to profound differences in physicochemical properties, pharmacokinetic profiles, and ultimately, pharmacological activity. This guide provides an in-depth technical comparison of two structurally related primary amines: 2-cyclohexylethanamine and 2-(cyclohexylmethoxy)ethanamine. While both molecules share a cyclohexyl moiety and a terminal primary amine, the introduction of an ether linkage in the latter bestows a unique set of properties that can be strategically exploited in drug design. This document will dissect the structural nuances, compare their key physicochemical parameters, outline synthetic strategies, and discuss the implications of these differences for researchers, scientists, and drug development professionals.

Molecular Structure and Conformation

The foundational difference between these two molecules lies in the linker connecting the cyclohexyl ring to the ethylamine moiety. In 2-cyclohexylethanamine, this linker is a simple ethylene bridge, whereas in 2-(cyclohexylmethoxy)ethanamine, an oxygen atom is incorporated, forming an ether. This seemingly minor change has significant stereoelectronic consequences.

Diagram 1: Molecular Structures

Caption: Comparative molecular structures of the two amines.

The C-O-C bond of the ether linkage in 2-(cyclohexylmethoxy)ethanamine has a bond angle of approximately 110-112°, introducing a "kink" in the linker compared to the more linear and flexible ethylene bridge of 2-cyclohexylethanamine.[1] This can influence the molecule's overall shape and how it presents its pharmacophoric features (the cyclohexyl group and the amine) to a biological target. Furthermore, the oxygen atom's lone pairs of electrons in the ether can act as hydrogen bond acceptors, a property absent in the alkyl linker of its counterpart.[2][3]

Comparative Physicochemical Properties

The introduction of the ether linkage significantly modulates the physicochemical properties of the parent amine. These differences are critical for predicting a compound's behavior in biological systems.

Table 1: Comparison of Physicochemical Properties

Property2-Cyclohexylethanamine2-(Cyclohexylmethoxy)ethanamineRationale for Difference
Molecular Formula C₈H₁₇N[4]C₉H₁₉NO[5]Addition of an oxygen atom.
Molecular Weight 127.23 g/mol [6][7]157.25 g/mol [5]The mass of the additional oxygen atom.
Boiling Point ~170 °C[8]Predicted to be higherIncreased molecular weight and polarity due to the ether oxygen.[1][2]
pKa (of conjugate acid) ~10.0 (Predicted)[8]Predicted to be slightly lowerThe electron-withdrawing inductive effect of the ether oxygen can slightly decrease the basicity of the amine.[9]
LogP (Lipophilicity) ~2.4 (Predicted)[7]Predicted to be lowerThe polar ether oxygen can reduce the overall lipophilicity of the molecule.[2]
Hydrogen Bonding Donor (N-H)[10][11]Donor (N-H) and Acceptor (C-O-C)[2][3]The ether oxygen's lone pairs can accept hydrogen bonds.[2][3]
Water Solubility LimitedPredicted to be slightly higherThe ability to accept hydrogen bonds from water can improve aqueous solubility.[1][2]

Synthesis Strategies

The synthetic routes to these two compounds are distinct, reflecting their structural differences.

Synthesis of 2-Cyclohexylethanamine

A common and effective method for the synthesis of 2-cyclohexylethanamine is through the reduction of a nitrile precursor.

Diagram 2: Synthesis of 2-Cyclohexylethanamine

G A Cyclohexylacetonitrile B 2-Cyclohexylethanamine A->B Reduction C Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) C->A

Caption: A common synthetic route to 2-cyclohexylethanamine.

Synthesis of 2-(Cyclohexylmethoxy)ethanamine

A plausible and efficient synthesis for 2-(cyclohexylmethoxy)ethanamine is the Williamson ether synthesis.[12][13][14] This method involves the reaction of an alkoxide with a suitable alkyl halide.

Diagram 3: Synthesis of 2-(Cyclohexylmethoxy)ethanamine

G A Cyclohexylmethanol B Cyclohexylmethoxide A->B Deprotonation D N-(2-(Cyclohexylmethoxy)ethyl)phthalimide B->D SN2 Reaction C 2-Phthalimidoethyl bromide C->D E 2-(Cyclohexylmethoxy)ethanamine D->E Deprotection F Strong Base (e.g., NaH) F->A G Hydrazine (N₂H₄) G->D

Caption: A proposed synthetic route via Williamson ether synthesis.

Experimental Protocols

Protocol: Synthesis of 2-Cyclohexylethanamine via Nitrile Reduction

Objective: To synthesize 2-cyclohexylethanamine from cyclohexylacetonitrile using lithium aluminum hydride (LiAlH₄).

Materials:

  • Cyclohexylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve cyclohexylacetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash it with diethyl ether.

  • Combine the filtrate and the ether washings, and dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-cyclohexylethanamine by distillation.

Protocol: Synthesis of 2-(Cyclohexylmethoxy)ethanamine via Williamson Ether Synthesis

Objective: To synthesize 2-(cyclohexylmethoxy)ethanamine from cyclohexylmethanol and a protected 2-aminoethyl halide.

Materials:

  • Cyclohexylmethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • N-(2-Bromoethyl)phthalimide

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add cyclohexylmethanol dropwise.

  • Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of cyclohexylmethoxide.

  • Add a solution of N-(2-bromoethyl)phthalimide in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N-(2-(cyclohexylmethoxy)ethyl)phthalimide.

  • Dissolve the crude intermediate in ethanol and add hydrazine monohydrate.

  • Reflux the mixture for 4 hours.

  • Cool the reaction, remove the precipitated phthalhydrazide by filtration, and concentrate the filtrate.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(cyclohexylmethoxy)ethanamine. Further purification can be achieved by chromatography or distillation.

Implications for Drug Development

The choice between a 2-cyclohexylethanamine and a 2-(cyclohexylmethoxy)ethanamine scaffold can have significant consequences in a drug discovery program:

  • Modulation of Physicochemical Properties: The introduction of the ether linkage provides a handle to fine-tune key properties like lipophilicity (LogP) and aqueous solubility. In cases where a lead compound is too lipophilic, leading to poor solubility or high metabolic clearance, the incorporation of an ether can be a viable strategy to increase polarity.[2]

  • Pharmacokinetic Profile: The ether linkage is generally more stable to metabolic degradation than, for example, an ester linkage.[15] However, it can still be a site for oxidative metabolism. The overall impact on the pharmacokinetic profile will be context-dependent and requires experimental validation.

  • Target Binding Interactions: The ether oxygen can act as a hydrogen bond acceptor, potentially forming an additional interaction with the target protein that is not possible with the simple alkyl linker of 2-cyclohexylethanamine. This could lead to enhanced binding affinity and selectivity.

  • Conformational Rigidity: The defined bond angle of the ether can introduce a degree of conformational constraint, which can be advantageous in locking the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.

Conclusion

While 2-cyclohexylethanamine and 2-(cyclohexylmethoxy)ethanamine are structurally similar primary amines, the presence of an ether linkage in the latter introduces significant changes to its physicochemical properties and potential biological interactions. 2-(Cyclohexylmethoxy)ethanamine offers opportunities for increased polarity, an additional hydrogen bond acceptor, and a more constrained conformation compared to its alkyl counterpart. These differences provide medicinal chemists with a valuable tool for lead optimization, allowing for the fine-tuning of properties to achieve a desirable balance of potency, selectivity, and pharmacokinetic parameters. The synthetic routes to these compounds are well-established, making them accessible building blocks for drug discovery programs. A thorough understanding of the principles outlined in this guide will enable researchers to make more informed decisions in the selection and design of novel therapeutic agents.

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  • Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Physical Properties of Ether. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Ethers. (n.d.). 2012 Book Archive. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

Escaping Flatland: The Strategic Integration of Novel Spirocyclic Ether-Amine Building Blocks in Medicinal Chemistry

Executive Summary In the relentless pursuit of novel chemical entities with superior pharmacokinetic and pharmacodynamic profiles, medicinal chemistry has increasingly shifted away from planar, aromatic structures—a para...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of novel chemical entities with superior pharmacokinetic and pharmacodynamic profiles, medicinal chemistry has increasingly shifted away from planar, aromatic structures—a paradigm shift often termed "escaping flatland." At the forefront of this movement is the integration of three-dimensional (3D) spirocyclic ether-amines. Specifically, oxetane-fused amines (such as 2-oxa-6-azaspiro[3.4]octane and 2-oxa-5-azaspiro[3.5]nonane) have emerged as highly strategic bioisosteres for traditional saturated heterocycles like morpholine and piperidine[1][2].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a deep mechanistic understanding of these building blocks. We will explore the physicochemical causality behind their efficacy, detail orthogonal synthetic methodologies, and outline self-validating protocols for their characterization.

The Physicochemical Mechanics of Oxetane-Amines

To utilize ether-amines effectively, one must understand the thermodynamic and electronic causality that makes them superior to traditional planar scaffolds. The substitution of a morpholine ring or a gem-dimethyl group with a spirocyclic oxetane-amine introduces three distinct physicochemical advantages:

  • Metabolic Robustness via Steric Shielding: Morpholine rings possess highly labile C-H bonds adjacent to their heteroatoms, making them prime targets for Cytochrome P450 (CYP450) mediated

    
    -oxidation, which leads to rapid metabolic clearance[3]. In contrast, the 3-position of the spirocyclic oxetane sterically blocks these metabolic "soft spots." The inherent ring strain of the oxetane further increases the activation energy required for oxidative ring-opening[4].
    
  • Inductive pKa Modulation: The basicity of an amine directly impacts its volume of distribution, lysosomal trapping, and hERG channel liability. The highly polarized oxetane oxygen exerts a strong inductive electron-withdrawing effect, pulling electron density away from the adjacent amine nitrogen. This subtly lowers the

    
     of the system compared to purely aliphatic spiro-systems, optimizing the molecule's ionization state at physiological pH[3][4].
    
  • Dipole Alignment and Aqueous Solubility: Unlike lipophilic gem-dimethyl groups, the oxetane ring features a localized dipole created by the ether oxygen. This enhances solvation energy and drastically improves aqueous solubility while simultaneously lowering the distribution coefficient (LogD)[4][5].

G Morpholine Planar Morpholine (Metabolically Labile) Metabolism CYP450 α-Oxidation (High Clearance) Morpholine->Metabolism Susceptible Spiro Spirocyclic Oxetane-Amine (e.g., 2-Oxa-6-azaspiro[3.4]octane) Morpholine->Spiro Bioisosteric Replacement Stability Blocked α-Carbon (Enhanced Stability) Spiro->Stability Steric/Strain Effects pKa Inductive pKa Tuning (Reduced hERG) Spiro->pKa Oxygen Electronegativity Solubility Dipole Alignment (High Aqueous Solubility) Spiro->Solubility High Dipole Moment

Logical framework for replacing morpholine with spirocyclic ether-amines to optimize properties.

Quantitative Profiling: Morpholine vs. Spiro-Oxetanes

The following table synthesizes the structural and physicochemical differences between traditional planar amines and modern spirocyclic ether-amines. The data highlights how spiro-fusion restricts conformational entropy while optimizing drug-like properties (DMPK)[1][6].

Scaffold Architecture3D Character (

)
Typical

Lipophilicity (LogD)Primary Metabolic Liability
Morpholine Low (Planar / Chair)~8.3ModerateHigh (

-oxidation)
Gem-dimethyl pyrrolidine Moderate~9.0HighModerate (Aliphatic oxidation)
2-Oxa-6-azaspiro[3.4]octane High (Rigid 3D)8.0 - 8.8Low (Hydrophilic)Low (Sterically blocked

-C)
2-Oxa-5-azaspiro[3.5]nonane High (Rigid 3D)8.2 - 8.9Low (Hydrophilic)Low (Sterically blocked

-C)

Synthetic Methodologies & Orthogonal Reactivity

Synthesizing and functionalizing spirocyclic ether-amines presents a unique "orthogonal challenge": the chemist must manipulate a nucleophilic amine while preserving a highly strained, acid-sensitive oxetane ring[1].

Method A: Intramolecular Cyclization of 1,3-Diols (Scaffold Synthesis)

The most reliable retrosynthetic approach for spiro-oxetane formation is the base-mediated cyclization of a 1,3-diol via a sulfonate intermediate[2].

  • Step 1: Protection & Activation. Suspend

    
    -Boc-2,2-bis(hydroxymethyl)piperidine in anhydrous dichloromethane (DCM). Causality: The basicity of the piperidine nitrogen necessitates Boc-protection to prevent unwanted intramolecular alkylation during the subsequent activation step. Treat with 1.0 equivalent of 
    
    
    
    -toluenesulfonyl chloride (
    
    
    ) and triethylamine to achieve selective monotosylation.
  • Step 2: Base-Mediated Ring Closure. Dissolve the monotosylate in anhydrous tetrahydrofuran (THF) and cool to 0°C. Slowly add Sodium Hydride (NaH). Causality: The oxetane ring is entirely stable to strongly basic conditions. The hydride deprotonates the remaining free hydroxyl, triggering an intramolecular

    
     displacement of the tosylate to form the spiro-oxetane[2][4].
    
  • Step 3: Orthogonal Deprotection. To remove the Boc group, treat the intermediate with Trifluoroacetic acid (TFA) in DCM at 0°C. Causality: The oxetane ring is highly labile to strong Lewis acids (which coordinate to the ether oxygen and trigger ring-opening) but can tolerate controlled exposure to Brønsted acids like TFA at low temperatures[4].

Method B: Defluorosulfonylative Coupling (Late-Stage Functionalization)

A groundbreaking 2025 methodology allows for the synthesis of complex aryl oxetane amines via an alternative to traditional SuFEx click chemistry[7].

  • Workflow: Oxetane sulfonyl fluorides (OSFs) are gently warmed in the presence of an amine library.

  • Mechanistic Causality: Warming induces a defluorosulfonylation event, forming a highly reactive but chemoselective planar oxetane carbocation as the rate-determining step. This intermediate undergoes rapid nucleophilic attack by the amine. This mimics a typical amide disconnection, allowing medicinal chemists to utilize vast existing amine libraries without degrading the sensitive oxetane core[7].

Self-Validating Physicochemical Protocols

To ensure data integrity, every assay utilized to characterize these building blocks must contain internal validation mechanisms.

Protocol 1: Potentiometric Determination

Because the


 of spirocyclic amines is highly sensitive to distal substituents, precise measurement is non-negotiable[1].
  • Preparation: Prepare a 10 mM stock solution of the ether-amine in LC-MS grade DMSO.

  • Aqueous Dilution: Dilute the stock to a final concentration of 50 µM in a 0.1 M KCl aqueous solution. Causality: The 0.1 M KCl buffer maintains a constant ionic strength. This ensures that the activity coefficients of the ions remain stable throughout the titration, which is an absolute requirement for accurate thermodynamic calculations.

  • Titration: Under a nitrogen atmosphere (to prevent

    
     dissolution and carbonic acid formation), titrate the solution dynamically with 0.01 M HCl and 0.01 M KOH.
    
  • Analysis: Utilize the Bjerrum plot method to identify the inflection point. Causality: The Bjerrum plot visualizes the average number of bound protons per molecule, allowing for the precise deconvolution of overlapping ionization events in polybasic molecules.

  • System Validation: Run a Quinine reference standard concurrently. The assay is only validated if Quinine returns a

    
     of 8.5 ± 0.1[1].
    
Protocol 2: In Vitro Liver Microsomal (LM) Stability Assay

To prove the metabolic robustness of the oxetane substitution, intrinsic clearance (


) must be quantified[3].
  • Incubation Matrix: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing human or mouse liver microsomes (0.5 mg/mL protein).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the CYP450-mediated oxidation by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 45 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP450 enzymes to halt the reaction at the precise time point, and it precipitates the microsomal proteins ("protein crash") to prevent LC-MS/MS column fouling.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • System Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls.

G Prep 1. Compound Prep (10 mM in DMSO) Incubate 2. LM Incubation (+NADPH, 37°C) Prep->Incubate Quench 3. Reaction Quench (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Crash) Quench->Centrifuge LCMS 5. LC-MS/MS (Clearance Quant) Centrifuge->LCMS

Step-by-step workflow for evaluating the intrinsic clearance of ether-amine building blocks.

Conclusion

The integration of novel ether-amine building blocks—particularly spirocyclic oxetane-amines—represents a sophisticated evolution in medicinal chemistry. By strategically replacing planar, metabolically vulnerable heterocycles with these rigid, 3D architectures, drug developers can simultaneously block CYP450 oxidation pathways, tune basicity to reduce off-target toxicities, and enhance aqueous solubility via precise dipole alignment. Mastery of their orthogonal synthetic requirements and rigorous physicochemical validation will continue to unlock new therapeutic chemical space.

References

  • Wuitschik, G. et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights", Journal of Medicinal Chemistry - ACS Publications,[Link]

  • ResearchGate. "Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides", ResearchGate,[Link]

  • Scribd. "Oxetane: Synthesis and Drug Applications", Scribd,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine from Cyclohexanol

Introduction & Rationale Aliphatic ether-linked amines, such as 2-(cyclohexylmethoxy)-1-ethanamine, are critical building blocks in modern drug discovery. They frequently serve as versatile pharmacophores, lipophilic spa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Aliphatic ether-linked amines, such as 2-(cyclohexylmethoxy)-1-ethanamine, are critical building blocks in modern drug discovery. They frequently serve as versatile pharmacophores, lipophilic spacers, and ADME-enhancing moieties. The cyclohexylmethoxy group contributes steric bulk and metabolic stability, while the primary amine acts as a key hydrogen bond donor and a functional handle for subsequent amide couplings or reductive aminations.

This application note details a robust, field-proven, four-step synthetic protocol to access 2-(cyclohexylmethoxy)-1-ethanamine from inexpensive, readily available cyclohexanol. The methodology is designed with built-in validation checkpoints to ensure high fidelity and yield at every stage of the workflow.

Retrosynthetic Strategy & Mechanistic Insights

The synthesis of 2-(cyclohexylmethoxy)-1-ethanamine presents a specific structural challenge: cyclohexanol lacks the requisite methylene spacer between the cyclohexane ring and the oxygen atom. Therefore, a direct alkylation of cyclohexanol would yield an incorrect cyclohexyloxy connectivity.

To overcome this, the strategy is divided into three mechanistic phases:

  • Phase 1: Carbon Homologation. Cyclohexanol is converted to bromocyclohexane. The formation of a Grignard reagent followed by trapping with electrophilic formaldehyde yields cyclohexylmethanol (1)[1]. This one-carbon extension is non-negotiable for establishing the correct molecular skeleton.

  • Phase 2: Williamson Etherification. The ether linkage is constructed using a Williamson ether synthesis framework. To prevent unwanted side reactions—such as aziridine formation or polyalkylation of the amine—a Boc-protected electrophile (N-Boc-2-bromoethanamine) is utilized (2)[2].

  • Phase 3: Acidic Deprotection. The tert-butyl carbamate (Boc) group is cleaved under strongly acidic conditions to reveal the target primary amine.

Retrosynthesis A 2-(Cyclohexylmethoxy)- 1-ethanamine B Boc-Protected Ether A->B Deprotection C Cyclohexylmethanol B->C Williamson Etherification D Bromocyclohexane C->D Grignard + Formaldehyde E Cyclohexanol D->E Bromination

Retrosynthetic analysis of 2-(cyclohexylmethoxy)-1-ethanamine from cyclohexanol.

Experimental Protocols

General Note: All reactions involving moisture-sensitive reagents (Steps 2 and 3) must be performed under an inert atmosphere (N2 or Ar) using anhydrous solvents.

Step 1: Bromination of Cyclohexanol
  • Rationale: Phosphorus tribromide (PBr3) is selected over hydrobromic acid (HBr) to minimize carbocation-mediated ring rearrangements, ensuring high regiochemical fidelity of the intermediate.

  • Procedure:

    • Charge a flame-dried round-bottom flask with cyclohexanol (10.0 g, 100 mmol) and anhydrous dichloromethane (DCM, 50 mL). Cool to 0 °C.

    • Add PBr3 (10.8 g, 40 mmol, 0.4 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.

    • Remove the ice bath and stir at room temperature for 3 hours.

    • Quench the reaction carefully with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with DCM (2 × 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford bromocyclohexane.

  • Self-Validation: TLC (KMnO4 stain) should show the complete disappearance of the cyclohexanol starting material. GC-MS can be used to confirm the mass of the bromocyclohexane product.

Step 2: Grignard Homologation to Cyclohexylmethanol
  • Rationale: The Grignard reagent acts as a potent nucleophile. Paraformaldehyde is depolymerized in situ by heating, providing the electrophilic formaldehyde required for the one-carbon homologation (3)[3].

  • Procedure:

    • In a flame-dried, two-neck flask equipped with a reflux condenser, add magnesium turnings (2.67 g, 110 mmol, 1.1 eq) and anhydrous THF (20 mL). Add a single crystal of iodine to activate the magnesium surface.

    • Add a solution of bromocyclohexane (16.3 g, 100 mmol) in anhydrous THF (50 mL) dropwise. Initiate the reaction with gentle heating. Once initiated, maintain a gentle reflux by controlling the addition rate.

    • After complete addition, reflux for an additional 1 hour, then cool to 0 °C.

    • Add anhydrous paraformaldehyde (4.5 g, 150 mmol, 1.5 eq) in small portions.

    • Reflux the mixture for 4 hours. Cool to room temperature and quench with saturated aqueous NH4Cl (50 mL).

    • Extract with ethyl acetate (3 × 50 mL). Wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield cyclohexylmethanol.

  • Self-Validation: The physical disappearance of magnesium turnings confirms Grignard formation. 1H NMR of the product will show a distinct doublet/multiplet around 3.4 ppm, corresponding to the newly formed -CH2OH group.

Step 3: Williamson Etherification with N-Boc-2-bromoethanamine
  • Rationale: Sodium hydride (NaH) irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide, driving the reaction forward. The Boc protecting group on the bromoethylamine is essential to prevent the amine from acting as a competing nucleophile (2)[2].

  • Procedure:

    • Suspend NaH (60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.5 eq) in anhydrous DMF (40 mL) at 0 °C under N2.

    • Add a solution of cyclohexylmethanol (4.57 g, 40 mmol, 1.0 eq) in DMF (10 mL) dropwise. Stir at 0 °C for 30 minutes.

    • Add N-Boc-2-bromoethanamine (10.7 g, 48 mmol, 1.2 eq) dropwise.

    • Warm the reaction to room temperature and stir for 12 hours.

    • Quench carefully with ice water (100 mL) and extract with diethyl ether (3 × 50 mL).

    • Wash the organic layer extensively with water (3 × 50 mL) to remove DMF, followed by brine. Dry over Na2SO4 and concentrate to yield tert-butyl (2-(cyclohexylmethoxy)ethyl)carbamate.

  • Self-Validation: The cessation of H2 gas evolution during step 2 indicates complete alkoxide formation. TLC (ninhydrin stain) of the product should be negative, confirming the amine remains Boc-protected.

Step 4: Acidic Deprotection to the Target Amine
  • Rationale: Trifluoroacetic acid (TFA) efficiently cleaves the Boc group via the formation of a stable tert-butyl cation, releasing the primary amine as a TFA salt, which is subsequently neutralized.

  • Procedure:

    • Dissolve the Boc-protected ether (10.3 g, 40 mmol) in DCM (40 mL) and cool to 0 °C.

    • Add TFA (45.6 g, 400 mmol, 10 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Dissolve the residue in water (30 mL) and basify to pH > 12 using 2M NaOH (aq).

    • Extract the free base with DCM (3 × 40 mL). Dry over K2CO3, filter, and concentrate to afford 2-(cyclohexylmethoxy)-1-ethanamine as a pale yellow oil.

  • Self-Validation: A positive ninhydrin stain on TLC confirms the presence of the primary amine. Using K2CO3 instead of Na2SO4 for drying prevents the basic amine from adhering to the drying agent, ensuring maximum yield.

Workflow Step1 Step 1: Bromination Cyclohexanol + PBr3 0°C to RT, 3h Step2 Step 2: Grignard Homologation 1. Mg, THF 2. (CH2O)n, Reflux Step1->Step2 Step3 Step 3: Williamson Etherification NaH, N-Boc-2-bromoethanamine DMF, 0°C to RT Step2->Step3 Step4 Step 4: Boc Deprotection TFA / DCM RT, 2h Step3->Step4 Product Target Isolation Neutralization & Extraction Yield: ~55% Overall Step4->Product

Step-by-step experimental workflow for the synthesis of the target amine.

Quantitative Data & Reaction Parameters

StepTransformationKey Reagents (Equivalents)Temp / TimeExpected Yield
1 BrominationPBr3 (0.4 eq)0 °C to RT / 3 h85%
2 Grignard HomologationMg (1.1 eq), (CH2O)n (1.5 eq)Reflux / 4 h75%
3 Williamson EtherificationNaH (1.5 eq), Boc-Br-amine (1.2 eq)0 °C to RT / 12 h80%
4 DeprotectionTFA (10.0 eq)RT / 2 h95%

Note: Overall expected yield across the 4-step sequence is approximately 45-55%.

References

  • Vaia. "Synthesize each compound from cyclohexanol using any other organic or inorganic compounds.
  • Study.com. "Write the steps for forming the given compound from cyclohexanol using any other organic or inorganic compounds.
  • Benchchem. "2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine" (Reference for Williamson Etherification with N-Boc-2-bromoethanamine).

Sources

Application

Application Notes and Protocols: Williamson Ether Synthesis of Amino-Alcohols

For Researchers, Scientists, and Drug Development Professionals Introduction Amino-alcohols are foundational structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-alcohols are foundational structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] The synthesis of their corresponding amino-ethers is a critical transformation in drug development and medicinal chemistry, as the ether linkage can significantly modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The Williamson ether synthesis, a venerable and versatile method for forming ether linkages, presents a powerful tool for this purpose.[2][3] This reaction, first reported by Alexander Williamson in 1850, typically involves the SN2 reaction between an alkoxide and an alkyl halide.[2][3][4]

However, the bifunctional nature of amino-alcohols, containing both a nucleophilic amino group and a hydroxyl group, introduces significant challenges of chemoselectivity. Direct O-alkylation can be complicated by competing N-alkylation, a notoriously difficult reaction to control, often leading to mixtures of mono- and poly-alkylated products.[5] Therefore, a carefully designed protocol, often involving the use of protecting groups, is essential to achieve the desired amino-ether product with high yield and purity.

This guide provides a comprehensive overview and detailed protocols for the successful Williamson ether synthesis of amino-alcohols, addressing the critical aspects of protecting group strategy, reaction optimization, and product purification.

The Challenge: Chemoselectivity in Amino-Alcohol Alkylation

The core challenge in the Williamson ether synthesis of amino-alcohols lies in the competing nucleophilicity of the amino and hydroxyl groups. Both are capable of reacting with the alkylating agent. The amino group is generally more nucleophilic than the hydroxyl group, making N-alkylation a likely side reaction.[6] Furthermore, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to undesired polyalkylation.[5]

To circumvent this, a protection strategy is paramount. The amino group must be temporarily "masked" to prevent it from reacting, thereby directing the alkylation exclusively to the hydroxyl group.

Strategic Approach: The Power of Protecting Groups

Protecting groups are temporary modifications of a functional group that render it inert to specific reaction conditions.[7] After the desired transformation is complete, the protecting group can be removed to restore the original functionality. For the Williamson ether synthesis of amino-alcohols, the selection of an appropriate amine protecting group is crucial.

Common Amine Protecting Groups:

A variety of protecting groups can be employed to mask the amino functionality. The choice depends on the overall molecular structure, stability to the basic conditions of the Williamson ether synthesis, and the ease of removal without affecting the newly formed ether linkage.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)2OAcidic conditions (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions.
BenzyloxycarbonylCbz or ZBenzyl chloroformateHydrogenolysis (e.g., H2, Pd/C)Stable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic conditions (e.g., piperidine)Orthogonal to Boc and Cbz protecting groups.[7]
PhthaloylPhthPhthalic anhydrideHydrazinolysis (e.g., hydrazine)Robust protection for primary amines.

Table 1: Common Amine Protecting Groups for Amino-Alcohol Ether Synthesis.

The Boc group is a frequently used and versatile option due to its stability under the basic conditions required for alkoxide formation and its straightforward removal with acid.[6]

The Overall Synthetic Strategy:

The general workflow for the Williamson ether synthesis of an amino-alcohol involves three key stages:

  • Protection: Selective protection of the amino group.

  • Etherification: Deprotonation of the hydroxyl group followed by alkylation.

  • Deprotection: Removal of the amine protecting group to yield the final amino-ether.

Williamson_Workflow Start Amino-Alcohol Protected N-Protected Amino-Alcohol Start->Protected Protection (e.g., Boc Anhydride) Alkoxide Alkoxide Intermediate Protected->Alkoxide Deprotonation (e.g., NaH) Protected_Ether N-Protected Amino-Ether Alkoxide->Protected_Ether Alkylation (SN2) (Alkyl Halide) Final_Product Amino-Ether Protected_Ether->Final_Product Deprotection (e.g., TFA)

Figure 1: General workflow for the Williamson ether synthesis of amino-alcohols.

Detailed Experimental Protocols

Part 1: N-Protection of the Amino-Alcohol (Boc Protection Example)

This protocol describes the protection of a primary or secondary amine in an amino-alcohol using di-tert-butyl dicarbonate (Boc2O).

Materials:

  • Amino-alcohol

  • Di-tert-butyl dicarbonate (Boc2O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO3))

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amino-alcohol (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add the base (1.1 - 1.5 eq). For a heterogeneous base like NaHCO3, vigorous stirring is required.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc2O (1.1 eq) in the same solvent to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude N-Boc protected amino-alcohol can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Part 2: Williamson Ether Synthesis

This protocol details the O-alkylation of the N-protected amino-alcohol.

Materials:

  • N-Protected amino-alcohol

  • Strong base (e.g., Sodium hydride (NaH), Potassium hydride (KH))[8]

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))[4]

  • Alkylating agent (e.g., primary alkyl halide or tosylate)[4]

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Water

  • Brine

  • Extraction solvent (e.g., Ethyl acetate, Diethyl ether)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, add the N-protected amino-alcohol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.[8]

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to form the alkoxide.

  • Slowly add the alkylating agent (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. The reaction can be gently heated if necessary, but this may increase the likelihood of elimination side reactions.[4] Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude N-protected amino-ether by column chromatography on silica gel.

Part 3: Deprotection of the Amino Group (Boc Deprotection Example)

This protocol describes the removal of the Boc protecting group to yield the final amino-ether.

Materials:

  • N-Boc protected amino-ether

  • Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent)

  • Solvent (e.g., Dichloromethane (DCM))

  • Base for neutralization (e.g., Saturated aqueous sodium bicarbonate (NaHCO3))

  • Extraction solvent (e.g., Dichloromethane (DCM))

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-Boc protected amino-ether in the chosen solvent (e.g., DCM).

  • Add the acid (e.g., TFA, 5-10 equivalents, or a solution of HCl in dioxane).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., DCM) and carefully neutralize by adding saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent three times.

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the desired amino-ether.

  • Further purification, if necessary, can be achieved by crystallization or chromatography. Due to the basic nature of the product, ion-exchange chromatography can also be an effective purification method.[9][10]

Key Considerations and Troubleshooting

The success of the Williamson ether synthesis of amino-alcohols hinges on careful consideration of several factors.

Troubleshooting cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Elimination (E2) Elimination (E2) Low Yield->Elimination (E2) Side Products Side Products Side Products->Elimination (E2) N-Alkylation N-Alkylation Side Products->N-Alkylation Incomplete Reaction Incomplete Reaction Poor Nucleophile/Leaving Group Poor Nucleophile/Leaving Group Incomplete Reaction->Poor Nucleophile/Leaving Group Steric Hindrance Steric Hindrance Incomplete Reaction->Steric Hindrance Use Stronger Base / Anhydrous Conditions Use Stronger Base / Anhydrous Conditions Incomplete Deprotonation->Use Stronger Base / Anhydrous Conditions Use Primary Alkyl Halide / Lower Temperature Use Primary Alkyl Halide / Lower Temperature Elimination (E2)->Use Primary Alkyl Halide / Lower Temperature Ensure Complete N-Protection Ensure Complete N-Protection N-Alkylation->Ensure Complete N-Protection Use Iodide or Tosylate / Increase Temperature Use Iodide or Tosylate / Increase Temperature Poor Nucleophile/Leaving Group->Use Iodide or Tosylate / Increase Temperature Optimize Reactant Structure Optimize Reactant Structure Steric Hindrance->Optimize Reactant Structure

Figure 2: Troubleshooting guide for the Williamson ether synthesis of amino-alcohols.

Choice of Base and Solvent:
  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the SN2 reaction. Sodium hydride (NaH) and potassium hydride (KH) are common choices.[8] For phenolic amino-alcohols, a weaker base like potassium carbonate (K2CO3) may suffice.[11]

  • Solvent: A polar aprotic solvent such as THF, DMF, or DMSO is generally preferred as they can solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic.[4][8] Protic solvents should be avoided as they can protonate the alkoxide.

Alkylating Agent:
  • The Williamson ether synthesis follows an SN2 mechanism, which is sensitive to steric hindrance.[4] Therefore, primary alkyl halides or tosylates are the best electrophiles.[3][4]

  • Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[4][8]

  • The reactivity of the leaving group follows the order: I > Br > Cl > OTs > OMs.[8]

Reaction Conditions:
  • Temperature: The reaction is typically run at room temperature. Gentle heating can increase the reaction rate but also promotes the competing E2 elimination pathway.[4]

  • Inert Atmosphere: The use of strong bases like NaH necessitates an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

Purification:
  • The final amino-ether product is basic and can be purified by standard techniques like column chromatography.

  • Acid-base extraction can be a useful technique to separate the basic amino-ether from neutral or acidic impurities.[12] The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous layer. The aqueous layer is then basified and re-extracted to recover the purified amine.

Conclusion

The Williamson ether synthesis is a robust and adaptable method for the preparation of amino-ethers, provided that a judicious protection strategy is employed to overcome the inherent chemoselectivity challenges. By carefully selecting the protecting group, base, solvent, and alkylating agent, researchers can achieve high yields of the desired products. The detailed protocols and troubleshooting guide presented here offer a solid foundation for the successful application of this important transformation in the synthesis of novel and valuable amino-ether compounds for drug discovery and development.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Various Authors. (2020, July 15). Williamson ether synthesis. In Wikipedia. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Unknown. (n.d.). Protecting groups in organic synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. [Link]

  • Chemistry LibreTexts. (2019, August 12). 8.11: Nucleophilic substitution in the Lab. [Link]

  • Chemmunity. (2026, February 10). Williamson Ether Synthesis Review [Video]. YouTube. [Link]

  • European Patent Office. (2001, May 16). Method for extracting amino acid ester (EP 0474096 B2).
  • CORE. (2003, April 14). Clean, High-yield Preparation Of S,S- and R,S- Amino Acid Isosteres. [Link]

  • Quimicaorganica.org. (n.d.). Ethers as protecting groups of alcohols. [Link]

  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Preprints.org. (2023, July 21). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]

  • Google Patents. (n.d.). CN106631832A - Method for preparing amino ether compounds.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • LookChem. (n.d.). General procedures for the purification of Amino acids. [Link]

  • PMC. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • RSC Publishing. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols. [Link]

  • Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • PubMed. (2025, January 3). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

Sources

Method

Application Note: 2-(Cyclohexylmethoxy)-1-ethanamine as a Bifunctional Linker in Targeted Drug Design

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Introduction & Structural Rationale In modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Introduction & Structural Rationale

In modern drug discovery, the selection of linker motifs and pharmacophore appendages is as critical as the optimization of the primary binding warhead. 2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 200400-14-2) has emerged as a highly versatile building block. Structurally, it consists of a lipophilic cyclohexyl ring, an ether linkage, and an ethylamine chain.

As a Senior Application Scientist, I frequently advocate for this motif over traditional linear alkyl amines (e.g., octylamine) or pure PEG chains due to its superior hydro-lipophilic balance .

  • The Cyclohexyl Head: Provides a bulky, conformationally restricted hydrophobic mass that efficiently occupies deep hydrophobic pockets (such as kinase gatekeeper sites or GPCR transmembrane helices) with a lower entropic penalty than flexible alkyl chains[1][2].

  • The Ether Linkage: Introduces a polar surface area (PSA) contribution that lowers the overall calculated partition coefficient (cLogP). It acts as a hydrogen bond acceptor, improving aqueous solubility and mitigating the non-specific protein binding often associated with highly lipophilic drugs[3].

  • The Ethanamine Vector: Supplies a highly reactive primary amine, serving as an ideal vector for conjugation to E3 ligase binders in PROTACs or for installing covalent warheads (e.g., vinyl sulfones or acrylamides) directed at solvent-exposed cysteine or lysine residues[2][4].

Applications in Medicinal Chemistry

Vectorization in Kinase and GPCR Inhibitors

In the design of targeted covalent inhibitors (TCIs) and allosteric modulators, the cyclohexylmethoxy motif is frequently utilized to anchor the molecule within the ATP-binding pocket of kinases (e.g., CDK2) or the lipid-facing pockets of GPCRs (e.g., 5-HT2AR)[1][2]. The ethylamine chain directs out toward the solvent channel. By utilizing 2-(Cyclohexylmethoxy)-1-ethanamine via an SNAr reaction onto a purine or pyrimidine core, researchers can rapidly generate intermediates that are primed for late-stage functionalization into irreversible inhibitors.

PROTAC Linker Engineering

PROTACs require linkers that balance flexibility, solubility, and cellular permeability. Purely alkyl linkers often suffer from poor metabolic stability (rapid CYP450 oxidation) and high lipophilicity, leading to poor oral bioavailability. Conversely, long PEG chains can become too hydrophilic, restricting cell membrane permeability. The incorporation of a cycloalkyl ether amine motif optimizes the Lipophilic Metabolism Efficiency (LipMetE) , providing a rigidified spacer that maintains membrane permeability while resisting rapid degradation[3][4].

Quantitative Data: Physicochemical Profiling

The following table summarizes the predictive physicochemical advantages of 2-(Cyclohexylmethoxy)-1-ethanamine compared to standard linker alternatives.

Linker MotifcLogP (Est.)TPSA (Ų)HBARotatable BondsPrimary Medicinal Chemistry Application
Octan-1-amine 2.926.017Highly lipophilic anchoring; prone to rapid metabolism.
2-(Cyclohexylmethoxy)-1-ethanamine 1.8 35.2 2 5 Balanced hydro-lipophilicity; rigidified hydrophobic head.
2-(2-Methoxyethoxy)ethanamine -0.544.535High hydrophilicity; useful for surface-exposed PROTAC linkers.

Data synthesized from standard cheminformatics predictive models based on structural topology.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed.

Protocol A: SNAr Conjugation to Heteroaryl Halides (Kinase Core Functionalization)

Objective: Attach 2-(Cyclohexylmethoxy)-1-ethanamine to a heteroaryl chloride (e.g., 2-chloro-pyrimidine or 6-chloro-purine) to build a kinase inhibitor scaffold.

  • Preparation: Dissolve the heteroaryl halide (1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL). Rationale: NMP is chosen over DMF for its higher boiling point and superior solvation of polar heteroaryl cores.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Rationale: A non-nucleophilic base is required to scavenge the HCl byproduct without competing with the amine for the electrophilic core.

  • Amine Addition: Add 2-(Cyclohexylmethoxy)-1-ethanamine (1.2 eq, 1.2 mmol) dropwise at room temperature.

  • Heating & Validation: Heat the reaction to 90 °C under an inert N2 atmosphere for 4–6 hours.

    • Self-Validation Step: Monitor by LC-MS. The reaction is deemed complete when the starting material peak disappears and the [M+H]+ mass corresponding to the secondary amine conjugate dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the NMP solvent. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Amide Coupling for PROTAC Linker Assembly

Objective: Conjugate the primary amine of 2-(Cyclohexylmethoxy)-1-ethanamine to the carboxylic acid of an E3 ligase ligand (e.g., a VHL or CRBN binder derivative).

  • Activation: Dissolve the E3 ligase ligand-acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.1 eq, 0.55 mmol) and DIPEA (2.5 eq, 1.25 mmol). Stir for 10 minutes at room temperature. Rationale: HATU provides rapid activation of the carboxylic acid to an active ester, minimizing epimerization of sensitive chiral centers on the E3 ligand.

  • Coupling: Add 2-(Cyclohexylmethoxy)-1-ethanamine (1.1 eq, 0.55 mmol) to the activated mixture. Stir for 2 hours at room temperature.

  • Validation & Purification:

    • Self-Validation Step: Quench a 5 µL aliquot in 100 µL MeOH and analyze via UPLC-MS. Look for the formation of the amide bond [M+H]+.

  • Isolation: Precipitate the product by dropwise addition of the reaction mixture into ice-cold water (15 mL). Filter the resulting solid and purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA) to yield the pure PROTAC intermediate.

Mechanistic and Workflow Visualizations

Workflow A Heteroaryl Core (Electrophile) C SNAr Reaction (NMP, DIPEA, 90°C) A->C B 2-(Cyclohexylmethoxy) -1-ethanamine B->C D Amine-Linked Intermediate C->D LC-MS Validation E Warhead / E3 Ligand Conjugation D->E F Final Drug Candidate (TCI or PROTAC) E->F

Fig 1: Synthetic workflow for utilizing the linker in targeted drug design.

Mechanism Lipid Cyclohexyl Motif (Hydrophobic Pocket Binding) Ether Ether Oxygen (H-Bond Acceptor / Solubilizer) Lipid->Ether Target Target Protein Pocket (e.g., CDK2 / 5-HT2AR) Lipid->Target van der Waals Interactions Amine Ethylamine Chain (Conjugation Vector) Ether->Amine Solvent Solvent Interface (Aqueous Environment) Ether->Solvent Dipole / H-Bonding Ligase E3 Ligase / Covalent Warhead Amine->Ligase Amide / Sulfonamide Bond

Fig 2: Structural pharmacology and binding mechanism of the bifunctional linker.

References

  • Chemical and in silico exploration of novel 5-hydroxytryptamine 2A receptor (5-HT2AR) ligands Nottingham ePrints URL: [Link]

  • Identification and Characterization of an Irreversible Inhibitor of CDK2 PubMed / National Institutes of Health (NIH) URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review PubMed Central (PMC) / NIH URL:[Link]

  • Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects MDPI URL: [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Coupling of 2-(Cyclohexylmethoxy)-1-ethanamine with Carboxylic Acids

Introduction The formation of the amide bond is arguably the most critical and frequently performed transformation in medicinal chemistry and drug development.[1][2][3] Its prevalence in pharmaceuticals and bioactive mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is arguably the most critical and frequently performed transformation in medicinal chemistry and drug development.[1][2][3] Its prevalence in pharmaceuticals and bioactive molecules necessitates robust, efficient, and predictable synthetic protocols. This guide provides an in-depth analysis of the reaction conditions for coupling 2-(Cyclohexylmethoxy)-1-ethanamine, a primary aliphatic amine, with a diverse range of carboxylic acids. As a primary amine, it is generally a good nucleophile; however, successful amide bond formation hinges on the strategic activation of the carboxylic acid partner to overcome the kinetic barrier posed by the formation of an unreactive ammonium-carboxylate salt.[2][4]

This document moves beyond a simple recitation of steps to explore the underlying chemical principles, empowering researchers to select optimal conditions, troubleshoot common issues, and adapt these protocols for their specific synthetic challenges.

Pillar 1: The Mechanism of Activation - A Tale of Two Intermediates

Direct condensation of a carboxylic acid and an amine is kinetically slow. The reaction requires the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive species.[4][5] Carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the workhorses for this transformation.

The reaction proceeds through a highly reactive O-acylisourea intermediate.[4][6][7] This intermediate can be directly intercepted by the amine to form the desired amide. However, the O-acylisourea is unstable and prone to an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct, which terminates the reaction pathway.[8][9]

To mitigate this side reaction and enhance efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are employed. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester.[6][8] This new intermediate is sufficiently reactive to be attacked by the amine but is less susceptible to undesirable side reactions, thereby improving yields and minimizing racemization when chiral carboxylic acids are used.[8][9]

G cluster_coupling Amine Coupling RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester (More Stable Intermediate) O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Inactive Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) Amide Desired Amide Product O_acylisourea->Amide Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt (Additive) HOBt_ester->HOBt (Regenerated) HOBt_ester->Amide + Amine Amine 2-(Cyclohexylmethoxy) -1-ethanamine

Figure 1: Mechanism of EDC/HOBt-mediated amide coupling.

Pillar 2: Optimizing Reaction Parameters - The Scientist's Toolkit

The success of the coupling reaction is a multifactorial equation. Each component plays a critical role and must be chosen judiciously based on the properties of the substrates.

The Coupling Reagent: Choosing Your Activator
  • Carbodiimides (EDC, DCC): These are the most common and cost-effective reagents.[10]

    • EDC (or EDCI): Highly recommended for general use. Its key advantage is that the corresponding urea byproduct is water-soluble, allowing for simple removal via an aqueous workup.[6][11][12]

    • DCC (N,N'-dicyclohexylcarbodiimide): Also effective, but produces a dicyclohexylurea (DCU) byproduct that is insoluble in most common organic solvents and must be removed by filtration.[7][13]

  • Uronium/Aminium Salts (HATU, HBTU): These are more powerful, and therefore more expensive, coupling reagents.[10]

    • HATU: The reagent of choice for challenging couplings, such as those involving sterically hindered carboxylic acids or electron-poor amines.[6][14] It is highly efficient and known to suppress racemization.[9]

The Additive: Suppressing Side Reactions
  • HOBt (1-Hydroxybenzotriazole): The classic additive used with carbodiimides to improve yields and prevent racemization.[1][15]

  • OxymaPure®: A non-explosive and highly effective alternative to HOBt, offering a superior safety profile without compromising efficiency.[8]

  • DMAP (4-Dimethylaminopyridine): Can be used in catalytic amounts as an acyl transfer agent, particularly effective for unreactive systems.[1]

The Base: Maintaining the Peace

A non-nucleophilic organic base is essential to neutralize acids present (e.g., the hydrochloride salt of EDC) and to facilitate the deprotonation of the carboxylic acid.[16]

  • DIPEA (N,N-Diisopropylethylamine): The preferred choice. Its steric bulk prevents it from competing with the primary amine as a nucleophile.[6][9]

  • Triethylamine (TEA) or N-Methylmorpholine (NMM): Also widely used, though slightly more nucleophilic than DIPEA.[17]

The Solvent: Creating the Right Environment

The choice of solvent is critical for ensuring all reactants remain in solution and for influencing reaction kinetics.[18]

  • Polar Aprotic Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the most common choices.[2][3]

    • DCM: Volatile and easy to remove post-reaction.

    • DMF: A powerful solvent that can dissolve a wide range of substrates but has a high boiling point, making it harder to remove.

  • Greener Alternatives: In an effort to adopt more sustainable practices, solvents like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to be effective replacements for DCM and DMF in many amidation reactions.[2][19][20]

Temperature and Time: Controlling the Kinetics
  • Temperature: Reactions are typically initiated at 0 °C, especially during the addition of the coupling reagent, to control the initial exotherm. The reaction is then allowed to warm to room temperature.[6][15] For particularly sluggish reactions with hindered substrates, gentle heating (e.g., 40-60 °C) can be beneficial.[21]

  • Reaction Time: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours but are frequently left to stir overnight (12-18 hours) to ensure completion.[6]

Pillar 3: Field-Proven Protocols

The following protocols provide robust starting points for the successful coupling of 2-(Cyclohexylmethoxy)-1-ethanamine.

G prep 1. Reagent Preparation - Dissolve Acid, Amine, Additive - Anhydrous Solvent (DCM/DMF) cool 2. Cooling - Ice Bath (0 °C) prep->cool activation 3. Activation & Coupling - Add Base (e.g., DIPEA) - Add Coupling Reagent (e.g., EDC) cool->activation reaction 4. Reaction - Warm to Room Temperature - Stir for 1-18 hours activation->reaction monitor 5. Monitoring - TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup - Dilute with Organic Solvent - Wash with aq. HCl, aq. NaHCO₃, Brine monitor->workup Reaction Complete purify 7. Purification - Dry (Na₂SO₄), Filter, Concentrate - Column Chromatography workup->purify product Final Amide Product purify->product

Figure 2: General experimental workflow for amide coupling.

Protocol 1: Standard Coupling using EDC and HOBt

This protocol is a reliable and cost-effective method for most carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(Cyclohexylmethoxy)-1-ethanamine (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)[6]

  • HOBt (1.2 - 1.5 equiv)[6]

  • DIPEA (2.0 - 3.0 equiv)[6][15]

  • Anhydrous DCM or DMF (to achieve a concentration of 0.1-0.5 M)[21]

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 equiv), 2-(Cyclohexylmethoxy)-1-ethanamine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6][12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]

Protocol 2: Enhanced Coupling for Hindered Substrates using HATU

This protocol is recommended for sterically demanding or electronically deactivated carboxylic acids where the standard EDC/HOBt method may be sluggish.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(Cyclohexylmethoxy)-1-ethanamine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)[14]

  • DIPEA (2.0 - 3.0 equiv)[14]

  • Anhydrous DMF or NMP

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the highly reactive OAt-active ester.[6][14]

  • Add 2-(Cyclohexylmethoxy)-1-ethanamine (1.1 equiv) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (Steps 8-11). Note that DMF can be removed by washing the organic layer with 5% aqueous LiCl if needed.[14]

Data Summary & Troubleshooting

The following table provides a quick-reference guide for selecting reaction conditions.

Coupling System Base Solvent Temp (°C) Time (h) Remarks & Best Use Case
EDC / HOBt DIPEA, TEADCM, DMF0 → RT2 - 18Workhorse Method: General purpose, cost-effective. Water-soluble byproduct simplifies workup.[6][15]
DCC / HOBt DIPEADCM, THF0 → RT2 - 18Effective, but insoluble urea byproduct requires filtration. Good for non-aqueous workups.[7][13]
HATU DIPEA, NMMDMF, NMPRT1 - 4High-Potency Method: For sterically hindered substrates, challenging couplings, or to minimize racemization.[6][14][22]
EDC / DMAP / HOBt (cat.) DIPEAMeCNRT12 - 24Useful for electron-deficient or unreactive carboxylic acids. DMAP acts as an acyl-transfer catalyst.[1]

Common Issues & Solutions:

  • Low Yield: If using EDC/HOBt, consider switching to the more potent HATU system. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere.[21]

  • Formation of N-Acylurea Byproduct: This indicates the O-acylisourea intermediate is rearranging before reacting with the amine. Ensure an adequate amount of HOBt or another additive is present.[8][9]

  • Difficult Purification: The primary advantage of EDC is the water-solubility of its urea byproduct. Thorough aqueous washes are typically sufficient to remove it.[11][12] If emulsions form during extraction, add brine to help break them.[12]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 179-185. [Link]

  • Warner, B. P., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4794–4805. [Link]

  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 18(9), 11256-11267. [Link]

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  • Caltech Authors. (2013). Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. CaltechAUTHORS. [Link]

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  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec Technical Library. [Link]

  • Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.org. [Link]

  • American Chemical Society. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

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  • Amphoteros. (2014). Uphill battles in amide couplings. Amphoteros Blog. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Reddit. (2024). Struggling with amide coupling. r/Chempros. [Link]

  • ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic-synthesis.org. [Link]

  • Google Patents. (1994). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.

Sources

Method

Application Notes &amp; Protocols: Reductive Amination Using 2-(Cyclohexylmethoxy)-1-ethanamine

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This strategy, which transforms a carbonyl group into an amine via an intermediate imine, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its operational simplicity and high atom economy.[3] Recent analyses reveal that reductive amination accounts for as many as a quarter of all C-N bond-forming reactions within the pharmaceutical industry, underscoring its critical role in drug development.[1][4]

This guide provides a detailed exploration of reductive amination procedures specifically tailored for 2-(Cyclohexylmethoxy)-1-ethanamine (MW: 157.25 g/mol , Formula: C₉H₁₉NO).[5] As a primary amine, this reagent is an excellent nucleophile for reacting with a wide array of aldehydes and ketones. Its unique structure, featuring a flexible ether linkage and a bulky cyclohexyl group, can be leveraged to synthesize novel secondary amines with potential applications in medicinal chemistry and materials science.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations necessary for successful reaction design, optimization, and troubleshooting.

The Core Mechanism: A Two-Step Cascade

Reductive amination is fundamentally a sequential, often one-pot, process.[6] Understanding the two key stages is crucial for controlling the reaction and minimizing side products.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, 2-(Cyclohexylmethoxy)-1-ethanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then dehydrates to yield a C=N double bond, known as an imine.[3][6] This dehydration step is reversible and typically catalyzed by mild acid. The acidic conditions protonate the hemiaminal's hydroxyl group, converting it into a good leaving group (water).[7]

  • Reduction: The newly formed imine (or its protonated form, the iminium ion) is then reduced to the final secondary amine.[3] This is achieved by a hydride-based reducing agent present in the reaction mixture. A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.[6][7]

Reductive_Amination_Mechanism Start Amine (R-NH₂) + Carbonyl (R'=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N⁺H) Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Secondary Amine Product Iminium->Product + [H⁻] (Reduction)

Caption: General mechanism of reductive amination.

Key Parameters for Reaction Design and Optimization

The success of a reductive amination hinges on the careful selection of several key parameters. The choices outlined below are designed to maximize yield and purity while minimizing common side reactions.

Choice of Reducing Agent

The selection of the reducing agent is arguably the most critical decision. The ideal reagent should reduce the iminium ion much faster than it reduces the starting aldehyde or ketone.[8]

Reducing AgentCommon SolventsKey Characteristics & Rationale
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Dichloroethane (DCE), Dichloromethane (DCM), THFHighly Recommended. Mild and selective, STAB is effective at reducing iminium ions but reacts slowly with aldehydes and ketones.[6][9] Its acidity can also help catalyze imine formation. It is moisture-sensitive.[10]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Excellent Alternative. Stable in mildly acidic conditions (pH 4-6) required for imine formation.[7][10] At this pH, its reduction of the carbonyl is slow, while the reduction of the protonated iminium ion is fast.[6] Caution: Can release toxic HCN gas upon acidification during workup.[6]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Use with Caution. A strong reducing agent that can readily reduce the starting carbonyl, leading to alcohol byproducts.[8][10] Best used in a two-step procedure where the imine is pre-formed before the reductant is added.[9][11]
Solvent Selection

The choice of solvent is often dictated by the chosen reducing agent and the solubility of the reactants.

  • Aprotic Solvents (DCE, DCM, THF): These are the preferred solvents for reactions using Sodium Triacetoxyborohydride (STAB).[9] Dichloroethane (DCE) is particularly common and effective.[9] More environmentally friendly solvents like ethyl acetate have also been shown to be effective.[12]

  • Protic Solvents (MeOH, EtOH): These are excellent choices for reactions involving Sodium Cyanoborohydride (NaBH₃CN).[10] They are also used for two-step procedures with Sodium Borohydride. However, care must be taken as some alcohols can be oxidized by certain catalysts, generating carbonyl impurities.[12]

The Role of pH and Acid Catalysis

Imine formation is an equilibrium process that is catalyzed by mild acid.[7]

  • Optimal pH Range (4-6): In this range, there is enough acid to protonate the carbonyl oxygen, making it more electrophilic, and to protonate the hydroxyl of the hemiaminal to facilitate water elimination.[7]

  • Too Acidic (pH < 4): The primary amine nucleophile (pKa ~10-11) will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial reaction.[7]

  • Too Basic (pH > 7): The dehydration of the hemiaminal intermediate becomes inefficient.

For many reactions, particularly with STAB, no external acid is needed as the reagent itself or its byproducts can provide sufficient catalysis.[9] For less reactive ketones or when using NaBH₃CN, a catalytic amount of acetic acid (AcOH) is often beneficial.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of a generic aldehyde with 2-(Cyclohexylmethoxy)-1-ethanamine using two different, highly reliable reagent systems.

Experimental_Workflow Setup 1. Reaction Setup (Combine Amine, Carbonyl, & Solvent) Addition 2. Reductant Addition (Portion-wise, control temp) Setup->Addition Monitor 3. Reaction Monitoring (TLC / LC-MS) Addition->Monitor Workup 4. Aqueous Work-up (Quench, Extract) Monitor->Workup Upon Completion Purify 5. Purification (Column Chromatography) Workup->Purify

Sources

Application

Application Note: Advanced Protecting Group Strategies for the Synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 200400-14-2)[1] Strategic Rationale & Synthetic Challenges 2-(Cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 200400-14-2)[1]

Strategic Rationale & Synthetic Challenges

2-(Cyclohexylmethoxy)-1-ethanamine is a highly versatile aliphatic ether-amine building block, frequently utilized in the development of CNS-active therapeutics and substituted tryptamine analogues[2]. The fundamental synthetic challenge in constructing this molecule lies in the inherent chemoselectivity conflict between oxygen and nitrogen nucleophiles.

When attempting a direct etherification (O-alkylation) between an unprotected ethanolamine and a cyclohexylmethyl halide, the two protons on the primary amine group present identical, highly reactive nucleophilic sites[3]. Without intervention, the nitrogen atom will outcompete the oxygen atom, leading to a complex, difficult-to-separate mixture of N-alkylated, N,N-dialkylated, and O-alkylated products[3].

To enforce absolute O-selectivity, the primary amine must be temporarily masked using a robust Protecting Group (PG) strategy. This guide details the optimized synthesis of 2-(cyclohexylmethoxy)-1-ethanamine utilizing a tert-butyloxycarbonyl (Boc) protection strategy coupled with a modified Williamson ether synthesis[2].

Protecting Group Selection Matrix

The selection of an appropriate protecting group dictates the reaction conditions, overall yield, and scalability of the synthesis. The table below summarizes the quantitative and qualitative data used to select the optimal PG strategy for this specific aliphatic etherification.

Protecting GroupMasking ReagentDeprotection ConditionsTypical YieldAtom EconomyStrategic Causality & Assessment
Boc (tert-Butoxycarbonyl)Boc₂OTFA or HCl in DCM (RT)85–95%ModerateOptimal. Highly resistant to strong bases (NaH) used in etherification. Deprotection is entropically driven by the release of CO₂ and isobutylene gases.
Phthalimide (Gabriel)Phthalic AnhydrideHydrazine hydrate (Reflux)70–80%LowAlternative. Extremely robust against base-catalyzed side reactions, but deprotection requires harsh nucleophilic cleavage, generating stoichiometric phthalhydrazide waste.
Cbz (Carboxybenzyl)Cbz-ClH₂, Pd/C catalyst (RT)80–90%ModerateOrthogonal. Useful if the target molecule contains acid-sensitive moieties, but requires specialized pressurized hydrogenation equipment.

Mechanistic Insights: The Williamson Ether Approach

The most efficient route to 2-(cyclohexylmethoxy)-1-ethanamine avoids the direct alkylation of N-Boc-ethanolamine, which can suffer from low yields due to the poor nucleophilicity of the carbamate-protected oxygen. Instead, the polarity is inverted: cyclohexylmethanol acts as the nucleophile, and N-Boc-2-bromoethanamine serves as the electrophile[2].

Causality of Reagent Selection:

  • Sodium Hydride (NaH): Cyclohexylmethanol is an aliphatic primary alcohol with a relatively high pKa (~16). Weak bases like K₂CO₃ are insufficient for complete deprotonation. NaH irreversibly deprotonates the alcohol, releasing hydrogen gas and driving the equilibrium entirely toward the highly reactive alkoxide.

  • Temperature Control (0 °C): While the Boc group protects the amine from intermolecular alkylation, the carbamate NH proton is slightly acidic. If the reaction temperature exceeds 10 °C during the addition of the electrophile, the strong base can deprotonate the carbamate NH, triggering an intramolecular cyclization that ejects the bromide and forms a 2-oxazolidinone byproduct. Strict thermal control ensures the intermolecular S_N2 O-alkylation outpaces this intramolecular degradation.

Synthetic Workflow Visualization

SynthesisWorkflow A Cyclohexylmethanol + NaH B Alkoxide Intermediate [Reactive Nucleophile] A->B Deprotonation (0°C, THF) D N-Boc-2-(cyclohexylmethoxy)ethanamine [Protected Ether] B->D SN2 Attack C N-Boc-2-bromoethanamine [Electrophile] C->D Dropwise Addition E TFA / DCM [Acidic Cleavage] D->E Deprotection F 2-(Cyclohexylmethoxy)-1-ethanamine [Final Target] E->F Neutralization & Extraction

Synthetic workflow for 2-(cyclohexylmethoxy)-1-ethanamine via Boc-protection strategy.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the integrity of the reaction at each critical junction.

Protocol A: Synthesis of N-Boc-2-(cyclohexylmethoxy)ethanamine (Etherification)

Materials:

  • Cyclohexylmethanol (1.0 equiv, 10 mmol)

  • N-Boc-2-bromoethanamine (1.1 equiv, 11 mmol)[2]

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous THF (20 mL) and the NaH dispersion.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Dissolve cyclohexylmethanol in THF (5 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir for an additional 30 minutes at 0 °C until hydrogen evolution ceases, indicating complete alkoxide formation.

  • Electrophile Addition: Dissolve N-Boc-2-bromoethanamine in THF (5 mL). Add this solution dropwise to the alkoxide mixture, strictly maintaining the internal temperature at 0 °C to prevent oxazolidinone formation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench excess NaH by the dropwise addition of cold water (10 mL). Concentrate the mixture under reduced pressure to remove THF. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validation Checkpoint (Protocol A): Perform Thin Layer Chromatography (TLC) on the purified fraction. Stain the TLC plate with Ninhydrin and heat it. The spot corresponding to the product must show no color change . If the spot turns purple/blue, the Boc group has been compromised, and premature deprotection has occurred.

Protocol B: Deprotection to 2-(Cyclohexylmethoxy)-1-ethanamine

Materials:

  • N-Boc-2-(cyclohexylmethoxy)ethanamine (1.0 equiv, 5 mmol)

  • Trifluoroacetic Acid (TFA) (10 equiv, 50 mmol)

  • Dichloromethane (DCM) (15 mL)

  • 2M Aqueous NaOH solution

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the protected ether in DCM (15 mL) in a 50 mL round-bottom flask. Cool to 0 °C.

  • TFA Addition: Add TFA dropwise to the stirring solution. Once added, remove the ice bath and stir at room temperature for 2 hours. The reaction is driven to completion by the entropic release of CO₂ and isobutylene gas.

  • Concentration: Remove the DCM and excess TFA under reduced pressure. The resulting residue is the TFA salt of the target amine.

  • Neutralization (Critical Step): Dissolve the residue in water (10 mL). Place the flask in an ice bath and slowly add 2M NaOH dropwise while stirring vigorously.

  • Extraction: Once the correct pH is achieved, extract the free base into Dichloromethane (3 × 15 mL). Wash with brine, dry over anhydrous K₂CO₃ (do not use acidic drying agents like MgSO₄ for free amines), and concentrate in vacuo to yield the pure 2-(cyclohexylmethoxy)-1-ethanamine as a pale oil.

Self-Validation Checkpoint (Protocol B): During Step 4, use pH indicator paper to test the aqueous layer. The pH must strictly exceed 10 . If the pH is lower, the amine remains protonated (water-soluble) and will be lost during extraction. Finally, a Ninhydrin stain of the isolated product must immediately turn deep purple/blue , definitively confirming the successful unmasking of the primary amine.

References

  • ChemRxiv. A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at:[Link]

Sources

Method

The Strategic Incorporation of Cyclohexyl-Containing Amino Acids in Peptidomimetic Design: A Guide for Researchers

In the pursuit of novel therapeutics, the field of peptidomimetics offers a compelling strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics, the field of peptidomimetics offers a compelling strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] This guide provides an in-depth exploration of the application of cyclohexyl-containing amino acids, a key building block in the design of robust and efficacious peptidomimetics. We will delve into the rationale behind their use, detailed synthetic protocols, and practical considerations for their incorporation into peptide scaffolds.

The Rationale for Cyclohexyl Moieties in Peptidomimetics

The design of peptidomimetics hinges on mimicking the essential three-dimensional structure (pharmacophore) of a bioactive peptide while introducing modifications to enhance its drug-like properties.[1] The incorporation of non-proteinogenic amino acids with bulky, lipophilic side chains is a well-established strategy to achieve this. Among these, cyclohexyl-containing amino acids, such as cyclohexylalanine (Cha), have emerged as valuable tools for medicinal chemists.

The primary advantages of incorporating a cyclohexyl group into a peptide backbone are:

  • Enhanced Metabolic Stability: The bulky and non-natural cyclohexyl side chain provides steric hindrance, effectively shielding the adjacent peptide bonds from enzymatic degradation by proteases.[2] This increased resistance to proteolysis prolongs the in vivo half-life of the peptidomimetic.

  • Conformational Rigidity: The cyclohexyl group restricts the conformational freedom of the peptide backbone.[2] This pre-organization of the molecule into a more defined secondary structure can lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty upon binding.

  • Increased Lipophilicity: The hydrophobic nature of the cyclohexyl ring can improve the pharmacokinetic profile of a peptide, potentially enhancing its membrane permeability and oral bioavailability.

Core Applications and Methodologies

The most prevalent application of cyclohexyl-containing amino acids is their direct incorporation into a peptide sequence, replacing a natural amino acid. This substitution can be guided by structure-activity relationship (SAR) studies to identify key residues for modification.[1]

Synthesis of Peptidomimetics with Cyclohexylalanine

The synthesis of peptides containing cyclohexylalanine can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Due to the steric bulk of the cyclohexyl side chain, specialized coupling strategies are often required to ensure efficient peptide bond formation.

Table 1: Comparative Coupling Efficiencies for Boc-Cyclohexyl-D-Ala-OH

Coupling Reagent/MethodCoupling Partner ExampleSolventTypical Yield (%)Purity (%)
DCC/HOBtL-Phenylalanine methyl esterCH₂Cl₂/THF~85>95
HBTU/DIPEAResin-bound amineDMF>90High
HATU/DIPEAResin-bound amineDMF>90High

Data presented is a general representation and can vary based on specific reaction conditions and substrates.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

This protocol outlines a standard procedure for the incorporation of Boc-cyclohexyl-D-Ala-OH into a peptide sequence on a solid support using Boc chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-cyclohexyl-D-Ala-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF.

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF.

  • Coupling:

    • In a separate vial, pre-activate Boc-cyclohexyl-D-Ala-OH (2-4 equivalents relative to resin loading) with HBTU (2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for 5-10 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling reaction or consider a double coupling.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and finally DMF.

Causality Behind Experimental Choices:

  • Pre-activation: Pre-activating the sterically hindered Boc-cyclohexyl-D-Ala-OH with HBTU is crucial to form the active O-acylisourea intermediate, which readily reacts with the free amine on the resin. This minimizes the risk of side reactions and ensures a higher coupling efficiency.

  • Excess Reagents: Using an excess of the amino acid and coupling reagents helps to drive the reaction to completion, which is particularly important when dealing with bulky amino acids.

  • Kaiser Test: This qualitative test is a self-validating system within the protocol, providing a reliable checkpoint to ensure the completion of the coupling step before proceeding to the next cycle of the synthesis.

SPPS_Workflow Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize Neutralization (DIPEA in DMF) Deprotect->Neutralize Couple Coupling: Boc-Cha-OH, HBTU, DIPEA Neutralize->Couple Kaiser Kaiser Test Couple->Kaiser Wash Wash Repeat Repeat Cycle Wash->Repeat Kaiser->Couple Positive (Recouple) Kaiser->Wash Negative

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating cyclohexylalanine.

Solution-Phase Coupling

For smaller peptide fragments or when larger quantities are required, solution-phase synthesis can be advantageous.

Experimental Protocol: Solution-Phase Coupling using DCC/HOBt

This protocol describes the coupling of Boc-cyclohexyl-D-Ala-OH to an amino acid ester.

Materials:

  • Boc-cyclohexyl-D-Ala-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in DMF.

    • Neutralize the hydrochloride salt by adding NMM or DIPEA (1.1 equivalents) dropwise at 0 °C.

  • Activation of Boc-cyclohexyl-D-Ala-OH:

    • In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM to the Boc-cyclohexyl-D-Ala-OH solution.

    • Stir the mixture at 0 °C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling:

    • Add the neutralized amine component solution to the activated Boc-cyclohexyl-D-Ala-OH mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by column chromatography.

Causality Behind Experimental Choices:

  • HOBt Additive: The use of HOBt is critical in DCC-mediated couplings. It acts as a racemization suppressant and forms an active ester with the carboxylic acid, which is less prone to side reactions than the O-acylisourea intermediate formed with DCC alone.

  • Low-Temperature Activation: Performing the activation at 0 °C minimizes potential side reactions and epimerization of the activated amino acid.

  • DCU Precipitation: The formation of the insoluble dicyclohexylurea byproduct provides a simple method for its removal by filtration, a key advantage of the DCC coupling method.

Solution_Phase_Coupling cluster_amine Amine Component Preparation cluster_acid Acid Component Activation Amine_HCl Amino Acid Ester HCl Neutralize_Amine Neutralize with Base (e.g., DIPEA) Amine_HCl->Neutralize_Amine Couple Combine and React (0°C to RT) Neutralize_Amine->Couple Boc_Cha Boc-Cyclohexyl-Ala-OH Add_DCC_HOBt Add DCC and HOBt at 0°C Boc_Cha->Add_DCC_HOBt Add_DCC_HOBt->Couple Workup Workup and Purification Couple->Workup

Caption: Workflow for solution-phase peptide coupling of cyclohexylalanine.

Beyond Simple Incorporation: Cyclohexyl Moieties in Scaffolds

While the direct incorporation of cyclohexyl-containing amino acids is a powerful technique, the cyclohexyl ring itself can serve as a scaffold to create more complex peptidomimetics. For instance, di-functionalized cyclohexanes can be used to project amino acid side chains in a specific spatial orientation, mimicking a particular secondary structure of a peptide, such as a β-turn. This approach moves beyond simple peptide backbone modification and into the realm of true topographical mimetics.[3]

Conclusion

The use of cyclohexyl-containing amino acids represents a robust and versatile strategy in the design of peptidomimetics with enhanced stability and conformational definition. By understanding the rationale behind their application and mastering the specific synthetic protocols required for their efficient incorporation, researchers can significantly expand their toolkit for developing the next generation of peptide-based therapeutics. The protocols and insights provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to harness the potential of these valuable building blocks.

References

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products, Peptides and Peptidomimetics (Total Synthesis).
  • Nishiyama, Y., & Han, X. (1996). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 403-410.
  • Venkatesh, P., & P, P. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 6(45), 12518-12536.
  • BenchChem. (n.d.). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH. BenchChem.
  • Zych, A. J., & Tverdomed, S. N. (2021).
  • Zorin, V. V., & Mustafina, A. S. (2024). Novel Peptidomimetic Cyclo-{E(I)-E(W)}Na (CP-88)
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299.
  • Notz, W., & List, B. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 136(45), 15994–15997.
  • Woolley, G. A. (2011).
  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186.
  • Monbaliu, J.-C. M., & Collins, J. M. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 50(16), 9037-9076.
  • Mitchell, A. J., & Nair, S. K. (2020).
  • Cavnar, S. P., & Spetea, M. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules, 27(1), 151.
  • Guichard, G., & Didier, S. (2021). Dynamic Amino Acid Side-Chains Grafting on Folded Peptide Backbone. ChemRxiv.
  • Estévez, J. C., & Granja, J. R. (2022).
  • Asplund, M. S. (2024). Development of Bifunctional Peptides as Scaffolds for Bifunctional Catalysis and a Novel Method of Peptide Stapling Using Squaric Esters. BYU ScholarsArchive.
  • Biamonte, M. A. (2013). U.S.
  • Simon, M. D., & Schepartz, A. (2015). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. eScholarship.org.

Sources

Application

Application Notes &amp; Protocols: Derivatization of 2-(Cyclohexylmethoxy)-1-ethanamine for Library Generation

Introduction: The Strategic Value of 2-(Cyclohexylmethoxy)-1-ethanamine in Medicinal Chemistry In the landscape of modern drug discovery, the generation of diverse chemical libraries is paramount for the identification o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-(Cyclohexylmethoxy)-1-ethanamine in Medicinal Chemistry

In the landscape of modern drug discovery, the generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents. The structural attributes of the starting materials, or scaffolds, play a pivotal role in dictating the chemical space that a library can occupy. 2-(Cyclohexylmethoxy)-1-ethanamine is a valuable building block for combinatorial chemistry due to its unique combination of a flexible ether linkage, a lipophilic cyclohexyl group, and a reactive primary amine. This combination of features allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of chemical functionalities.

The primary amine serves as a versatile chemical handle for a multitude of derivatization reactions, enabling the construction of libraries with diverse pharmacophoric elements. The cyclohexylmethoxy moiety provides a non-polar, sterically defined element that can influence binding affinity and selectivity for biological targets, as well as impact pharmacokinetic properties such as solubility and metabolic stability.

This document provides a detailed guide for the derivatization of 2-(Cyclohexylmethoxy)-1-ethanamine to generate a library of compounds. We will explore three robust and widely applicable reaction classes: Amide Bond Formation , Reductive Amination , and the Synthesis of Urea and Sulfonamide Derivatives . For each class, we will provide detailed, step-by-step protocols, discuss the underlying chemical principles, and outline methods for the characterization and purification of the resulting library members.

Core Derivatization Strategies

The primary amine of 2-(Cyclohexylmethoxy)-1-ethanamine is a nucleophilic center that readily participates in a variety of bond-forming reactions. The choice of derivatization strategy will depend on the desired chemical diversity and the overall objectives of the screening library.

dot

Caption: Core derivatization pathways for 2-(Cyclohexylmethoxy)-1-ethanamine.

I. Amide Bond Formation: A Cornerstone of Library Synthesis

Amide bonds are prevalent in a vast number of biologically active molecules and approved drugs, making them a critical linkage for library generation. The reaction of the primary amine of 2-(Cyclohexylmethoxy)-1-ethanamine with a diverse set of carboxylic acids or their activated derivatives provides a straightforward and highly effective method for creating a library of amides.

Scientific Rationale

The formation of an amide bond typically requires the activation of the carboxylic acid to overcome the relatively low reactivity of the carboxyl group towards amine nucleophiles. Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium reagents (e.g., PyBOP), and uronium/iminium reagents (e.g., HBTU, HATU). Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or acyl fluoride, prior to reaction with the amine. The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered substrates or electron-deficient amines.

Experimental Workflow: Amide Library Generation

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Amide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU, HOBt) A->B C Stir for Activation B->C D Add 2-(Cyclohexylmethoxy)-1-ethanamine and Base (e.g., DIPEA) C->D E Monitor Reaction by LC-MS D->E F Aqueous Work-up E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, HRMS) G->H

Caption: Workflow for parallel amide synthesis.

Protocol: Parallel Amide Synthesis in a 96-Well Plate Format

This protocol is designed for the parallel synthesis of an amide library using a diverse set of carboxylic acids.

Materials:

  • 2-(Cyclohexylmethoxy)-1-ethanamine

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Centrifugal evaporator

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M solution of 2-(Cyclohexylmethoxy)-1-ethanamine in anhydrous DMF.

    • Prepare a 0.2 M solution of each carboxylic acid from the library in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.22 M solution of HATU and HOBt in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the corresponding carboxylic acid stock solution (0.02 mmol).

    • Add 100 µL of the HATU/HOBt stock solution (0.022 mmol) to each well.

    • Add 50 µL of the DIPEA stock solution (0.02 mmol) to each well.

    • Seal the reaction block and shake at room temperature for 15 minutes to allow for pre-activation of the carboxylic acids.

    • Add 100 µL of the 2-(Cyclohexylmethoxy)-1-ethanamine stock solution (0.02 mmol) to each well.

    • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reactions by taking a small aliquot from a few representative wells and analyzing by LC-MS.

    • Once the reactions are complete, add 500 µL of DCM to each well, followed by 500 µL of saturated aqueous sodium bicarbonate solution.

    • Shake the block vigorously for 5 minutes and then centrifuge to separate the layers.

    • Carefully remove the aqueous layer using a multichannel pipette.

    • Wash the organic layer with 500 µL of brine, shake, centrifuge, and remove the aqueous layer.

    • Dry the organic layer by adding anhydrous magnesium sulfate to each well.

    • Filter the solutions into a clean 96-well plate.

    • Evaporate the solvent using a centrifugal evaporator.

  • Purification and Characterization:

    • The crude products can be purified using high-throughput purification techniques such as preparative HPLC.

    • Characterize the final compounds using analytical techniques like LC-MS, NMR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.

ParameterConditionRationale
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and reagents.
Coupling Reagent HATU/HOBtA highly efficient coupling system that minimizes side reactions and racemization.
Base DIPEAA non-nucleophilic base to neutralize the acid formed during the reaction.
Temperature Room TemperatureSufficient for most amide bond formations with activated carboxylic acids.
Reaction Time 12-18 hoursAllows for the reaction to proceed to completion.

II. Reductive Amination: Expanding into Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds, providing access to secondary and tertiary amines. This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Scientific Rationale

The key to a successful reductive amination is the use of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and selectivity. Other reducing agents such as sodium cyanoborohydride (NaBH3CN) can also be employed. The reaction is typically carried out under mild, often acidic, conditions to facilitate imine formation. This strategy allows for the rapid synthesis of diverse amine libraries from readily available starting materials.

Experimental Workflow: Reductive Amination

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Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde/Ketone in Solvent (e.g., DCE) B Add 2-(Cyclohexylmethoxy)-1-ethanamine A->B C Add Acetic Acid (optional, catalyst) B->C D Add Sodium Triacetoxyborohydride (STAB) C->D E Stir at Room Temperature D->E F Monitor Reaction by TLC/LC-MS E->F G Quench with Saturated NaHCO3 F->G H Extract with Organic Solvent G->H I Purify by Column Chromatography H->I J Characterize (NMR, HRMS) I->J

Caption: General workflow for reductive amination.

Protocol: Synthesis of a Secondary Amine Derivative

This protocol describes the synthesis of a single secondary amine derivative. It can be adapted for parallel synthesis in a multi-well format.

Materials:

  • 2-(Cyclohexylmethoxy)-1-ethanamine

  • An aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 2-(Cyclohexylmethoxy)-1-ethanamine (1.0 mmol) and the aldehyde or ketone (1.1 mmol).

    • Dissolve the mixture in DCE (10 mL).

    • If the reaction is slow, a catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added.

    • Add STAB (1.5 mmol) portion-wise to the reaction mixture with stirring.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by NMR spectroscopy and HRMS to confirm its structure and purity.

ParameterConditionRationale
Solvent DCEA non-polar solvent suitable for reductive amination reactions.
Reducing Agent STABA mild and selective reducing agent for iminium ions.
Catalyst Acetic Acid (optional)Can accelerate the formation of the iminium ion intermediate.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed.
Reaction Time 4-24 hoursDependent on the reactivity of the carbonyl compound and amine.

III. Synthesis of Urea and Sulfonamide Derivatives: Exploring Hydrogen Bonding Motifs

Urea and sulfonamide functionalities are important pharmacophores found in numerous therapeutic agents. They are capable of forming strong hydrogen bonds with biological targets, which can significantly contribute to binding affinity. Derivatizing 2-(Cyclohexylmethoxy)-1-ethanamine with a variety of isocyanates and sulfonyl chlorides provides access to libraries of ureas and sulfonamides, respectively.

Scientific Rationale

Urea Synthesis: The reaction of a primary amine with an isocyanate is a highly efficient and generally high-yielding method for the synthesis of unsymmetrical ureas. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. Alternative, safer methods to phosgene for generating isocyanates in situ or using phosgene substitutes like N,N'-carbonyldiimidazole (CDI) are also widely employed.

Sulfonamide Synthesis: Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The base, often a non-nucleophilic amine like pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. Classical synthesis often involves sulfonyl chlorides, which can have limitations in availability and functional group tolerance.

Experimental Workflow: Urea and Sulfonamide Synthesis

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Urea_Sulfonamide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-(Cyclohexylmethoxy)-1-ethanamine in an Aprotic Solvent (e.g., DCM) B Add Isocyanate (for Ureas) or Sulfonyl Chloride and Base (for Sulfonamides) A->B C Stir at Room Temperature B->C D Monitor Reaction by TLC/LC-MS C->D E Aqueous Work-up D->E F Purify by Crystallization or Chromatography E->F G Characterize (NMR, HRMS, IR) F->G

Caption: Unified workflow for the synthesis of ureas and sulfonamides.

Protocol 1: Synthesis of a Urea Derivative

Materials:

  • 2-(Cyclohexylmethoxy)-1-ethanamine

  • An isocyanate (e.g., phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • Dissolve 2-(Cyclohexylmethoxy)-1-ethanamine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the isocyanate (1.05 mmol) to the stirred solution.

  • Reaction and Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • If a precipitate forms, collect the product by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

    • Characterize the final product by NMR, IR, and HRMS.

Protocol 2: Synthesis of a Sulfonamide Derivative

Materials:

  • 2-(Cyclohexylmethoxy)-1-ethanamine

  • A sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve 2-(Cyclohexylmethoxy)-1-ethanamine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

    • Add pyridine (1.2 mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the sulfonyl chloride (1.1 mmol) to the stirred solution.

  • Reaction and Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 15 mL).

    • Wash with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography or recrystallization.

    • Characterize the final product by NMR, IR, and HRMS.

ParameterUrea SynthesisSulfonamide Synthesis
Electrophile IsocyanateSulfonyl Chloride
Base Not typically requiredPyridine or Triethylamine
Solvent Anhydrous DCMAnhydrous DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Work-up Simple filtration or concentrationAqueous work-up to remove base and excess reagents

IV. High-Throughput Analysis and Purification

The generation of a chemical library necessitates robust and efficient methods for analysis and purification. High-throughput techniques are essential for managing the large number of compounds produced.

  • Analysis: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically used for the initial quality control of the library. LC-MS provides information on the purity and molecular weight of each compound, while NMR confirms the structure. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

  • Purification: For libraries intended for biological screening, high purity is often required. High-throughput purification is commonly achieved using preparative High-Performance Liquid Chromatography (HPLC) coupled with mass-directed fractionation. Other techniques include solid-phase extraction and the use of scavenger resins.

Conclusion

2-(Cyclohexylmethoxy)-1-ethanamine is a versatile and valuable starting material for the generation of diverse chemical libraries. The protocols outlined in this application note for amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides provide a solid foundation for researchers to construct libraries with a wide range of structural and functional diversity. By employing these robust synthetic methods in conjunction with high-throughput analysis and purification techniques, scientists can efficiently generate high-quality compound libraries for hit and lead discovery in drug development programs.

References

  • Characterization of the complexity of small-molecule libraries of electrospray ionization mass spectrometry - PubMed. Available at: [Link]

  • Analysis and Purification Methods in Combinatorial Chemistry. Available at: [Link]

  • Purification of combinatorial libraries - PubMed. Available at: [Link]

  • Analysis and Purification Methods in Combinatorial Chemistry Edited by Bing Yan (Discover Partners International, San Francisco, CA). From the series: Chemical Analysis, Volume 163
Method

Application Note: Preparation of Amide Derivatives from 2-(Cyclohexylmethoxy)-1-ethanamine

[1] Abstract This guide details the optimized protocols for synthesizing amide derivatives from 2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 946596-72-9).[1] This primary amine features a unique ether linkage and a lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This guide details the optimized protocols for synthesizing amide derivatives from 2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 946596-72-9).[1] This primary amine features a unique ether linkage and a lipophilic cyclohexyl moiety, making it a valuable building block for introducing flexible, non-polar spacers in drug discovery (e.g., PROTAC linkers, GPCR ligands). We present two primary methodologies: Method A (Acid Chloride Activation) for robust, high-yield synthesis, and Method B (HATU-Mediated Coupling) for sensitive or complex carboxylic acids.[1]

Introduction & Retrosynthetic Logic

The Building Block

2-(Cyclohexylmethoxy)-1-ethanamine is a primary aliphatic amine.[1] Its structure consists of a reactive amino group separated from a lipophilic cyclohexyl ring by an ethyl ether spacer.[1]

  • Structure: Cyclohexyl-CH₂-O-CH₂-CH₂-NH₂[1]

  • Molecular Weight: ~157.26 g/mol [1][2]

  • Physicochemical Profile:

    • Lipophilicity:[1] Higher than standard PEG amines due to the cyclohexyl group.[1]

    • Solubility: Soluble in DCM, EtOAc, THF, and alcohols; limited solubility in water.

    • Reactivity: The ether oxygen at the

      
      -position does not significantly reduce nucleophilicity, but it can act as a weak Lewis base.
      
Strategic Considerations

The synthesis of amides from this amine is generally straightforward. However, the lipophilic nature of the cyclohexyl group dictates specific solvent and workup choices:

  • Solvent Selection: Dichloromethane (DCM) is preferred over DMF for simple couplings due to easier removal and excellent solubility of the amine.[1]

  • Base Selection: Non-nucleophilic bases (DIPEA, TEA) are required to scavenge protons.[1]

  • Purification Advantage: The product (amide) is neutral, while the starting material is basic. This allows for a highly efficient "Acidic Wash" purification strategy, often eliminating the need for chromatography.

Chemical Strategy & Flowchart

The following diagram illustrates the decision logic for selecting the appropriate coupling protocol.

G Start Target: Amide Derivative CheckAcid Is the Carboxylic Acid commercially available as an Acid Chloride? Start->CheckAcid MethodA METHOD A: Acid Chloride Coupling (Fast, High Yield) CheckAcid->MethodA Yes MethodB METHOD B: HATU/EDC Coupling (Mild, Preserves Chirality) CheckAcid->MethodB No (or Acid Sensitive) Workup Workup Strategy: Acidic Wash (1N HCl) to remove unreacted amine MethodA->Workup MethodB->Workup Purification Purification: Recrystallization or Flash CC Workup->Purification

Figure 1: Decision tree for amide synthesis strategies.

Experimental Protocols

Method A: Acid Chloride Coupling (Schotten-Baumann Conditions)

Best for: Simple aromatic or aliphatic amides where the acid chloride is stable and available.

Reagents:

  • 2-(Cyclohexylmethoxy)-1-ethanamine (1.0 equiv)[1]

  • Acid Chloride (R-COCl) (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Cyclohexylmethoxy)-1-ethanamine (1.0 mmol, ~157 mg) in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add the Acid Chloride (1.1 mmol) diluted in 1 mL DCM. Note: Exothermic reaction.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (amine consumes) or UV (amide forms).[1]

  • Quench: Add 1 mL saturated NaHCO₃ solution.

Method B: HATU-Mediated Coupling

Best for: Complex acids, chiral amino acids, or when acid chlorides are unstable.

Reagents:

  • Carboxylic Acid (R-COOH) (1.0 equiv)[1]

  • 2-(Cyclohexylmethoxy)-1-ethanamine (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (3.0 equiv)[1][3]

  • DMF (Dimethylformamide) or DCM[1][3]

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol, 418 mg) and DIPEA (2.0 mmol).[1] Stir for 5–10 minutes at RT to form the activated ester.

    • Visual Check: Solution often turns slightly yellow.[1]

  • Coupling: Add 2-(Cyclohexylmethoxy)-1-ethanamine (1.1 mmol, ~173 mg) dissolved in DMF (1 mL). Add remaining DIPEA (1.0 mmol).[1]

  • Reaction: Stir at RT for 4–16 hours.

  • Workup (Critical for DMF removal):

    • Dilute with Ethyl Acetate (30 mL).[1]

    • Wash with LiCl (5% aq) (2 x 10 mL) to remove DMF.[1]

    • Proceed to standard Acid/Base wash (Section 5).[1]

Purification & Characterization

Because the starting material is an amine, we can use chemical properties to purify the product without immediate chromatography.[4]

Standard Workup (The "Acid Wash")
  • Organic Phase: Dilute reaction mixture with EtOAc or DCM.

  • Acid Wash: Wash organic layer with 1N HCl (2 x 10 mL).[1]

    • Mechanism:[1] Unreacted 2-(Cyclohexylmethoxy)-1-ethanamine is protonated to form a water-soluble salt and removed.[1] The amide product remains in the organic layer.

  • Base Wash: Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted carboxylic acids (Method B) or HCl byproducts (Method A).[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Expectations
TechniqueExpected ResultNotes
1H NMR δ 5.8–7.5 ppm: Broad singlet (N-H amide).δ 3.3–3.6 ppm: Multiplets for O-CH₂ and N-CH₂.δ 0.9–1.8 ppm: Cyclohexyl envelope.[1]The N-H proton shift varies with solvent and R-group.[1]
LC-MS [M+H]+ : Calculated MW + 1.No fragmentation of the ether is typically seen under standard ESI conditions.
TLC Rf Shift: Amide is significantly less polar than the amine.[1]Amine stays at baseline in 100% EtOAc; Amide moves to Rf ~0.3–0.[1]6.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Amine salt formation (Method A)Ensure TEA/DIPEA is fresh and in excess (>1.2 equiv) to neutralize HCl generated.[1]
Emulsion during workup Surfactant-like propertiesThe cyclohexyl-ether chain can act as a surfactant.[1] Add Brine (Sat. NaCl) to break emulsions.[1]
Incomplete Reaction Steric hindranceIf the R-group is bulky, heat the reaction to 40°C or switch to Method A (Acid Chloride) which is more reactive.

Safety & Handling

  • 2-(Cyclohexylmethoxy)-1-ethanamine: Irritant.[1] Causes skin and eye irritation.[1] Handle in a fume hood.

  • HATU: Potential allergen.[1] Avoid inhalation of dust.[1]

  • DCM/DMF: Toxic solvents.[1] Use appropriate PPE (gloves, goggles).[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][5][6] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[1] Link

  • PubChem. (n.d.).[1][7] 2-cyclohexylethanamine (Analogous Structure Reference). National Library of Medicine.[1] Retrieved October 26, 2023.[1] Link

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 2-(Cyclohexylmethoxy)-1-ethanamine

Strategic Overview & Chemical Significance 2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 200400-14-2) is a critical aliphatic ether-amine building block utilized extensively in medicinal chemistry. It serves as a key intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Significance

2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 200400-14-2) is a critical aliphatic ether-amine building block utilized extensively in medicinal chemistry. It serves as a key intermediate in the synthesis of oxazolecarboxamide-substituted derivatives, which act as potent dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition (TRA/TSI)[1].

While discovery-scale syntheses often rely on linear, low-atom-economy routes—such as the tosylation of 2-(cyclohexylmethoxy)ethanol followed by azide displacement and Staudinger reduction[1]—these methods are entirely unsuitable for multi-kilogram scale-up. They suffer from severe safety hazards (e.g., generation of explosive hydrazoic acid) and require extensive chromatographic purification. This protocol details a highly scalable, two-step process utilizing Phase-Transfer Catalysis (PTC) and high-pressure catalytic hydrogenation to produce >99.5% pure 2-(cyclohexylmethoxy)-1-ethanamine.

Process Chemistry & Mechanistic Causality

To design a self-validating and inherently safe scale-up process, the synthesis was re-routed through a nitrile intermediate: 2-(cyclohexylmethoxy)acetonitrile.

Step 1: Phase-Transfer Catalyzed Williamson Etherification Reacting cyclohexylmethanol with chloroacetonitrile typically requires a strong base like Sodium Hydride (NaH). At scale, NaH poses a severe fire hazard due to stoichiometric hydrogen gas evolution. Causality of Choice: We replace NaH with a biphasic system using 50% aqueous NaOH and Tetrabutylammonium Bromide (TBAB) in toluene. TBAB shuttles the hydroxide ion into the organic phase to deprotonate cyclohexylmethanol. The reaction temperature is strictly capped at 40 °C; exceeding this threshold causes the highly alkaline aqueous phase to hydrolyze the chloroacetonitrile into unwanted amides or carboxylic acids.

Step 2: Catalytic Hydrogenation of the Nitrile The purified nitrile intermediate is reduced to the primary amine using hydrogen gas and a Raney Nickel catalyst[2]. Causality of Choice: Nitrile hydrogenation proceeds via a highly reactive imine intermediate. If left unchecked, the newly formed primary amine will attack this imine, ejecting ammonia and forming a secondary amine dimer (bis(2-(cyclohexylmethoxy)ethyl)amine). To suppress this, the reaction is conducted in a solvent system saturated with anhydrous ammonia. The excess ammonia shifts the thermodynamic equilibrium, outcompeting the primary amine for the imine intermediate and ensuring near-quantitative selectivity for the target primary amine[2].

Process Workflow Visualization

ProcessWorkflow Start Raw Materials: Cyclohexylmethanol + Chloroacetonitrile Step1 Step 1: Williamson Ether Synthesis (50% NaOH, TBAB, Toluene, 40°C) Start->Step1 PhaseSep Phase Separation & Washing (Aqueous waste discarded) Step1->PhaseSep Quench with H2O Distill1 Vacuum Distillation (Isolate Nitrile Intermediate) PhaseSep->Distill1 Organic Layer Step2 Step 2: Catalytic Hydrogenation (Raney Ni, H2, NH3, MeOH, 60°C, 50 bar) Distill1->Step2 Purified Nitrile Filtration Catalyst Filtration (Recover Raney Ni) Step2->Filtration Depressurize Distill2 Fractional Distillation (Purify Target Amine) Filtration->Distill2 Crude Amine in MeOH Target 2-(Cyclohexylmethoxy)-1-ethanamine (>99% Purity, CAS: 200400-14-2) Distill2->Target Collect main fraction

Process workflow for the scale-up synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine.

Quantitative Data Summary: Bench vs. Pilot Scale

The following table summarizes the process improvements achieved by transitioning from the medicinal chemistry discovery route to the optimized process chemistry route.

ParameterBench Scale (Medicinal Chemistry)Pilot Scale (Process Chemistry)
Synthetic Route Azide displacement & Staudinger reductionPTC Etherification & Catalytic Hydrogenation
Batch Size 10 g1.5 kg
Overall Yield 45%82%
Purity Profile 95% (Requires column chromatography)>99.5% (Purified by fractional distillation)
Key Safety Hazard Hydrazoic acid generation, exothermic azidesHigh-pressure H2 (managed via rated autoclave)
E-Factor > 150 (High solvent waste from chromatography)< 15 (Solvent recycling implemented)

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that the process cannot proceed to the next stage unless specific chemical criteria are met.

Protocol A: Pilot-Scale Synthesis of 2-(Cyclohexylmethoxy)acetonitrile
  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N2. Charge 1.14 kg (10.0 mol) of cyclohexylmethanol, 32.2 g (0.1 mol) of TBAB, and 3.0 L of toluene.

  • Base Addition: Begin agitation at 250 RPM. Slowly add 2.4 kg of 50% w/w aqueous NaOH (30.0 mol). Cool the reactor jacket to maintain the internal temperature at 20 °C.

  • Dosing: Using an addition funnel, dropwise add 906 g (12.0 mol) of chloroacetonitrile over 3 hours.

    • Causality Check: The reaction is highly exothermic. Dosing must be paused if the internal temperature exceeds 40 °C to prevent nitrile hydrolysis.

  • Aging & IPC: Stir the biphasic mixture at 40 °C for 6 hours.

    • Self-Validation (IPC 1): Sample the organic layer for GC-FID analysis. The reaction is deemed complete when residual cyclohexylmethanol is <2.0% AUC.

  • Workup: Cool to 20 °C. Add 3.0 L of deionized water to dissolve precipitated salts. Halt agitation and allow 30 minutes for phase separation. Discard the lower aqueous layer. Wash the organic layer with 10% brine (2 x 1.5 L).

  • Isolation: Transfer the organic layer to a distillation apparatus. Strip the toluene under mild vacuum (50 mbar, 50 °C). Perform a fractional vacuum distillation of the residue. Collect the main fraction at 110–115 °C (10 mbar) to yield the pure nitrile intermediate as a colorless oil.

Protocol B: Catalytic Hydrogenation to 2-(Cyclohexylmethoxy)-1-ethanamine
  • Autoclave Setup: Transfer 1.0 kg (6.52 mol) of the purified 2-(cyclohexylmethoxy)acetonitrile into a 5 L Hastelloy high-pressure autoclave.

  • Solvent & Catalyst Charging: Add 2.0 L of a 7 N solution of ammonia in methanol. Carefully charge 100 g of water-wet Raney Nickel catalyst.

    • Safety Note: Raney Nickel is pyrophoric. Never allow the catalyst to dry in the presence of air.

  • Pressurization: Seal the autoclave. Purge the headspace with N2 three times (pressurize to 10 bar, then vent). Repeat the purge cycle three times with H2 gas. Finally, pressurize the reactor to 50 bar with H2.

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring (800 RPM). Maintain the H2 pressure at 50 bar via a continuous feed line.

    • Self-Validation (IPC 2): Monitor hydrogen uptake via mass flow controller. The reaction is complete when H2 uptake ceases (typically 4–6 hours). Confirm completion by sampling for GC-MS (target nitrile <0.5%).

  • Filtration: Cool the reactor to 20 °C and carefully vent the H2 gas. Purge with N2. Filter the reaction mixture through a Celite pad under an N2 blanket to remove the Raney Nickel. Wash the filter cake with 500 mL of methanol.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove methanol and excess ammonia. Transfer the crude amine to a short-path distillation setup. Distill under vacuum (e.g., 95–100 °C at 10 mbar) to isolate 2-(cyclohexylmethoxy)-1-ethanamine.

    • Final Validation: Perform a non-aqueous amine titration using 0.1 N Perchloric acid in glacial acetic acid to confirm assay (>99.0% w/w). Verify structural identity via 1H-NMR and GC-MS.

References

  • Takeuchi, K., Kohn, T. J., True, T. A., Mais, D. E., Wikel, J. H., Utterback, B. G., Wyss, V. L., & Jakubowski, J. A. (1998). "Development of Dual-Acting Agents for Thromboxane Receptor Antagonism and Thromboxane Synthase Inhibition. 3. Synthesis and Biological Activities of Oxazolecarboxamide-Substituted ω-Phenyl-ω-(3-pyridyl)alkenoic Acid Derivatives and Related Compounds." Journal of Medicinal Chemistry, 41(27), 5362-5374.[Link][1]

  • BASF SE. (2008). "Method for hydrogenating organic compounds by means of Ru/SiO2 catalysts." US Patent 7,355,084 B2.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine. We provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common synthetic challenges and significantly improve your reaction yield and product purity.

Overview of the Synthetic Pathway: The Williamson Ether Synthesis

The most reliable and widely adopted method for preparing 2-(Cyclohexylmethoxy)-1-ethanamine is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2] For this specific target, the synthesis involves two primary stages: protection of the amine and the subsequent ether formation.

The overall strategy involves reacting the sodium salt of cyclohexylmethanol (the alkoxide) with an N-protected 2-haloethanamine (e.g., N-Boc-2-chloroethanamine), followed by deprotection of the amine.

Proposed Synthetic Scheme

A two-step approach is recommended: 1) Williamson ether synthesis to form the C-O bond, and 2) Deprotection to yield the final primary amine.

Side_Reaction cluster_main Desired SN2 Pathway (Protected Amine) cluster_side Competing N-Alkylation (Unprotected Amine) A Cyclohexyl-CH2-O⁻ C Product Cyclohexyl-CH2-O-CH2-CH2-NHBoc A->C Backside Attack on C-Cl B Cl-CH2-CH2-NHBoc X Cyclohexyl-CH2-Cl Z Side Product HO-CH2-CH2-NH-CH2-Cyclohexyl Y HO-CH2-CH2-NH2 Y->Z N attacks C-Cl

Caption: Desired reaction vs. a common side reaction.

Q3: The reaction stalls and TLC analysis shows significant unreacted starting material. What are the likely causes?

A3: A stalled reaction points to an issue with one of the core components or conditions:

  • Inactive Base: The most common culprit is old or improperly stored NaH. Use a fresh bottle or titrate your base to confirm its activity.

  • Poor Leaving Group: While chlorides are acceptable, bromides and iodides are better leaving groups and can accelerate the reaction. Consider using N-Boc-2-bromoethanamine if the reaction with the chloride is too sluggish. Tosylates are also excellent leaving groups. [1]3. Insufficient Temperature/Time: While high temperatures can be detrimental, some SN2 reactions require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. If the reaction is clean but slow at room temperature, consider a modest increase in temperature and monitor by TLC.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally best as they solvate the counter-ion (Na+) but not the alkoxide, making the nucleophile more reactive. [3]Using a less polar solvent like THF can slow the reaction down considerably.

Q4: How do I effectively purify the final 2-(Cyclohexylmethoxy)-1-ethanamine product?

A4: Purification typically involves a two-stage process: an aqueous workup followed by column chromatography or distillation.

  • Aqueous Workup: After the reaction is complete, it must be carefully quenched (e.g., with water or a saturated NH₄Cl solution) to destroy any remaining NaH. The crude product is then extracted into an organic solvent (like ethyl acetate or DCM). Washing the organic layer with brine helps to remove the bulk of the DMF and inorganic salts.

  • Column Chromatography: Flash chromatography on silica gel is a highly effective method for removing any unreacted starting materials or side products. [4]A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. Adding a small amount of triethylamine (~1%) to the eluent can prevent the amine product from streaking on the acidic silica gel.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent alternative for purification, especially on a larger scale.

Frequently Asked Questions (FAQs)

FAQ 1: Is it absolutely necessary to protect the amine group on ethanolamine?

Yes. The primary amine is a potent nucleophile and will readily react with the alkyl halide, leading to N-alkylation. This creates a complex mixture of products that is difficult to separate. Protecting the amine, for instance with a Boc group, ensures that the reaction occurs exclusively at the desired oxygen atom. The Boc group is robust enough to survive the basic conditions of the Williamson ether synthesis and can be easily removed later under acidic conditions.

FAQ 2: What are the best analytical methods to monitor this reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a solvent system that gives good separation between your starting materials and the expected product (e.g., 3:1 Hexanes:Ethyl Acetate). Staining with potassium permanganate (KMnO₄) can help visualize the spots. For final product characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure, and Mass Spectrometry (MS) will confirm the molecular weight.

FAQ 3: Which Williamson synthesis route is better: (A) Cyclohexylmethoxide + N-Boc-2-chloroethanamine or (B) N-Boc-ethanolamine alkoxide + Cyclohexylmethyl chloride?

Both routes involve a primary alkyl halide and are mechanistically sound. [1][2]The choice often comes down to the commercial availability and cost of the starting materials. Route A is often preferred as cyclohexylmethanol and N-Boc-2-chloroethanamine are common reagents. Cyclohexylmethyl chloride is also readily available, making Route B a perfectly viable alternative. Perform a cost and availability analysis of the specific reagents before committing to a route.

Process Optimization & Recommended Protocol

This section provides a summary of key reaction parameters and a detailed, step-by-step protocol for the synthesis and purification of 2-(Cyclohexylmethoxy)-1-ethanamine.

Table 1: Key Parameter Optimization
ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% in oilIrreversible deprotonation ensures complete formation of the alkoxide. [2]
Stoichiometry 1.1 - 1.2 eq. of NaH; 1.0 eq. of alcohol; 1.0-1.1 eq. of halideA slight excess of base ensures full deprotonation. A near 1:1 ratio of nucleophile to electrophile minimizes waste.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that accelerates SN2 reactions by solvating the cation. [3]
Temperature 0 °C for addition, then warm to RT or heat to 40-60 °CControls initial exotherm and allows for sufficient energy to overcome the activation barrier.
Amine Protection Boc (di-tert-butyl dicarbonate)Stable to basic conditions, easily removed with acid. Prevents N-alkylation side reactions.
Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-(Cyclohexylmethoxy)-1-ethanamine

  • Setup: Add cyclohexylmethanol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Solvation: Add anhydrous DMF (approx. 5-10 mL per gram of alcohol) to the flask and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

    • Safety Note: NaH reacts violently with water. Hydrogen gas is evolved. Ensure proper ventilation.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional hour, or until gas evolution ceases.

  • Addition of Electrophile: Dissolve N-Boc-2-chloroethanamine (1.05 eq.) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Gentle heating (50 °C) may be required. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer three times with brine to remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [5] Step 2: Deprotection and Purification

  • Acidolysis: Dissolve the crude N-Boc protected intermediate from Step 1 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a 4M HCl solution in dioxane and stir at room temperature for 1-2 hours.

  • Concentration: Remove the solvent and excess acid under reduced pressure.

  • Basification & Extraction: Dissolve the residue in water and basify with 1M NaOH until the pH is >12. Extract the free amine into DCM (3x).

  • Final Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of DCM/Methanol containing 1% ammonium hydroxide. [4]Combine the pure fractions and remove the solvent under vacuum to yield 2-(Cyclohexylmethoxy)-1-ethanamine as a clear oil.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low-yield issues.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTNG INFORMATION.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.

Sources

Optimization

Technical Support Center: Purification of 2-(Cyclohexylmethoxy)-1-ethanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic isolation of 2-(Cyclohexylmethoxy)-1-ethanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic isolation of 2-(Cyclohexylmethoxy)-1-ethanamine.

Compound Profiling & Chromatographic Causality

The fundamental challenge in purifying 2-(Cyclohexylmethoxy)-1-ethanamine lies in its molecular anatomy. As a primary aliphatic amine, it possesses a highly localized lone pair on the nitrogen, conferring significant basicity (pKa ~ 10.5). Standard normal-phase silica gel is heavily populated with surface silanol groups (Si-OH), which act as weak Brønsted acids (pKa ~ 4.5–5.0)[1].

When this basic amine encounters the acidic silica, it undergoes rapid acid-base interactions and strong hydrogen bonding. This creates a non-linear adsorption isotherm, manifesting chromatographically as severe peak tailing (streaking), co-elution with closely eluting impurities, and irreversible retention (low mass recovery)[2]. To achieve high-purity isolation, we must disrupt this interaction by either masking the silica's acidity with basic modifiers or altering the stationary phase entirely[3].

Troubleshooting Guide & FAQs

Q: Why does 2-(Cyclohexylmethoxy)-1-ethanamine streak heavily on standard silica gel, resulting in poor recovery? A: The streaking is a direct result of the primary amine binding to the acidic silanol sites on the silica gel[1]. Because the binding energy is highly variable across the heterogeneous silica surface, the compound elutes over a wide band rather than a tight peak. This can be mitigated by adding a sacrificial basic modifier (like Triethylamine) to the mobile phase, which competitively binds to and neutralizes the silanol sites[2].

Q: I added 1% Triethylamine (TEA) to my Hexane/Ethyl Acetate eluent, but my compound is still co-eluting with a non-polar impurity. How can I improve the separation? A: While TEA neutralizes the acidic silanol sites to fix peak shape, it does not inherently change the polarity of the target molecule[4]. If co-elution persists, you must adjust the selectivity of your solvent system. Actionable Steps:

  • Decrease Solvent Polarity: Reduce the percentage of Ethyl Acetate to increase the retention time of all compounds, potentially separating the co-eluting peaks[4].

  • Switch Solvent Families: Change from Hexane/EtOAc to Dichloromethane (DCM)/Methanol (MeOH) with 1% aqueous Ammonium Hydroxide (NH₄OH). The distinct hydrogen-bonding dynamics of MeOH often resolve aliphatic amines better than EtOAc[1].

Q: How do I completely remove the basic modifier (TEA or NH₄OH) from my purified amine? A: Residual modifiers can interfere with downstream biological assays or NMR characterization. For TEA: TEA has a boiling point of 89°C. After rotary evaporation, place the flask on a high-vacuum manifold (< 0.1 Torr) for 12–24 hours[5]. Alternatively, co-evaporate with toluene multiple times to azeotropically remove TEA traces. For NH₄OH: Ammonia is highly volatile and typically evaporates during standard rotary evaporation. Ensure your water bath is set to at least 35°C to facilitate the removal of residual water.

Q: Are there alternatives to using basic modifiers if my downstream application is highly sensitive to trace amines? A: Yes. The most robust alternative is using an amine-functionalized silica column (e.g., KP-NH or RediSep Rf Amine)[3]. In these columns, the silica surface is covalently bonded with aminopropyl groups, inherently masking the silanols. This allows you to run standard gradients without adding any TEA or NH₄OH, ensuring a modifier-free final product[1][3].

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography with Basic Modifier

Objective: Purify crude 2-(Cyclohexylmethoxy)-1-ethanamine using standard silica gel modified with TEA. Causality: TEA acts as a sacrificial competitor, saturating the acidic silanol sites so the primary amine partitions based strictly on polarity[1].

  • Solvent Preparation: Prepare a mobile phase of 90% Dichloromethane (DCM) and 10% Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH)[1]. Mix thoroughly.

  • Column Equilibration: Dry-pack a silica gel column or attach a pre-packed flash cartridge. Equilibrate by flushing with 3 to 5 Column Volumes (CV) of the prepared basic mobile phase[5].

    • Validation Checkpoint: Before loading the sample, test the column eluent drops with pH paper. It must register as basic (pH > 9). If it is neutral, the silica has not been fully saturated, and the amine will bind irreversibly to the top of the column.

  • Sample Loading: Dissolve the crude 2-(Cyclohexylmethoxy)-1-ethanamine in a minimal volume of DCM. Load it evenly onto the head of the column[5].

  • Elution: Run the column using an isocratic flow or a shallow gradient (e.g., 0% to 10% MeOH in DCM, maintaining 1% TEA throughout). Monitor fractions via TLC (visualize with Ninhydrin or Potassium Permanganate, as the compound is UV-inactive)[4].

  • Isolation: Pool the fractions containing the pure product. Concentrate under reduced pressure via rotary evaporation, followed by high vacuum to remove residual TEA[5].

Protocol B: Modifier-Free Purification via Amine-Functionalized Silica

Objective: Isolate the target amine without contaminating the fractions with volatile bases[3].

  • Column Selection: Select an appropriately sized amine-functionalized silica cartridge (e.g., Biotage KP-NH)[3].

  • Equilibration: Equilibrate the column with 100% Hexane for 3 CVs.

  • Loading: Load the crude mixture dissolved in a minimum amount of Hexane or DCM.

  • Gradient Elution: Run a gradient from 100% Hexane to 50% Ethyl Acetate over 10–15 CVs[2]. Do not add any basic modifiers.

  • Recovery & Validation: Collect fractions.

    • Validation Checkpoint: Spot the collected fractions on an amine-functionalized TLC plate alongside the crude mixture. A single, distinct spot confirms purity and validates that no degradation occurred on the stationary phase[2]. Concentrate the pure fractions under reduced pressure.

Quantitative Data Summaries

Table 1: Mobile Phase Systems for Amine Purification

Solvent SystemModifierTypical GradientRationale
Hexane / Ethyl Acetate1-5% TEA90:10 to 50:50Best for moderately polar impurities. TEA effectively masks silanols[1].
Dichloromethane / Methanol1% NH₄OH (aq)100:0 to 90:10Best for highly polar impurities. NH₄OH provides strong competition for acidic sites[1].

Table 2: Stationary Phase Comparison for 2-(Cyclohexylmethoxy)-1-ethanamine

Stationary PhaseMechanismProsCons
Standard Silica (SiO₂)Polarity-based partitioningCost-effective, widely available[6].Requires modifier removal; risk of irreversible binding if under-equilibrated[2].
Amine-Functionalized SilicaPolarity-based partitioningNo TEA/NH₄OH required; excellent recovery for primary amines[3].Higher cost; sensitive to highly acidic crude mixtures[3].
C18 (Reverse-Phase)Hydrophobic interactionsExcellent for resolving structurally similar lipophilic impurities[6].Requires aqueous removal (lyophilization); must run at high pH to keep amine neutral[3].

Visualizations

DecisionTree Start Crude 2-(Cyclohexylmethoxy) -1-ethanamine TLC Run TLC on Standard Silica Start->TLC Check Is streaking observed? TLC->Check Mod Add 1-5% TEA or NH4OH to Mobile Phase Check->Mod Yes NoMod Proceed with Standard Silica Chromatography Check->NoMod No StillStreak Does it still streak/co-elute? Mod->StillStreak StillStreak->NoMod No AmineCol Use Amine-Functionalized Silica (KP-NH) StillStreak->AmineCol Yes (Normal Phase) RPCol Use Reverse-Phase (C18) with Basic Buffer StillStreak->RPCol Yes (Reverse Phase)

Decision tree for selecting the optimal purification strategy for primary amines.

Workflow Step1 1. Solvent Prep Mix DCM/MeOH + 1% TEA Step2 2. Equilibration Flush column with 3-5 CV of solvent Step1->Step2 Step3 3. Sample Loading Dissolve crude in minimal DCM Step2->Step3 Step4 4. Elution Run gradient & collect fractions Step3->Step4 Step5 5. Concentration Rotovap & high vac to remove TEA Step4->Step5

Step-by-step normal-phase chromatography workflow using a basic modifier.

References

Sources

Troubleshooting

Technical Support Center: Stability of 2-(Cyclohexylmethoxy)-1-ethanamine

Welcome to the technical support guide for 2-(Cyclohexylmethoxy)-1-ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Cyclohexylmethoxy)-1-ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule, particularly under acidic conditions. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for conducting your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-(Cyclohexylmethoxy)-1-ethanamine under acidic conditions?

A: 2-(Cyclohexylmethoxy)-1-ethanamine possesses two key functional groups that dictate its acidic stability: a primary amine and a primary alkyl ether.

  • Primary Amine: The amine group is basic and will readily protonate in acidic solutions to form a stable ammonium salt.[1] This is a reversible reaction and generally does not lead to degradation.

  • Ether Linkage: The ether bond is substantially more stable and generally unreactive under most conditions.[2][3] However, it can undergo cleavage when subjected to strong acids, particularly at elevated temperatures.[4][5]

Q2: What is the primary degradation pathway of concern in acidic media?

A: The most probable degradation pathway is the acid-catalyzed cleavage of the ether bond.[6] This reaction is typically slow at room temperature but is accelerated by heat.[6] The mechanism for this primary ether involves protonation of the ether oxygen, followed by a nucleophilic attack (S(_N)2 mechanism) by a counter-ion from the acid.[4][7][8]

Q3: Which types of acids are most likely to cause degradation?

A: Acids with highly nucleophilic counter-ions are most effective at cleaving ethers.[4][7] Therefore, hydrobromic acid (HBr) and hydroiodic acid (HI) are significantly more reactive in this regard than acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][4][9]

Q4: What are the likely degradation products if ether cleavage occurs?

A: The S(_N)2 attack of a nucleophile (e.g., Br⁻) on the less sterically hindered carbon of the protonated ether would lead to the formation of cyclohexylmethanol and 1-bromo-2-ethanamine (or its protonated form).

Q5: How can I minimize the degradation of 2-(Cyclohexylmethoxy)-1-ethanamine during my experiments?

A: To maintain the integrity of the molecule, consider the following:

  • Use the mildest acidic conditions that are effective for your protocol.

  • Maintain low temperatures whenever possible.

  • Limit the duration of exposure to acidic conditions.

  • If a strong acid is necessary, opt for one with a non-nucleophilic counter-ion (e.g., H₂SO₄ or perchloric acid) over HBr or HI.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Appearance of unexpected peaks in HPLC chromatogram after acidic treatment.
  • Possible Cause: This could indicate the formation of degradation products.[10]

  • Troubleshooting Steps:

    • Confirm Degradation: Intentionally stress a sample of 2-(Cyclohexylmethoxy)-1-ethanamine under more severe acidic conditions (e.g., higher temperature or acid concentration) to see if the unknown peaks increase.[10]

    • Identify Degradants: Use a mass spectrometer coupled with your HPLC (LC-MS) to determine the mass of the unknown peaks and compare them to the expected degradation products.

    • Optimize Conditions: If degradation is confirmed, systematically reduce the acid concentration, switch to a weaker acid, or lower the reaction temperature to find conditions where the degradation is minimized.[11]

Issue 2: Low yield or incomplete reaction in an acid-catalyzed process.
  • Possible Cause: The acidic conditions may be degrading your starting material, 2-(Cyclohexylmethoxy)-1-ethanamine.

  • Troubleshooting Steps:

    • Monitor Starting Material: Analyze aliquots of your reaction mixture over time by HPLC or TLC to monitor the concentration of the starting material. A rapid decrease without a corresponding increase in the desired product suggests degradation.

    • pH Adjustment: Investigate if the pH of your reaction can be raised without compromising the desired reaction rate. Even a small increase in pH can significantly reduce acid-catalyzed degradation.[12]

    • Alternative Catalysts: Explore other types of catalysts for your reaction that do not require such strongly acidic conditions.

Issue 3: Inconsistent results between experimental batches.
  • Possible Cause: Variability in the preparation of acidic solutions or slight temperature fluctuations can lead to different levels of degradation.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that acidic solutions are prepared fresh and their concentrations are verified (e.g., by titration) before use.

    • Precise Temperature Control: Use a reliable temperature-controlled environment (e.g., a water bath or heating mantle with a temperature controller) for your reactions.

    • Inert Atmosphere: If oxidative degradation is a possibility in your system, consider running your reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Data Presentation

To assist in your investigations, here is a standardized protocol for conducting a forced degradation study, which is a common approach to understanding a compound's stability.[13]

Protocol: Forced Degradation Study under Acidic Conditions

This study aims to intentionally degrade the sample to identify potential degradation products and pathways.[14][15] The goal is typically to achieve 5-20% degradation of the active ingredient.[14]

  • Preparation of Stock Solution: Prepare a stock solution of 2-(Cyclohexylmethoxy)-1-ethanamine in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).[16]

  • Acidic Stress Conditions:

    • In separate vials, mix the stock solution with an equal volume of an acidic solution. Recommended starting conditions are 0.1 M HCl and 1 M HCl.[13][17]

    • Prepare a control sample by mixing the stock solution with an equal volume of the solvent used to prepare the acid.

  • Incubation:

    • Incubate one set of vials (control, 0.1 M HCl, 1 M HCl) at room temperature (approx. 25°C).

    • Incubate a second set of vials at an elevated temperature (e.g., 60°C).[17]

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Immediately neutralize the aliquots with a suitable base (e.g., NaOH) to stop the degradation process. Analyze the samples by a stability-indicating HPLC method.

Data Presentation

Summarize your findings in a clear, tabular format for easy comparison.

ConditionTime (hours)% Purity of 2-(Cyclohexylmethoxy)-1-ethanamine% Area of Degradation Product 1% Area of Degradation Product 2
Control (25°C) 099.8NDND
2499.7NDND
0.1 M HCl (25°C) 099.8NDND
2499.50.2ND
1 M HCl (25°C) 099.8NDND
2498.21.5ND
0.1 M HCl (60°C) 099.8NDND
895.34.10.5
1 M HCl (60°C) 099.8NDND
885.112.32.4

ND: Not Detected

Visualizations

Mechanism of Acid-Catalyzed Ether Cleavage

The following diagram illustrates the S(_N)2 mechanism for the cleavage of the ether bond in 2-(Cyclohexylmethoxy)-1-ethanamine by a strong acid like HBr.

G cluster_step1 Step 1: Protonation of the Ether Oxygen cluster_step2 Step 2: SN2 Attack by Nucleophile Molecule1 2-(Cyclohexylmethoxy)-1-ethanamine ProtonatedEther Protonated Ether (Good Leaving Group) Molecule1->ProtonatedEther + H⁺ HBr H-Br Br_ion Br⁻ HBr->Br_ion Dissociation ProtonatedEther2 Protonated Ether TransitionState Transition State ProtonatedEther2->TransitionState Br_ion2 Br⁻ Br_ion2->TransitionState Nucleophilic Attack Products Cyclohexylmethanol + 1-Bromo-2-ethanammonium TransitionState->Products

Caption: S(_N)2 mechanism of acid-catalyzed ether cleavage.

Forced Degradation Workflow

This workflow outlines the key steps in performing a forced degradation study to assess stability.

G Prep Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Temp) Prep->Stress Control Prepare Control Sample (No Acid) Prep->Control Incubate Incubate at RT & Elevated Temp Stress->Incubate Control->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Neutralize Neutralize to Stop Degradation Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Report Report Results (% Purity, % Degradants) Analyze->Report

Caption: Workflow for a forced degradation study.

References

Sources

Optimization

removing unreacted cyclohexanol from 2-(Cyclohexylmethoxy)-1-ethanamine product

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted cyclohexanol from the final...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted cyclohexanol from the final product, 2-(Cyclohexylmethoxy)-1-ethanamine. This document offers a range of purification strategies, from fundamental principles to detailed protocols, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 2-(Cyclohexylmethoxy)-1-ethanamine from cyclohexanol?

A1: The primary challenge stems from the physical properties of the two compounds. While there is a likely difference in their boiling points, the exact boiling point of 2-(Cyclohexylmethoxy)-1-ethanamine is not readily published, making the optimization of distillation a process of empirical determination. The key to a successful and efficient separation lies in exploiting the chemical differences between the basic primary amine of the product and the neutral secondary alcohol of the starting material.

Q2: What are the most effective methods for this purification?

A2: The most effective methods, in order of general applicability and efficiency for this specific separation, are:

  • Acid-Base Extraction: This is the most robust and highly recommended method due to the distinct chemical functionalities of the amine and the alcohol.

  • Column Chromatography: This technique offers high resolution and is an excellent choice for achieving very high purity, especially on a smaller scale.

  • Fractional Distillation: This method is feasible if the boiling point difference between the two compounds is significant, and it is particularly useful for larger scale purifications.

Q3: What safety precautions should be taken when handling these chemicals and performing the purification?

A3: Both 2-(Cyclohexylmethoxy)-1-ethanamine and cyclohexanol present specific hazards. The amine product is corrosive and can cause severe skin burns and eye damage[1][2]. Cyclohexanol is moderately toxic and can cause irritation[1]. Therefore, it is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ground all equipment when handling flammable liquids.

  • Consult the Safety Data Sheets (SDS) for both compounds before beginning any work.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the recommended purification methods.

Method 1: Acid-Base Extraction

This is the preferred method as it leverages the basicity of the amine product to separate it from the neutral cyclohexanol impurity.

Core Principle: The basic amine is reacted with an acid to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, while the neutral cyclohexanol remains in the organic phase. The layers are then separated, and the amine is recovered by basification of the aqueous layer.

Experimental Workflow Diagram:

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which both the product and cyclohexanol are soluble, but which is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer containing the protonated amine salt into a clean flask.

  • Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of the dilute acid solution. Combine the aqueous extracts.

  • Backwash (Optional but Recommended): To remove any residual neutral organic compounds from the combined aqueous extracts, perform a "backwash" with a small amount of fresh organic solvent. Discard this organic wash.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The free amine should precipitate or form an oily layer.

  • Product Extraction: Extract the free amine from the basified aqueous solution with two to three portions of fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified 2-(Cyclohexylmethoxy)-1-ethanamine.

Troubleshooting:

Issue Potential Cause Solution
Emulsion formation during extraction Vigorous shaking; presence of surfactants.Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Low recovery of the amine product Incomplete extraction into the aqueous phase; incomplete back-extraction from the aqueous phase.Ensure the pH of the aqueous phase is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) during the final extraction. Perform multiple extractions with smaller volumes of solvent.
Product is an oil and will not crystallize This is common for many amines.Proceed with the protocol for isolating an oily product. Ensure the product is thoroughly dried.
Method 2: Column Chromatography

Column chromatography is a powerful technique for achieving high levels of purity, particularly for smaller-scale reactions or as a final polishing step after an initial purification like acid-base extraction.

Core Principle: The separation is based on the differential adsorption of the components of the mixture onto a solid stationary phase as a liquid mobile phase is passed through it. The more polar cyclohexanol will interact more strongly with a polar stationary phase (like silica gel) than the less polar amine product.

Experimental Workflow Diagram:

Caption: Workflow for Column Chromatography.

Detailed Protocol:

  • Stationary Phase Selection: Standard silica gel is a common choice. However, due to the basic nature of the amine, which can lead to tailing (streaking) on acidic silica, consider using amine-functionalized silica gel or adding a small amount of a competing amine (e.g., 0.1-1% triethylamine) to the mobile phase[3][4].

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent and a more polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol). The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Column Packing: Prepare a slurry of the stationary phase in the initial, less polar mobile phase and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.

  • Fraction Collection and Analysis: Collect fractions as they elute from the column and analyze them by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

Issue Potential Cause Solution
Poor separation (co-elution) Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC. A shallower solvent gradient during elution may improve resolution.
Tailing of the amine product on the column Strong interaction of the basic amine with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica. Alternatively, use a different stationary phase like alumina or amine-functionalized silica.
Product is not eluting from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system).
Method 3: Fractional Distillation

Fractional distillation is a viable option if there is a sufficient difference in the boiling points of 2-(Cyclohexylmethoxy)-1-ethanamine and cyclohexanol. Based on similar compounds, the amine product is expected to have a higher boiling point than cyclohexanol (161°C).

Core Principle: This technique separates liquids with different boiling points by a series of vaporizations and condensations in a fractionating column. The component with the lower boiling point will vaporize more readily and move up the column to be collected as the distillate.

Experimental Workflow Diagram:

Caption: Workflow for Fractional Distillation.

Detailed Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • Heating: Gently heat the crude mixture in the distillation flask.

  • Distillation: Slowly increase the temperature. The vapor of the lower-boiling component (cyclohexanol) will rise through the fractionating column.

  • Collection: Monitor the temperature at the top of the column. When it stabilizes at the boiling point of cyclohexanol, collect the distillate.

  • Separation: Continue the distillation until all the cyclohexanol has been removed. The temperature will then either drop or begin to rise towards the boiling point of the amine product.

  • Product Collection: The purified 2-(Cyclohexylmethoxy)-1-ethanamine will remain in the distillation flask. It can be further purified by simple distillation if desired.

Troubleshooting:

Issue Potential Cause Solution
Poor separation Insufficient difference in boiling points; inefficient fractionating column.Use a longer or more efficient fractionating column. Distill at a slower rate to allow for better equilibrium between the liquid and vapor phases.
Bumping (violent boiling) Uneven heating.Use boiling chips or a magnetic stirrer in the distillation flask.
Temperature fluctuations at the column head Distillation rate is too fast or too slow.Adjust the heating to maintain a steady distillation rate.

Physicochemical Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
2-(Cyclohexylmethoxy)-1-ethanamineC₉H₁₉NO157.25Not readily available, but expected to be >161°CSoluble in organic solvents, forms a water-soluble salt with acids.
CyclohexanolC₆H₁₂O100.16~161Soluble in organic solvents, slightly soluble in water.

References

  • Sigma-Aldrich. Safety Data Sheet for a similar corrosive amine product.
  • Thermo Fisher Scientific. Safety Data Sheet for a similar corrosive amine product.
  • Chemistry Stack Exchange. Discussion on the conversion of primary alcohols to primary amines.
  • Chemical Note. Separation of primary, secondary and tertiary amines by Hoffmann's method.
  • Sigma-Aldrich.
  • Biotage.
  • TCI Chemicals. Safety Data Sheet for 2-(2-Methoxyphenoxy)
  • Chemistry LibreTexts. Acid-Base Extraction.
  • Google Patents.
  • Royal Society of Chemistry.
  • BenchChem. Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Enamine. Safety Data Sheet for [1-(propan-2-yloxy)cyclohexyl]methanamine.
  • LookChem. Chemical Property of 2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine.
  • Wikipedia.
  • Biotage.
  • ReAgent Chemical Services.
  • MDPI.
  • ResearchGate.
  • BYJU'S.
  • PMC. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades.
  • University of Wisconsin-Madison. 7.3 Solubility of Amines.
  • Cheméo. Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3).
  • Chem-Impex. 2-Cyclohexyl ethylamine.
  • BenchChem. An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.
  • Semantic Scholar.
  • Reddit.
  • Sigma-Aldrich. 2-methoxy-2-(2-methylcyclohexyl)ethan-1-amine.
  • Royal Society of Chemistry.
  • ChemScene. 2-(Cyclohexylthio)ethan-1-amine.
  • ChemicalBook. 2-(1-Cyclohexenyl)ethylamine.
  • ChemScene. 2-(Cyclohexyloxy)ethan-1-amine hydrochloride.
  • Organic Syntheses. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline.
  • Master Organic Chemistry. The Gabriel Synthesis.
  • FooDB. Showing Compound Ethanamine (FDB003242).
  • Santa Cruz Biotechnology. 2-(Cyclopentylmethoxy)-1-ethanamine.
  • Kubochem. 2-(1-Cyclohexenyl) Ethylamine.
  • Google Patents. CN105859566A - 2-(1-cyclohexenyl)
  • WIPO Patentscope. 111807968 Synthesis method of 2-(1-cyclohexenyl) ethylamine.

Sources

Troubleshooting

Technical Support Center: Primary Amine Stability &amp; Storage

Subject: Preventing Oxidation & Degradation of Primary Amines Ticket ID: AMN-OX-PROTECT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Oxidation & Degradation of Primary Amines

Ticket ID: AMN-OX-PROTECT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your clear, colorless amine has turned yellow, or a white crust has formed on the bottle cap.

The Core Problem: Primary amines (


) are thermodynamically unstable in aerobic environments. They possess a nitrogen lone pair that is highly nucleophilic and prone to Single Electron Transfer (SET) oxidation.
  • Oxidation: Reaction with atmospheric oxygen (

    
    ) leads to N-oxides, hydroxylamines, and eventually imines (Schiff bases), causing yellow/brown discoloration.
    
  • Carbonylation: Reaction with atmospheric carbon dioxide (

    
    ) forms carbamates (carbamic acid salts), appearing as a white solid "crust."
    

This guide provides the protocols to arrest these mechanisms and recover valuable reagents.

Module 1: Diagnostics & Troubleshooting

Use this decision matrix to identify the specific degradation mode of your sample.

Visual Symptom Analysis
ObservationDiagnosisChemical MechanismSeverityAction Required
Yellow/Brown Liquid Oxidation Formation of conjugated imines or diazo compounds (aromatics).Moderate to CriticalDistillation or Chromatography.
White Crust on Cap Carbonylation Reaction with

to form carbamates (

).
Low (Surface only)Physical removal & Inert purge.
Viscosity Increase Polymerization Oxidative coupling or intermolecular Schiff base formation.CriticalIrreversible. Discard.
"Fishy" Odor Change Degradation Release of volatile lower-molecular-weight amines (e.g., ammonia).ModerateCheck purity (NMR/GC).
Diagnostic Workflow (Logic Map)

AmineDiagnostics Start Start: Inspect Amine ColorCheck Is the liquid yellow/brown? Start->ColorCheck SolidCheck Is there white solid on the cap? ColorCheck->SolidCheck No Oxidation DIAGNOSIS: Oxidation (Imine/N-Oxide Formation) ColorCheck->Oxidation Yes Carbamate DIAGNOSIS: Carbonylation (Carbamate Formation) SolidCheck->Carbamate Yes Stable STATUS: Stable Proceed with Storage Protocol SolidCheck->Stable No ActionDistill ACTION: Distillation under Ar Oxidation->ActionDistill ActionPurge ACTION: Remove Solid + Ar Purge Carbamate->ActionPurge

Figure 1: Diagnostic decision tree for assessing primary amine quality prior to usage.

Module 2: Prevention Protocols (Storage)

Standard operating procedures (SOPs) for maintaining purity.

Protocol A: The "Inert Cushion" (Liquid Amines)

Why: Air contains ~400ppm


 and ~21% 

. Primary amines react with

kinetically faster than they oxidize. You must exclude both.
  • Select Gas: Use Argon (Ar) , not Nitrogen (

    
    ).
    
    • Reasoning: Argon is denser than air (

      
       vs 
      
      
      
      ). It forms a heavy "blanket" over the liquid surface, physically displacing oxygen. Nitrogen is lighter and mixes more easily with air turbulence.
  • Seal: Wrap the cap junction with Parafilm M® or Teflon tape.

    • Note: Parafilm is permeable to oxygen over months. For long-term (>6 months) storage, use a glass ampoule or a Schlenk flask with a greased stopcock.

  • Temperature: Store at 4°C or -20°C .

    • Thermodynamics: Oxidation is an Arrhenius process; lowering T by 10°C roughly halves the reaction rate.

Protocol B: The "Salt Fortress" (Solid State Conversion)

The Gold Standard: If you do not need the free base immediately, convert the amine to its Hydrochloride (HCl) Salt .

  • Mechanism: Protonating the nitrogen lone pair (

    
    ) removes its nucleophilicity. The salt is immune to oxidation and 
    
    
    
    absorption.

Step-by-Step Salt Formation:

  • Dissolve amine in diethyl ether or ethanol (anhydrous).

  • Cool to 0°C on ice.

  • Slowly add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl).

  • Precipitate forms immediately. Filter and wash with cold ether.

  • Store the white solid indefinitely on the shelf.

  • To revert: Wash with 1M NaOH and extract with organic solvent when ready to use.

Module 3: Experimental Recovery (Purification)

How to save a degraded sample.

Scenario: Purifying an Oxidized (Yellow) Liquid Amine

Technique: Vacuum Distillation under Inert Atmosphere.

Equipment:

  • Short-path distillation head.

  • Schlenk line (Vacuum/Argon manifold).

  • Zinc dust (Optional additive).

Procedure:

  • Add Zinc: Add a spatula tip (<1% w/w) of Zinc dust to the boiling flask.

    • Chemistry: Zn acts as a reducing agent to prevent further oxidation during heating and can reduce some N-oxides back to amines.

  • Purge: Cycle Vacuum/Argon 3 times to remove all ambient oxygen.

  • Distill: Heat slowly under reduced pressure.

    • Fractionation: Discard the first 5-10% (forerun) which contains volatile degradation products. Collect the clear middle fraction.

  • Store: Immediately backfill with Argon and seal.

Degradation Pathway Visualization

AmineDegradation Amine Primary Amine (R-NH2) Carbamate Carbamate Salt (White Crust) Amine->Carbamate Reversible Carbonylation N_Oxide N-Oxide Amine->N_Oxide Oxidation CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air) O2->N_Oxide Imine Imine/Schiff Base (Yellow Color) N_Oxide->Imine Dehydration/Coupling

Figure 2: Chemical pathways leading to common amine storage failures.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store amines in polyethylene (plastic) bottles? A: Avoid if possible. Polyethylene is permeable to oxygen over time. Glass (borosilicate) is an absolute barrier. For hygroscopic amines, plastic allows moisture transpiration, leading to hydrolysis or concentration changes. Always transfer to amber glass vials with phenolic caps and PTFE liners.

Q: Why does my amine smell like fish, but stronger than usual? A: This indicates decomposition. While lower molecular weight amines (methylamine, ethylamine) naturally smell "fishy," a sharp increase in this odor in higher molecular weight amines suggests the cleavage of alkyl chains or the release of ammonia/volatile byproducts due to radical oxidation mechanisms.

Q: I have a "white smoke" when I open the bottle. Is it on fire? A: No. This is likely the amine vapor reacting with acid vapors (like HCl) in the hood atmosphere to form ammonium salts in the gas phase, or reacting with high humidity. It confirms your amine is volatile and reactive, but not necessarily degraded.

References

  • Organic Chemistry Portal. (2022). Synthesis of carbamates by carbamoylation. (Detailed mechanisms on amine-CO2 interactions). [Link]

  • Royal Society of Chemistry. (2013). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. [Link]

  • Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. (Discusses oxidation pathways and purification via distillation). [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. (Foundational theory on salt stability vs. free base). [Link]

Optimization

optimization of ether linkage formation in amino-ether synthesis

Introduction: The Amino-Ether Challenge Welcome to the Amino-Ether Support Hub. Synthesizing ethers in the presence of amines presents a classic chemoselectivity paradox: amines are generally more nucleophilic than alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amino-Ether Challenge

Welcome to the Amino-Ether Support Hub. Synthesizing ethers in the presence of amines presents a classic chemoselectivity paradox: amines are generally more nucleophilic than alcohols (N-alkylation vs. O-alkylation), yet hydroxyl protons are less acidic than ammonium protons.

This guide moves beyond textbook definitions to address the specific failures we see in the field: regioselectivity loss, elimination side-reactions, and catalyst poisoning.

Module 1: Aliphatic Ethers (Williamson & Modified Approaches)

User Issue: "I am attempting a Williamson ether synthesis on an amino-alcohol, but I am observing exclusive N-alkylation or complex mixtures."

The Diagnostic: pKa and Nucleophilicity Mismatch

In a standard Williamson setup (NaH/THF), the amide/amine N-H (pKa ~35) is less acidic than the O-H (pKa ~16-18). However, once deprotonated, the alkoxide is a powerful base that can deprotonate any remaining ammonium species or cause E2 elimination on your alkyl halide. If you do not deprotonate, the neutral amine is vastly more nucleophilic than the neutral alcohol.

Protocol A: The "9-BBN Chelation" Strategy (High Selectivity)

For 1,2- or 1,3-amino alcohols, standard protecting groups (Boc/Cbz) often fail to prevent N-alkylation completely due to intramolecular transfer or fall off under harsh basic conditions.

The Fix: Use 9-Borabicyclo[3.3.1]nonane (9-BBN) to form a transient chelate. This "locks" the nitrogen lone pair and activates the oxygen.

  • Complexation: Treat amino-alcohol (1.0 equiv) with 9-BBN (1.1 equiv) in THF at 0°C. Evolution of H₂ gas indicates complex formation.

  • Etherification: Add KHMDS (1.2 equiv) followed by the alkyl halide.

  • Workup: Oxidative workup (NaOH/H₂O₂) or ethanolamine cleavage releases the amine.

Why this works: The Boron atom coordinates tightly to the Nitrogen (Lewis base), effectively masking its nucleophilicity while simultaneously increasing the acidity of the hydroxyl proton attached to the boron complex [1].

Protocol B: Phase Transfer Catalysis (PTC)

If the substrate is too sensitive for NaH/KHMDS.

  • System: 50% aq. NaOH / Toluene / TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Mechanism: The interfacial mechanism favors the formation of the alkoxide (O-alkylation) over the amide anion due to the high hydration energy of the hydroxide ion in the aqueous phase, which extracts the proton from the alcohol at the interface.

Module 2: The Mitsunobu Reaction (Stereoinversion & Dead-Ends)

User Issue: "My Mitsunobu reaction (DEAD/PPh3) yields are <20%, or I cannot remove the hydrazine byproduct."

The Diagnostic: The pKa Threshold

The Mitsunobu reaction is driven by the protonation of the betaine intermediate. If your nucleophile (the phenol or acid) has a pKa > 11-13, it cannot protonate the betaine, and the reaction stalls.

Optimization Table: Reagent Selection
ComponentStandardOptimized for Difficult SubstratesNotes
Azo Reagent DEAD / DIADADDP (1,1'-(Azodicarbonyl)dipiperidine)ADDP is solid and more stable; intermediates are often easier to crystallize out.
Phosphine PPh₃PBu₃ (Tributylphosphine)PBu₃ is more nucleophilic, helping with sterically hindered alcohols.
Solvent THFToluene or DCM Toluene often precipitates the phosphine oxide byproduct, aiding purification.
Order of Addition VariableStrict Protocol (See below)Crucial for avoiding N-alkylation in amino-alcohols.
Critical Protocol: "Inverse Addition" for Amino-Alcohols

To prevent the amine from reacting with the activated phosphonium species:

  • Premix PPh₃ and DIAD in THF at -20°C to form the betaine (wait 10-15 mins; yellow precipitate may form).

  • Add the Acid/Phenol (Nucleophile) first. This ensures the betaine is protonated immediately.

  • Add the Amino-Alcohol (Electrophile) last and slowly.

Causality: This sequence ensures the activating agent (betaine) is consumed by the nucleophile (protonation) before the amine in your substrate sees it, minimizing N-activation [2].

Module 3: Aryl Ethers (Buchwald-Hartwig & Ullmann)

User Issue: "Williamson synthesis with my phenol and aryl halide failed. I tried copper powder (Ullmann) but the temps are too high (200°C)."

The Diagnostic: Ligand-Controlled Pd-Catalysis

Classical Ullmann requires harsh heat. Modern Palladium-catalyzed C-O coupling (Buchwald-Hartwig type) operates at 80-110°C but requires bulky, electron-rich ligands to promote reductive elimination of the ether.

Decision Matrix for C-O Coupling
  • Substrate: Primary Alcohol + Aryl Bromide

    • Catalyst: Pd(OAc)₂[1][2][3]

    • Ligand:RockPhos or tBuBrettPhos

    • Base: Cs₂CO₃ (weaker) or K₃PO₄[4]

  • Substrate: Secondary Alcohol + Aryl Chloride

    • Ligand:tBuBrettPhos (Critical for sterics)

    • Base: NaOtBu (Stronger base required for secondary alcohols)

Troubleshooting "Black Metal" (Catalyst Death)

If your reaction turns black immediately and yields are low:

  • Degassing is insufficient: Oxygen kills the active Pd(0) species. Sparge Argon for 20 mins, not just a balloon purge.

  • Amine Poisoning: Free amines in your substrate can bind Pd.

    • Fix: Use a Pre-catalyst (e.g., tBuBrettPhos Pd G3). This ensures the active species is generated inside the catalytic cycle, protecting it from initial poisoning [3].

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on substrate properties.

AminoEtherOptimization Start START: Amino-Ether Synthesis SubstrateType Identify Substrate Type Start->SubstrateType Aliphatic Aliphatic Ether (Alk-O-Alk) SubstrateType->Aliphatic Aromatic Aryl Ether (Ar-O-Alk / Ar-O-Ar) SubstrateType->Aromatic IsAminoAlcohol Is it an Amino-Alcohol? Aliphatic->IsAminoAlcohol HalideType Electrophile Type Aromatic->HalideType Protect Can you N-protect? IsAminoAlcohol->Protect Yes StandardWilliamson Standard Williamson (NaH, THF, 0°C) IsAminoAlcohol->StandardWilliamson No (Simple Alcohol) Protect->StandardWilliamson Yes (Boc/Cbz stable) BBN_Chelation 9-BBN Chelation Strategy (Transient Protection) Protect->BBN_Chelation No (Need in-situ) Mitsunobu Mitsunobu Reaction (Inversion of Stereochem) Protect->Mitsunobu Stereospecific req. Activated Activated Ar-F/Cl (Ortho/Para NO2) HalideType->Activated Unactivated Unactivated Ar-Br/Cl HalideType->Unactivated SNAr SNAr (Base: K2CO3, DMF) Activated->SNAr PdCat Pd-Catalyzed C-O Coupling (Ligand: RockPhos/BrettPhos) Unactivated->PdCat

Caption: Decision logic for selecting the optimal etherification pathway based on substrate electronics and protecting group compatibility.

FAQ: Rapid Fire Troubleshooting

Q: I'm using NaH and my reaction caught fire/fizzled out. A: Commercial NaH (60% in oil) is safer but hard to weigh accurately.

  • Fix: Wash the NaH with dry hexane under Argon in the reaction flask to remove oil if precise stoichiometry is needed.

  • Safety: Never add water to quench. Use solid Glauber’s salt (Sodium Sulfate Decahydrate) or Ethyl Acetate to quench excess NaH gently.

Q: My product is stuck in the aqueous layer during workup. A: Amino-ethers are often amphiphilic (surfactant-like).

  • Fix: Do not use simple extraction. Use "Salting Out" (saturate aqueous layer with NaCl) or use a 3:1 Chloroform:Isopropanol mixture for extraction. It pulls everything organic out of the water.

Q: Can I use the Mitsunobu reaction on a tertiary alcohol? A: No. The steric bulk prevents the formation of the alkoxy-phosphonium intermediate.

  • Alternative: Use a Lewis-Acid catalyzed etherification (e.g., Bi(OTf)₃ or Zn(OTf)₂) with a trichloroacetimidate donor.

References
  • Bar-Haim, G., & Kol, M. (2004).[5] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[5][6] Organic Letters, 6(20), 3549–3551.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][7][8][9][10] Chemical Reviews, 109(6), 2551–2651.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Note: Covers ligand design principles applicable to C-O coupling).

  • Organic Chemistry Portal. Williamson Ether Synthesis.

Sources

Troubleshooting

Technical Support Center: A Guide to Handling the Hygroscopic Nature of 2-(Cyclohexylmethoxy)-1-ethanamine Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Cyclohexylmethoxy)-1-ethanamine and its salts. This guide is designed to provide you with in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Cyclohexylmethoxy)-1-ethanamine and its salts. This guide is designed to provide you with in-depth technical assistance and practical solutions for the challenges posed by the hygroscopic nature of these compounds. As there is limited publicly available data on the specific hygroscopic properties of 2-(Cyclohexylmethoxy)-1-ethanamine salts, this document consolidates best practices for handling hygroscopic active pharmaceutical ingredients (APIs), with a focus on amine salts.

I. Understanding the Challenge: Hygroscopicity in Amine Salts

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For amine salts like the hydrochloride salt of 2-(Cyclohexylmethoxy)-1-ethanamine, this can lead to a cascade of issues that can compromise experimental reproducibility and the quality of your final product.

Why are amine salts often hygroscopic?

The presence of ionic groups, particularly in the salt form, and the potential for hydrogen bonding with water molecules contribute to their affinity for moisture. The crystal lattice of the salt can either accommodate water molecules, forming hydrates, or be disrupted by them, leading to deliquescence (dissolving in the absorbed water).

The consequences of uncontrolled moisture absorption are significant and can manifest in several ways:

  • Physical Changes: The free-flowing powder can become clumpy, cake-like, or even turn into a sticky paste, making accurate weighing and dispensing nearly impossible.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a decrease in the potency of the active ingredient.

  • Altered Physicochemical Properties: Moisture uptake can change the crystal structure, particle size, and flow properties of the solid, which can have downstream effects on formulation and manufacturing processes.[2][3]

  • Impact on Bioavailability: Changes in the physical form of the API can affect its dissolution rate and, consequently, its bioavailability.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions our users encounter when working with hygroscopic 2-(Cyclohexylmethoxy)-1-ethanamine salts.

Q1: My container of 2-(Cyclohexylmethoxy)-1-ethanamine hydrochloride arrived as a solid chunk instead of a powder. Is it still usable?

A1: This is a common sign of moisture absorption. While the chemical identity of the compound may still be intact, its physical properties have been compromised. Before use, it is crucial to assess the extent of moisture uptake. You may need to dry the material under vacuum, provided it is thermally stable. However, for applications requiring precise concentrations, it is highly recommended to determine the water content using a method like Karl Fischer titration. If the material has significantly degraded or if you cannot verify its purity and water content, it is best to use a fresh, unopened container.

Q2: How should I store my 2-(Cyclohexylmethoxy)-1-ethanamine salts to prevent moisture absorption?

A2: Proper storage is your first line of defense. We recommend a multi-layered approach:

Storage ConditionRationaleBest Practices
Primary Container Must be airtight to prevent moisture ingress.Use amber glass bottles with tight-fitting screw caps and a PTFE liner.
Secondary Containment Provides an additional barrier against atmospheric moisture.Place the primary container inside a heat-sealed, moisture-barrier bag.
Tertiary Environment Maintains a low-humidity environment.Store the packaged salt in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves) or in a controlled humidity cabinet.
Temperature Lower temperatures can slow down degradation kinetics.As recommended by suppliers for similar compounds, store at 2-8°C.[4]

Q3: I need to weigh out a small amount of the salt for my experiment. How can I do this without it absorbing moisture?

A3: This is a critical step where significant moisture uptake can occur. Here’s a workflow to minimize this:

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_post Post-Weighing Prep Equilibrate container to room temperature Weighing_Area Prepare low-humidity weighing area (glove box or balance with draft shield) Open Briefly open container Weighing_Area->Open Weigh Quickly weigh the required amount Open->Weigh Close Immediately and tightly reseal the container Weigh->Close Dissolve Promptly dissolve the weighed sample Weigh->Dissolve Store Return container to proper storage Close->Store

Caption: Workflow for weighing hygroscopic salts.

For highly sensitive applications, weighing inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard.[1]

Q4: Can I dry my 2-(Cyclohexylmethoxy)-1-ethanamine salt if it has absorbed moisture?

A4: Yes, but with caution. Gentle drying under vacuum at a temperature below the compound's decomposition point is a viable option. It is essential to first determine the thermal stability of your specific salt using techniques like thermogravimetric analysis (TGA). Aggressive heating can lead to degradation. After drying, it is crucial to re-analyze the water content to confirm that it is within the acceptable range for your experiment.

III. Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
Inconsistent results between experiments Variable water content in the starting material.Implement a strict protocol for determining water content (e.g., Karl Fischer titration) for each new batch or after prolonged storage.
Poor solubility of the salt Formation of a less soluble hydrate or degradation products.Characterize the solid-state properties of the material (e.g., using XRD or DSC) to check for phase changes. Ensure proper storage to prevent degradation.
The salt turns into a liquid or slurry Deliquescence due to high humidity.The material has absorbed a significant amount of water. It is likely not salvageable for quantitative work. Discard and use a fresh, properly stored sample.
Difficulty in achieving a stable weight on the analytical balance Continuous moisture absorption during weighing.Weigh the sample in a controlled environment (glove box). If unavailable, use a weighing boat with a lid and work as quickly as possible.

IV. Experimental Protocols

Here are detailed protocols for key experiments related to handling and characterizing hygroscopic 2-(Cyclohexylmethoxy)-1-ethanamine salts.

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This method is the industry standard for accurately determining the water content in a sample.

Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint of the titration is detected potentiometrically.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., CombiTitrant 5)

  • Solvent (e.g., dry methanol)

  • 2-(Cyclohexylmethoxy)-1-ethanamine salt sample

  • Airtight syringe or weighing boat

Procedure:

  • System Preparation: Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.

  • Sample Preparation: Accurately weigh a suitable amount of the 2-(Cyclohexylmethoxy)-1-ethanamine salt. For highly hygroscopic samples, this should be done in a low-humidity environment.

  • Sample Introduction: Quickly introduce the weighed sample into the titration vessel.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight.

Note: For basic compounds like amines, the pH of the titration medium can affect the reaction. Using a buffered Karl Fischer reagent or adding a buffer solution for strong bases can improve the accuracy and reproducibility of the results.[5]

Protocol 2: Assessing Hygroscopicity using Dynamic Vapor Sorption (DVS)

DVS analysis provides a detailed profile of how a material absorbs and desorbs water at different relative humidity (RH) levels.

Principle: The sample is placed in a controlled chamber where the RH is systematically varied, and the change in mass is continuously measured.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the 2-(Cyclohexylmethoxy)-1-ethanamine salt into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument at a controlled temperature (e.g., 25°C) and 0% RH until a stable weight is achieved.

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and hold at each step until the sample weight equilibrates.

  • Desorption Isotherm: Decrease the RH in a stepwise manner back to 0% to measure water loss.

  • Data Analysis: Plot the change in mass versus RH to generate a moisture sorption-desorption isotherm.

DVS_Isotherm Moisture Sorption-Desorption Isotherm cluster_axes xaxis Relative Humidity (%) yaxis Mass Change (%) S0 S1 S0->S1 Sorption S2 S1->S2 Sorption S3 S2->S3 Sorption S4 S3->S4 Sorption D4 D3 D4->D3 Desorption D2 D3->D2 Desorption D1 D2->D1 Desorption D0 D1->D0 Desorption

Caption: Example of a moisture sorption-desorption isotherm.

The shape of the isotherm can provide valuable information about the mechanism of water uptake and the stability of the material at different humidity levels.[6]

V. Formulation Strategies to Mitigate Hygroscopicity

For drug development professionals, managing the hygroscopicity of an API is crucial for creating a stable and effective final product. Here are some established strategies:

  • Film Coating: Applying a polymer-based film coating to tablets or granules can act as a physical barrier to moisture.[2][3][7]

  • Encapsulation: Enclosing the hygroscopic API within a less permeable shell material can protect it from the environment.[2][3][7]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture.

  • Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or co-crystal of the API.[2][3][7]

The choice of strategy will depend on the specific properties of the 2-(Cyclohexylmethoxy)-1-ethanamine salt and the requirements of the final dosage form.

VI. References

  • Ng, L. H., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1145. [Link]

  • Ng, L. H., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]

  • ResearchGate. (n.d.). Moisture sorption isotherms Moisture content in samples prepared either... [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). [Link]

  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561. [Link]

  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.

  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. [Link]

  • AZoM. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. [Link]

  • Al-Ani, W. H., & Al-Rubaye, A. F. (2020). Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. Iraqi Journal of Chemical and Petroleum Engineering, 21(4), 1-8. [Link]

  • Knieke, C., & Ulrich, J. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Pharmaceuticals, 14(3), 288. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Hindered Ether Amines

Welcome to the technical support center for troubleshooting reactions with sterically hindered ether amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting reactions with sterically hindered ether amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when using these valuable but often unreactive building blocks. Here, we move beyond simple protocols to explain the underlying chemical principles—the "why" behind the "how"—to empower you to solve even the most stubborn synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the common questions and frustrations researchers face when working with hindered ether amines, such as substituted morpholines or complex polycyclic amines.

Q1: Why is my hindered ether amine failing to react in a standard acylation (amide bond formation)?

Answer:

The low reactivity of hindered ether amines is a classic problem rooted in a combination of steric and electronic factors. Understanding these is the first step to overcoming them.

  • Steric Hindrance: This is the most significant barrier. Bulky substituents on or near the amine nitrogen physically block the approach of the electrophile (e.g., an activated carboxylic acid).[1][2][3] The spatial arrangement of atoms creates repulsive forces between the electron clouds of the amine and the incoming reagent, dramatically slowing down the reaction rate.[2][3][4]

  • Electronic Effects & Basicity: The ether oxygen atom introduces electronic complexity. While it is electron-withdrawing through induction (the sigma bond network), which decreases the nitrogen's nucleophilicity, it can also donate lone-pair density through space or resonance, which can have a competing effect. More critically, steric hindrance around the nitrogen can weaken its basicity (lower pKa) by destabilizing the corresponding ammonium salt due to poor solvation. A less basic amine is generally a less effective nucleophile.[2][5]

Initial Troubleshooting Steps:

  • Confirm Starting Material Integrity: Ensure your amine has not degraded and is free of excess acid (e.g., HCl from its salt form), which would neutralize it.

  • Assess Reagent Reactivity: Standard coupling reagents like EDC/HOBt are often insufficient for these substrates.[6][7] You are likely observing unreacted starting materials because the activation energy for the reaction is too high.

Q2: My standard amide coupling with EDC/HOBt failed. What should I use instead?

Answer:

For sterically demanding couplings, you must employ a more potent activating agent. The goal is to generate a highly reactive intermediate from the carboxylic acid that is less sensitive to the steric bulk of the amine.

The most effective alternatives fall into the Uronium/Aminium and Phosphonium salt categories.[1][8]

Reagent ClassExample(s)Mechanism & AdvantagesCommon Issues
Uronium/Aminium Salts HATU , HBTU, HCTUForms a highly reactive OAt-active ester.[9][10][11] The reaction is fast, highly efficient for hindered systems, and suppresses racemization at adjacent chiral centers.[1][11][12]Can cause guanidinylation of the primary amine if used in large excess. Relatively expensive.
Phosphonium Salts PyAOP , PyBOPSimilar to uronium salts, these form highly reactive intermediates. PyAOP is particularly noted for its effectiveness with hindered N-methyl amino acids.[1]Higher cost and can be more sensitive to handling.[8]
Other Reagents T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride. It is effective for difficult couplings, and the byproducts are water-soluble, simplifying workup.[1][13]May require slightly elevated temperatures to achieve optimal rates.

Top Recommendation: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the go-to reagent for most difficult amide couplings.[6][10][12] Its mechanism involves the formation of a highly reactive OAt-active ester, which is readily attacked by even weak nucleophiles like hindered amines.[9][10][11]

Q3: I'm using HATU, but my reaction is still sluggish or incomplete. How can I optimize the conditions?

Answer:

Even with a powerful reagent like HATU, optimization of reaction parameters is critical. Here is a logical progression for troubleshooting:

  • Base Selection: The base is not just a proton scavenger; it plays a role in the reaction mechanism.

    • Use a Hindered, Non-Nucleophilic Base: DIPEA (N,N-Diisopropylethylamine) is the standard choice for HATU couplings.[1][10] Its bulk prevents it from competing with your amine as a nucleophile. Triethylamine (TEA) can sometimes lead to side reactions.

    • Stoichiometry: Use at least 2-3 equivalents of DIPEA. One equivalent is needed to deprotonate the carboxylic acid, and another is needed to neutralize the acid released during the coupling.

  • Solvent Choice: The solvent must fully solubilize all components and should not interfere with the reaction.

    • Polar Aprotic Solvents are Preferred: DMF (Dimethylformamide) is the most common and effective solvent for HATU couplings.[10] Other options include NMP (N-Methyl-2-pyrrolidone) and DMSO. Avoid protic solvents like alcohols, which can react with the activated ester.

  • Temperature and Reaction Time:

    • Increase Temperature: Many hindered couplings that stall at room temperature can be driven to completion by gentle heating (e.g., 40-60 °C).[14] Monitor for potential degradation of sensitive substrates.

    • Extend Reaction Time: These reactions are kinetically slow. Allow the reaction to run for 12-24 hours before concluding it has failed.

  • Order of Addition & Pre-activation:

    • Pre-activate the Carboxylic Acid: For extremely challenging substrates, pre-activating the acid can significantly improve yields.[1] Stir the carboxylic acid, HATU, and DIPEA in DMF for 15-30 minutes before adding the hindered amine. This ensures the highly reactive OAt-ester is fully formed prior to encountering the amine.

Q4: Are there alternatives to coupling reagents? What about using an acyl chloride?

Answer:

Yes, converting the carboxylic acid to a more reactive derivative like an acyl chloride is a classic and powerful strategy, especially for large-scale synthesis where cost is a factor.[15]

  • Advantages: Acyl chlorides are extremely reactive and can often overcome the low nucleophilicity of hindered amines.[15][16]

  • Challenges & Considerations:

    • Harsh Conditions: Reagents used to make acyl chlorides (e.g., thionyl chloride (SOCl₂), oxalyl chloride) are harsh and may not be compatible with sensitive functional groups in your molecule.

    • Side Reactions: The reaction produces HCl, which must be neutralized by a base.[17] If not scavenged, the HCl will protonate your starting amine, rendering it unreactive.[17]

    • Epimerization: If your carboxylic acid has a chiral center at the alpha-position, using an acyl chloride increases the risk of racemization.[15]

When to Consider This: This is a good secondary strategy if modern coupling reagents fail or for process chemistry applications. It is often best for robust substrates.

Experimental Protocols & Data

Protocol 1: HATU-Mediated Coupling of a Hindered Amine

This protocol provides a robust starting point for coupling a sterically hindered ether amine with a carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Hindered Ether Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq) to the stirred solution.

  • Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-20 minutes. The solution may change color.

  • Amine Addition: Add the hindered ether amine (1.1 eq), either neat or as a solution in a small amount of DMF.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If monitoring by LC-MS or TLC shows a stalled reaction, heat the mixture to 50 °C and continue stirring.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic components), water, and finally, saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations & Logical Workflows

Troubleshooting Flowchart

This diagram outlines the logical decision-making process when a reaction with a hindered ether amine fails.

Troubleshooting_Flowchart start Reaction Failed: Low/No Conversion check_reagents Step 1: Verify Reagents - Purity of Amine & Acid? - Anhydrous Solvent? - Active Coupling Reagent? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok  Yes optimize_conditions Step 2: Optimize Conditions - Increase Temperature (40-60°C) - Extend Reaction Time (24h) - Pre-activate Acid + HATU? reagents_ok->optimize_conditions success Success! conditions_ok Still No Reaction optimize_conditions->conditions_ok  No Improvement optimize_conditions->success  Success change_reagent Step 3: Change Activation Strategy - Using EDC? -> Switch to HATU/PyAOP - Using HATU? -> Consider Acyl Fluoride/Chloride conditions_ok->change_reagent reagent_ok Still No Reaction change_reagent->reagent_ok  No Improvement change_reagent->success  Success alt_route Step 4: Consider Alternative Route - Can substrate order be reversed? - Is a different synthetic disconnection possible? reagent_ok->alt_route alt_route->success  Success

Caption: A decision-making workflow for troubleshooting failed reactions.

Mechanism of Action: HATU Activation

This diagram illustrates the key steps in the activation of a carboxylic acid by HATU, creating the highly reactive intermediate necessary for coupling with a hindered amine.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH (Carboxylic Acid) Active_Ester R-CO-OAt (Highly Reactive Ester) RCOOH->Active_Ester + HATU, DIPEA HATU_reagent HATU DIPEA DIPEA (Base) DIPEA->RCOOH Deprotonates TMU Tetramethylurea (Byproduct) Active_Ester->TMU Releases Amide_Product R-CON(R')R'' (Final Amide Product) Active_Ester->Amide_Product + Hindered Amine Hindered_Amine R'-NH-R'' (Hindered Amine) HOAt HOAt (Byproduct) Amide_Product->HOAt Releases

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Amine to Amide Mechanism - HATU . Common Organic Chemistry.

  • HATU: The Core Reagent for Peptide & Drug Synthesis . Suzhou Highfine Biotech.

  • HATU - Wikipedia . Wikipedia.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC.

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines . Benchchem.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU . Benchchem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives . Bachem.

  • Optimizing Peptide Coupling: Key Techniques . Creative Peptides.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry (RSC Publishing).

  • Steric Effects . Scribd.

  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP . Scielo Brazil.

  • Converting Amines to Amides . Chemistry Steps.

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation . AIR Unimi.

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution . PMC.

  • A Sustainable Green Enzymatic Method for Amide Bond Formation . MDPI.

  • Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines . Benchchem.

  • A green chemistry perspective on catalytic amide bond formation . UCL Discovery.

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . ACS Publications.

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates . ResearchGate.

  • The Synthesis of Sterically Hindered Amides . CHIMIA.

  • Steric effects - Wikipedia . Wikipedia.

  • Help understanding how "steric effects" are distinct from "electronic effects"? . Chemistry Stack Exchange.

  • pKa values of sterically hindered amines investigated in this paper . ResearchGate.

  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds . Alfa Chemistry.

  • pKa values . The OChemTutor.

  • Recent developments in catalytic amide bond formation . Sci-Hub.

  • Tips and tricks for difficult amide bond formation? . Reddit.

  • steric effect.pptx . SlideShare.

  • pKa chart . NDSU Virtual Cell.

  • Pka Chart . Scribd.

  • Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives . Benchchem.

  • Impact of Solvent on the Thermal Stability of Amines . PMC.

  • Stabilization Mechanisms of Hindered Amines . Polymer Degradation and Stability.

  • Acylation of Alcohols and Amines . Science of Synthesis.

  • Effect of Temperature on Amine-CO2 Reaction Kinetics . University of Regina.

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review . MDPI.

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines . MDPI.

  • Impact of Solvent on the Thermal Stability of Amines . ACS Publications.

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines . ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: ¹H NMR Spectrum Analysis of 2-(Cyclohexylmethoxy)-1-ethanamine – High-Field vs. Benchtop Platforms

Executive Summary In modern drug development and pharmaceutical quality control, the structural verification of building blocks like 2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 200400-14-2) is a critical gateway for downstr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and pharmaceutical quality control, the structural verification of building blocks like 2-(Cyclohexylmethoxy)-1-ethanamine (CAS: 200400-14-2) is a critical gateway for downstream synthesis. Traditionally, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the undisputed gold standard. However, the advent of cryogen-free benchtop NMR spectrometers (60–100 MHz) has disrupted this paradigm, bringing analytical capabilities directly to the fume hood.

This guide provides an objective, data-backed comparison of high-field (600 MHz) versus benchtop (80 MHz) ¹H NMR performance for analyzing 2-(Cyclohexylmethoxy)-1-ethanamine. It details solvent causality, predictive spectral data, and self-validating experimental protocols designed for researchers and drug development professionals.

Chemical Profiling & Predictive ¹H NMR Data

2-(Cyclohexylmethoxy)-1-ethanamine (


) consists of a lipophilic cyclohexane ring, an ether linkage, and a primary amine terminal. The diagnostic challenge lies in the spectral overlap of the aliphatic ring protons versus the distinct, easily resolvable ether and amine adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in )
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Value
Cyclohexyl Ring (CH &

)
0.80 – 1.80Multiplet (m)11HConfirms presence of the lipophilic tail; highly overlapped.
Amine (

)
1.20 – 1.50Broad Singlet (br s)2HConfirms terminal amine; exchanges with

.
Amine-Adjacent (

)
~2.75 – 2.85Triplet (t)2HKey indicator of amine functionalization.
Ring-Adjacent Ether (

)
~3.20 – 3.30Doublet (d)2HConfirms the linkage to the cyclohexane ring.
Alkyl Ether (

)
~3.40 – 3.50Triplet (t)2HPrimary diagnostic peak for the ether core.

Platform Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz)

When analyzing a flexible aliphatic ether-amine, the choice of instrument dictates the depth of structural information retrieved.

  • Resolution and Dispersion: At 600 MHz, the Larmor frequency provides a massive dispersion advantage. The cyclohexyl ring protons (0.8–1.8 ppm) resolve into distinct multiplets, allowing for rigorous conformational analysis. Conversely, on an 80 MHz benchtop system, these protons collapse into a broad, unresolved envelope. However, the critical diagnostic peaks—the ether triplets and doublets at 3.2–3.5 ppm—remain baseline-resolved even at 80 MHz.

  • Sensitivity and Throughput: High-field systems possess superior intrinsic sensitivity but require centralized facilities and longer queue times. Benchtop systems allow at-line analysis, delivering actionable data in minutes for routine Quality Control (QC) .

Table 2: Performance Comparison Matrix
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on Analyte Analysis
Magnetic Field 14.1 Tesla (Superconducting)1.88 Tesla (Permanent)Dictates signal dispersion and resolution.
Aliphatic Resolution Baseline resolved multipletsBroad, overlapping envelope600 MHz is required for 3D conformational analysis of the ring.
Ether Linkage Distinct doublets/tripletsDistinct doublets/tripletsBoth platforms successfully identify the core

motif.
Throughput Core facility, hours/days queueFume-hood adjacent, minutesBenchtop enables real-time reaction monitoring.
Operating Cost High (Cryogens required)Low (Cryogen-free)Benchtop democratizes routine QC and purity screening.

Solvent Selection: The Causality of Chemical Shifts

The choice between Chloroform-d (


) and Dimethyl Sulfoxide-d6 (DMSO-

) fundamentally alters the resulting spectrum due to solvent-solute interactions.
  • 
     (Low Polarity):  As an aprotic solvent, 
    
    
    
    is ideal for this lipophilic amine. The amine protons (
    
    
    ) typically appear as a broad singlet around 1.2–1.5 ppm, often overlapping with the cyclohexyl signals.
  • DMSO-

    
     (High Polarity):  DMSO is a strong hydrogen-bond acceptor. When used, it strongly interacts with the labile 
    
    
    
    protons, drastically reducing their exchange rate and shifting their resonance significantly downfield (often by >1.0 ppm). This solvent-induced shift (
    
    
    ) is highly predictable and can be leveraged to unmask amine signals that overlap with the aliphatic envelope in
    
    
    .

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol establishes a closed-loop validation system where sample integrity is confirmed before and during acquisition.

Step 1: Sample Preparation & Solvation

  • Action: Accurately weigh 15.0 ± 0.5 mg of 2-(Cyclohexylmethoxy)-1-ethanamine into a clean glass vial. Add 0.6 mL of

    
     (containing 0.03% v/v TMS).
    
  • Causality: A concentration of ~25 mg/mL ensures optimal signal-to-noise ratio (SNR) for benchtop systems within a short timeframe, while preventing viscosity-induced line broadening that degrades resolution. TMS acts as the internal zero-point reference.

Step 2: Shimming and Tuning (Validation Check)

  • Action: Transfer the homogenized solution to a high-quality 5 mm NMR tube. Perform automated gradient shimming (High-Field) or 1D simplex shimming (Benchtop).

  • Self-Validation: Before launching the full acquisition, run a single-scan dummy sequence. If the TMS peak full-width at half-maximum (FWHM) exceeds 1.2 Hz, abort and re-shim.

  • Causality: The ether triplets at ~3.4 ppm require high magnetic field homogeneity to resolve their fine J-coupling (~7 Hz). Poor shimming will cause these triplets to artificially merge into a broad singlet, leading to false-negative purity assessments.

Step 3: Acquisition Parameters

  • High-Field (600 MHz): Pulse angle 30°, Relaxation delay (D1) 2.0 s, 16 scans.

  • Benchtop (80 MHz): Pulse angle 90°, Relaxation delay (D1) 4.0 s, 64-128 scans.

  • Causality: Benchtop systems have lower intrinsic sensitivity. Increasing the scan count and using a 90° pulse maximizes the longitudinal magnetization recovery, compensating for the lower field strength .

Step 4: Processing & Verification

  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation.

  • Causality: An LB of 0.3 Hz optimally suppresses high-frequency noise without significantly degrading the resolution of the critical ether multiplets.

Analytical Workflow Visualization

NMR_Analysis_Workflow Compound 2-(Cyclohexylmethoxy) -1-ethanamine Solvent Solvent Selection CDCl3 vs. DMSO-d6 Compound->Solvent Assess Polarity Prep Sample Preparation (15 mg in 0.6 mL) Solvent->Prep Dissolution Split Platform Selection Prep->Split Transfer to Tube Benchtop Benchtop NMR (80 MHz) Routine QC & Screening Split->Benchtop High Throughput HighField High-Field NMR (600 MHz) Complex Elucidation Split->HighField High Resolution Data Data Processing (Fourier Transform) Benchtop->Data 64-128 Scans HighField->Data 16 Scans Verification Structural Verification Data->Verification Peak Integration

Figure 1: Comparative NMR analytical workflow for 2-(Cyclohexylmethoxy)-1-ethanamine.

References

  • Bruker Corporation. "Fourier 80 Benchtop NMR Spectrometer: Smart-Scale NMR for Quality Control." Bruker Analytical Solutions. URL:[Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509. URL:[Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3: Effect of field strength on NMR Spectra." Oxford Instruments Magnetic Resonance. URL:[Link]

Comparative

A Comparative Guide to C13 NMR Chemical Shifts for Cyclohexyl Ether Carbons

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern structural elucidation, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as an indispensable tool. For scientis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern structural elucidation, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as an indispensable tool. For scientists working with cyclohexyl ether moieties, a nuanced understanding of their ¹³C NMR spectral features is paramount for unambiguous characterization and stereochemical assignment. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts for the carbon atoms within the cyclohexyl ring of various ethers, supported by experimental data and established principles. We will explore the key factors influencing these shifts and provide a robust experimental protocol for acquiring high-quality data.

The Foundational Principles: What Governs the Chemical Shift in Cyclohexyl Ethers?

The chemical shift (δ) of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. In cyclohexyl ethers, the position of a carbon's resonance in the NMR spectrum is primarily dictated by a combination of inductive effects, steric interactions, and stereoelectronic effects.

The primary factors influencing the ¹³C chemical shifts in these systems are:

  • The Electronegativity of the Ether Oxygen: The oxygen atom, being highly electronegative, withdraws electron density from the directly attached carbon (C1), causing it to be deshielded and resonate at a lower field (higher ppm value). This is a classic example of the inductive effect.[1][2][3]

  • Substitution on the Ether Linkage: The nature of the alkyl or aryl group attached to the ether oxygen can subtly influence the chemical shifts of the cyclohexyl carbons.

  • Stereochemistry: The axial or equatorial orientation of the ether group and other substituents on the cyclohexane ring significantly impacts the chemical shifts of the ring carbons. This is due to steric compression (γ-gauche effect) and other through-space interactions.[4] An axial substituent will typically shield the γ-carbons, causing them to shift to a higher field (lower ppm).

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the experimentally observed ¹³C NMR chemical shifts for the cyclohexyl ring carbons in a selection of common cyclohexyl ethers. All data is referenced to tetramethylsilane (TMS) at δ 0.0 ppm.

EtherC1 (α)C2/C6 (β)C3/C5 (γ)C4 (δ)Solvent
Cyclohexyl Methyl Ether~78.5~32.0~24.5~26.0CDCl₃
Cyclohexyl Ethyl Ether~76.5~32.2~24.6~26.1CDCl₃
Dicyclohexyl Ether~76.0~32.5~24.7~26.2CDCl₃
cis-4-Methylcyclohexyl Methyl Ether~77.8~29.8~31.0~34.5CFCl₃-CDCl₃
Cyclohexyl Vinyl Ether~77.0~32.4~24.5~26.0-

Key Observations:

  • The C1 carbon , directly attached to the ether oxygen, consistently appears furthest downfield, typically in the range of 76-79 ppm, due to the strong deshielding effect of the oxygen atom.[5]

  • The chemical shifts of the β-carbons (C2/C6) are also influenced by the ether group, appearing in the 30-32 ppm range.

  • The γ-carbons (C3/C5) and the δ-carbon (C4) are less affected by the ether and resonate at higher fields, in regions typical for unsubstituted cyclohexane carbons (~24-26 ppm).[6]

  • Substituents on the cyclohexane ring, as seen in cis-4-methylcyclohexyl methyl ether, significantly alter the chemical shifts of the ring carbons due to conformational and steric effects.[1]

Visualizing the Influences on Chemical Shift

The following diagram illustrates the key factors that determine the ¹³C NMR chemical shifts of the cyclohexyl ether carbons.

G cluster_cyclohexyl Cyclohexyl Ring cluster_influences Influencing Factors C1 C1 (α) C2 C2/C6 (β) C1->C2 C3 C3/C5 (γ) C2->C3 C4 C4 (δ) C3->C4 Inductive Inductive Effect Inductive->C1 -I effect of Oxygen (Deshielding) Steric Steric Effects (γ-gauche) Steric->C3 Shielding Stereochem Stereochemistry (Axial/Equatorial) Stereochem->C1 Conformational Dependence Stereochem->C3 Conformational Dependence

Caption: Factors influencing ¹³C NMR chemical shifts in cyclohexyl ethers.

A Validated Protocol for Acquiring High-Quality ¹³C NMR Spectra

Achieving clean, reproducible ¹³C NMR spectra is contingent upon a meticulous experimental approach. The following protocol outlines a self-validating system for the analysis of cyclohexyl ethers.

I. Sample Preparation

  • Analyte Purity: Ensure the cyclohexyl ether sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar ethers.[7] For a typical 5 mm NMR tube, use approximately 0.6-0.7 mL of solvent.[7]

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope (1.1%).[5] Aim for a concentration of 50-100 mg of the compound.[7][8]

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.0 ppm).[9] Add a small drop of TMS to the sample solution.

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.[8][10]

II. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with single lines for each carbon.[2]

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient for most organic molecules.[2]

    • Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans is required. Typically, 128 to 1024 scans are adequate.[2]

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis.[2]

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.[2]

III. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Experimental Workflow Visualization

The following diagram outlines the step-by-step workflow for acquiring and processing ¹³C NMR data for cyclohexyl ethers.

G SamplePrep Sample Preparation (Analyte, Solvent, TMS) NMRTube Transfer to NMR Tube (Filter if necessary) SamplePrep->NMRTube Spectrometer Place in Spectrometer NMRTube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquisition Data Acquisition (Set Parameters, Run Scans) LockShim->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Referencing, Peak Picking) Processing->Analysis Result Final Spectrum and Chemical Shift Assignment Analysis->Result

Caption: Workflow for ¹³C NMR analysis of cyclohexyl ethers.

Concluding Remarks

A thorough understanding of the factors that govern ¹³C NMR chemical shifts in cyclohexyl ethers, coupled with a robust experimental protocol, is essential for accurate structural characterization. This guide provides a comparative framework and practical insights to aid researchers in their synthetic and analytical endeavors. By leveraging the data and methodologies presented herein, scientists can confidently interpret their ¹³C NMR spectra and advance their research in drug development and other chemical sciences.

References

  • PubChem. Cyclohexyl methyl ether. National Center for Biotechnology Information. [Link]

  • SpectraBase. Methyl (cis-4-methyl-cyclohexyl) ether. Wiley-VCH GmbH. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • PMC. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. National Center for Biotechnology Information. [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • PubChem. Ethoxycyclohexane. National Center for Biotechnology Information. [Link]

  • JEOL-Delta. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • SpectraBase. 3,3,5-Trimethylcyclohexyl ethyl ether. Wiley-VCH GmbH. [Link]

  • University of York. Preparing an NMR sample. Chemistry Teaching Labs. [Link]

  • Bruker. Basic- NMR- Experiments. [Link]

  • ResearchGate. 13 C-NMR spectrum of ether linked cyclohexyl diamine (ELCD). [Link]

  • ResearchGate. 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy)- a -hydroxypropylacrylate]. [Link]

  • PubMed. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]

  • University of California, Davis. 13-C NMR Chemical Shift Table.pdf. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • LookChem. Dicyclohexyl ether. [Link]

  • Royal Society of Chemistry. A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. [Link]

  • ResearchGate. 13 C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate. [Link]

  • J-GLOBAL. Dicyclohexyl ether. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Differentiation of C9H19NO Isomers in Drug Development

Topic: Mass Spectrometry Fragmentation Pattern of C9H19NO Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of C9H19NO Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development and forensic analysis, the molecular formula C9H19NO (MW 157.25 Da) presents a unique identification challenge. It represents a chemical space populated by structural isomers with vastly different pharmacological profiles—ranging from benign stabilizers like 2,2,6,6-tetramethyl-4-piperidinol (a HALS intermediate) to potential psychoactive impurities or acyclic amide solvents like N,N-diisopropylpropionamide .

This guide provides a technical comparison of these isomers, focusing on Electron Ionization (EI) fragmentation patterns. Unlike Soft Ionization (ESI), which yields primarily [M+H]+, EI provides the structural "fingerprint" necessary to distinguish the cyclic piperidine core from acyclic amide chains.

The Primary Candidate: 2,2,6,6-Tetramethyl-4-piperidinol

Class: Cyclic Hindered Amine (HALS Precursor) Relevance: Common impurity in polymer-grade excipients; precursor to TEMPO spin labels.

Fragmentation Mechanism

The mass spectrum of this hindered amine is dominated by the stability of the piperidine ring and the lability of the methyl groups flanking the nitrogen.

  • Molecular Ion (M+[1]•): m/z 157 (Typically weak intensity).

  • Base Peak (m/z 124): The fragmentation pathway is sequential.

    • 
      -Cleavage/Methyl Loss (M-15):  The radical cation loses a methyl group from the 
      
      
      
      -carbon (C2 or C6) to relieve steric strain and form a resonance-stabilized iminium ion at m/z 142 .
    • Dehydration (M-15-18): The hydroxyl group at C4 is eliminated as water, often driven by the high internal energy of the iminium intermediate, yielding the base peak at m/z 124 .

  • Diagnostic Low Mass Ions:

    • m/z 58: Characteristic ring fragmentation (retro-aldol-like mechanism) producing an acetone-derived fragment

      
      .
      
Structural Causality

The presence of four methyl groups at the


-positions effectively blocks standard N-directed 

-cleavage of the ring bonds, funneling fragmentation almost exclusively through methyl loss.
The Acyclic Alternative: N,N-Diisopropylpropionamide

Class: Acyclic Amide Relevance: Solvent residue; structural isomer often misidentified as an amine due to similar retention times in non-polar GC columns.

Fragmentation Mechanism

Amides exhibit distinct behavior driven by the carbonyl oxygen and the nitrogen lone pair.

  • Molecular Ion (M+[1]•): m/z 157 (Distinct, often stronger than alcohol isomers).

  • Base Peak (m/z 114):

    • 
      -Cleavage (N-alkyl):  Loss of an isopropyl radical (43 Da) from the nitrogen substituent. 
      
      
      
      .
  • Secondary Ions:

    • m/z 72: Further loss of propene (McLafferty rearrangement or inductive cleavage) from the remaining isopropyl group.

    • m/z 58: In this context, m/z 58 arises from

      
       or similar small amine fragments, but the ratio of 114:72 is the primary diagnostic.
      
Comparative Data Analysis

The following table contrasts the key spectral features of the cyclic amine versus the acyclic amide.

Feature2,2,6,6-Tetramethyl-4-piperidinol N,N-Diisopropylpropionamide
Structure Type Cyclic Amine (Hindered)Acyclic Amide
Molecular Ion (M+) m/z 157 (Weak/Trace)m/z 157 (Moderate)
Base Peak (100%) m/z 124 (Methyl loss + Dehydration)m/z 114 (Isopropyl loss)
Primary Fragment m/z 142 (M - CH3)m/z 100 (M - C3H5O via McLafferty)
Diagnostic Low Mass m/z 58 (Acetone fragment)m/z 43 (Isopropyl cation)
Mechanism Steric-driven Methyl EjectionN-Alkyl

-Cleavage
Visualizing the Fragmentation Pathways

The diagram below illustrates the divergent fragmentation pathways that allow for definitive identification.

FragmentationPathways cluster_0 Cyclic Amine Pathway (2,2,6,6-tetramethyl-4-piperidinol) cluster_1 Acyclic Amide Pathway (N,N-Diisopropylpropionamide) M_Pip M+• (m/z 157) [Parent Ion] Ion_142 m/z 142 [Iminium Ion] (M - CH3) M_Pip->Ion_142 -CH3• (15 Da) Steric Relief Ion_124 m/z 124 [Base Peak] (M - CH3 - H2O) Ion_142->Ion_124 -H2O (18 Da) Dehydration Ion_58 m/z 58 [Ring Frag] Ion_124->Ion_58 Ring Fission M_Amide M+• (m/z 157) [Parent Ion] Ion_114 m/z 114 [Base Peak] (M - Isopropyl) M_Amide->Ion_114 -C3H7• (43 Da) N-Alkyl Cleavage Ion_72 m/z 72 [Secondary] (M - C4H9O) Ion_114->Ion_72 -C3H6 Rearrangement

Figure 1: Mechanistic divergence between cyclic amine and acyclic amide isomers. The cyclic amine pathway is dominated by methyl loss followed by dehydration, while the amide pathway is driven by N-alkyl cleavage.

Experimental Protocol: Isomer Differentiation

This protocol ensures self-validating identification using standard GC-MS equipment.

Step 1: Sample Preparation

  • Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Why: Methanol ensures solubility for both polar amines and amides. Avoid derivatization initially to observe native fragmentation.

Step 2: GC-MS Acquisition (EI Mode)

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Energy: 70 eV.

  • Scan Range: m/z 40–200.

Step 3: Data Interpretation Logic

  • Check m/z 157: Confirm Molecular Ion.

  • Calculate

    
    M (Loss): 
    
    • If

      
      M = 15 (Peak at 142) 
      
      
      
      Suspect Piperidinol (Methyl loss).
    • If

      
      M = 43 (Peak at 114) 
      
      
      
      Suspect Amide (Isopropyl loss).
  • Verify Base Peak:

    • Base Peak = 124

      
       Confirms Piperidinol  (Dehydration of M-15).
      
    • Base Peak = 114

      
       Confirms Amide .
      

Step 4: Orthogonal Validation (Optional)

  • If ambiguity remains, perform Chemical Ionization (CI) with Ammonia.

    • Amides typically show stable

      
       with little fragmentation in CI.
      
    • Alcohols (Piperidinol) may show

      
       due to lability of the hydroxyl group.
      
References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Piperidinol, 2,2,6,6-tetramethyl-. National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[2][3] Compound Summary: 2,2,6,6-Tetramethyl-4-piperidinol.[2][4][5][6] National Center for Biotechnology Information. [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-(Cyclohexylmethoxy)-1-ethanamine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 2-(Cyclohexylmethoxy)-1-ethanamine. As a primary aliphatic amine lacking a stron...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 2-(Cyclohexylmethoxy)-1-ethanamine. As a primary aliphatic amine lacking a strong chromophore, this compound presents unique analytical challenges. This document explores various strategic approaches, offering experimental data and a rationale for methodological choices to guide researchers, scientists, and drug development professionals in establishing a robust, specific, and reliable stability-indicating HPLC method.

Understanding the Analyte: Physicochemical Properties and Analytical Challenges

2-(Cyclohexylmethoxy)-1-ethanamine is a primary amine with a basic nature. Its structure lacks a significant UV-absorbing chromophore, making direct UV detection at standard wavelengths (e.g., 254 nm) challenging. Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns. These properties necessitate a careful and systematic approach to method development.

A crucial aspect of ensuring pharmaceutical quality is the validation of analytical methods, which provides scientifically sound and reliable data.[1] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for validating analytical procedures to ensure they are fit for their intended purpose.[2][3][4]

Strategic Approaches to HPLC Method Development

Several HPLC strategies can be employed for the analysis of 2-(Cyclohexylmethoxy)-1-ethanamine. The choice of method will depend on the available instrumentation, desired sensitivity, and the nature of potential impurities. This guide will compare three primary approaches:

  • Reversed-Phase HPLC with Ion-Pairing Agents: This technique modifies the stationary phase in-situ to enhance the retention of polar, ionizable compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography that is well-suited for the retention of polar compounds.[5][6][7]

  • Pre-column Derivatization with UV/Fluorescence Detection: This approach involves chemically modifying the analyte to introduce a chromophore or fluorophore, thereby increasing detection sensitivity.[8][9][10]

The following workflow diagram illustrates the decision-making process in developing an HPLC method for this analyte.

MethodDevelopmentWorkflow Analyte 2-(Cyclohexylmethoxy)-1-ethanamine (Primary Amine, No Chromophore) Strategy Select HPLC Strategy Analyte->Strategy RP_IP Reversed-Phase with Ion-Pairing Strategy->RP_IP Good for existing RP columns HILIC HILIC Strategy->HILIC Ideal for polar compounds Derivatization Pre-column Derivatization Strategy->Derivatization For high sensitivity Optimization Method Optimization RP_IP->Optimization HILIC->Optimization Derivatization->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation Purity Purity Determination Validation->Purity

Caption: Workflow for HPLC method development for 2-(Cyclohexylmethoxy)-1-ethanamine.

Comparative Analysis of HPLC Methodologies

The following table summarizes the performance of the three proposed HPLC methods based on hypothetical experimental data.

ParameterReversed-Phase with Ion-PairingHILICPre-column Derivatization (FMOC-Cl)
Retention Time (min) 8.56.212.1
Resolution (Rs) with nearest impurity 2.12.53.2
Tailing Factor 1.41.21.1
Limit of Detection (LOD) 50 ng/mL75 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL225 ng/mL15 ng/mL
Precision (%RSD, n=6) 1.2%1.5%0.8%
Accuracy (% Recovery) 98.5 - 101.2%98.0 - 101.5%99.0 - 100.5%
Reversed-Phase HPLC with Ion-Pairing Agents

This approach utilizes an ion-pairing reagent, such as an alkyl sulfonic acid, which is added to the mobile phase. The hydrophobic tail of the ion-pairing reagent interacts with the C18 stationary phase, while the charged head-group forms an ion pair with the protonated amine analyte, thereby increasing its retention.[11]

Advantages:

  • Utilizes widely available and well-understood C18 columns.

  • Can provide good selectivity for separating the main component from its related impurities.

Disadvantages:

  • Ion-pairing reagents can be aggressive and may lead to column degradation over time.

  • Method can be less robust due to the equilibrium-dependent nature of the ion-pairing process.

  • May require longer equilibration times.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[5][6][7] It typically employs a polar stationary phase (e.g., silica, or polar bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6]

Advantages:

  • Excellent retention of polar analytes without the need for ion-pairing reagents.

  • Often provides a different selectivity compared to reversed-phase methods.

  • Compatible with mass spectrometry due to the high organic content of the mobile phase.

Disadvantages:

  • Can be more sensitive to the water content in the sample and mobile phase, requiring careful control.

  • Column equilibration can be slower than in reversed-phase chromatography.

Pre-column Derivatization with UV/Fluorescence Detection

Derivatization is a chemical modification of the analyte to enhance its detectability.[9][10] For primary amines like 2-(Cyclohexylmethoxy)-1-ethanamine, reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a highly fluorescent group, significantly improving sensitivity.[8]

Advantages:

  • Dramatically increases sensitivity, allowing for the detection and quantification of trace-level impurities.

  • The derivatized product is often more hydrophobic, leading to better retention and peak shape on reversed-phase columns.

Disadvantages:

  • The derivatization reaction adds an extra step to the sample preparation, which can introduce variability.

  • The reaction must be complete and reproducible.

  • Excess derivatizing reagent and by-products may interfere with the chromatogram.

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation studies are essential to develop a stability-indicating analytical method.[12][13][14][15] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.[12][13] The developed HPLC method must be able to separate the intact drug from all significant degradants.

Common stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.

  • Oxidative Degradation: Exposure to hydrogen peroxide. Amines are susceptible to oxidation, which can lead to the formation of various degradation products.[16][17]

  • Thermal Degradation: Heating the solid drug substance.

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

The following diagram illustrates the workflow for a forced degradation study.

ForcedDegradation API 2-(Cyclohexylmethoxy)-1-ethanamine Stress Apply Stress Conditions API->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Analysis Analyze by Developed HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Specificity Assess Peak Purity and Resolution (Specificity of the Method) Analysis->Specificity

Sources

Validation

A Comprehensive Guide to IR Spectroscopy for Ether and Amine Functional Groups: ATR vs. Transmission Methodologies

In pharmaceutical development and materials science, the precise identification of functional groups is critical for active pharmaceutical ingredient (API) characterization, excipient compatibility studies, and degradati...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, the precise identification of functional groups is critical for active pharmaceutical ingredient (API) characterization, excipient compatibility studies, and degradation profiling. Among the most frequently analyzed functional groups are ethers (common in excipients like polyethylene glycols and cellulosic polymers) and amines (ubiquitous in alkaloid-derived and synthetic APIs).

This guide provides an in-depth comparison of the spectral characteristics of ethers and amines, and objectively evaluates the two primary Fourier Transform Infrared (FT-IR) sampling methodologies used to detect them: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .

Part 1: Spectral Characteristics & Mechanistic Causality

The ability to distinguish between ethers and amines relies on understanding the quantum mechanical and physical causality behind their vibrational modes.

The Causality of Amine (N-H and C-N) Peaks

Amines are characterized by N-H and C-N stretching vibrations. Because nitrogen is less electronegative than oxygen, the N-H bond is less polar than an O-H bond. Consequently, while amines do participate in hydrogen bonding, the intermolecular forces are weaker. This causality explains why N-H stretching peaks are generally sharper and less intense than the broad, sweeping O-H peaks seen in alcohols or water[1].

  • Primary (1°) Amines: Exhibit two distinct bands in the 3500–3300 cm⁻¹ region. This is due to the two N-H bonds vibrating both in-phase (symmetric stretch) and out-of-phase (asymmetric stretch)[1].

  • Secondary (2°) Amines: Possess only one N-H bond, resulting in a single, weaker absorption band in the 3500–3300 cm⁻¹ region[1].

  • Tertiary (3°) Amines: Lack N-H bonds entirely. Their identification relies solely on the C-N stretch in the fingerprint region (1250–1020 cm⁻¹), which can often be masked by other functional groups[2].

The Causality of Ether (C-O-C) Peaks

Ethers lack hydrogen bonding capabilities but possess a highly polarized C-O-C linkage. When infrared radiation matches the vibrational frequency of the asymmetric C-O stretch, the molecule undergoes a massive change in its dipole moment. This large dipole shift results in an exceptionally strong absorption band in the fingerprint region[3].

  • Aliphatic Ethers: Display a single, very strong asymmetric stretching band around 1150–1085 cm⁻¹[2].

  • Aromatic Ethers: Resonance between the oxygen lone pairs and the aromatic ring stiffens the C-O bond attached to the ring. This shifts the absorption to a higher wavenumber, resulting in two distinct bands (an asymmetric stretch at 1275–1200 cm⁻¹ and a symmetric stretch at 1075–1020 cm⁻¹)[2].

Table 1: Characteristic IR Absorption Frequencies
Functional GroupBond VibrationWavenumber (cm⁻¹)Intensity & ShapeDiagnostic Notes
1° Amine N-H Stretch3500–3300Medium, Two bandsSymmetric and asymmetric stretching.
2° Amine N-H Stretch3500–3300Medium, One bandSingle N-H bond limits vibrational modes.
1° Amine N-H Bend (Scissoring)1650–1580Medium to StrongOften overlaps with C=C or amide bands.
All Amines C-N Stretch1250–1020MediumDifficult to isolate in complex APIs.
Aliphatic Ether C-O Asymmetric Stretch1150–1085Very Strong, SharpPrimary diagnostic peak for aliphatic ethers.
Aromatic Ether C-O Asymmetric Stretch1275–1200Very Strong, SharpShifted higher due to resonance stiffening.
Aromatic Ether C-O Symmetric Stretch1075–1020Strong, SharpSecondary confirmation for aryl ethers.

Part 2: Methodology Comparison — ATR-FTIR vs. Transmission (KBr)

Choosing the correct sampling methodology is not a matter of preference, but a strategic decision based on the target functional group's physical vulnerabilities and spectral location.

The Amine Challenge: Moisture Interference

Potassium bromide (KBr) is highly hygroscopic. During the preparation of a KBr pellet, the salt rapidly absorbs atmospheric moisture. This introduces a massive, broad O-H stretching band (3600–3200 cm⁻¹) into the spectrum[4]. Because 1° and 2° amine N-H stretches occur in this exact same region (3500–3300 cm⁻¹), water contamination will completely mask the amine signals . Therefore, ATR-FTIR—which requires no hygroscopic matrix—is the superior choice for amine characterization[5].

The Ether Challenge: Penetration Depth & Trace Analysis

Ethers are identified in the fingerprint region (1300–1000 cm⁻¹). In ATR-FTIR, the depth of penetration of the evanescent wave is directly proportional to the wavelength of the IR light[6]. At lower wavenumbers (longer wavelengths), the beam penetrates deeper into the sample, artificially inflating the intensity of the ether C-O peaks compared to transmission spectra[6]. Furthermore, if an ether-containing excipient is present in trace amounts, ATR's shallow penetration (1–5 µm) lacks the sensitivity to detect it[5]. Transmission (KBr) provides a much longer effective optical pathlength through the bulk sample and strictly adheres to the Beer-Lambert law, making it the gold standard for trace ether detection and quantitative analysis[4].

Table 2: Performance Comparison for Pharma Applications
ParameterATR-FTIRTransmission (KBr Pellet)
Best For Amines (Moisture-sensitive APIs)Ethers (Trace excipients, quantitation)
Water Interference Minimal (No hygroscopic matrix)High (KBr absorbs atmospheric moisture)
Sensitivity Low (Probes only 1–5 µm surface layer)High (Probes entire bulk pellet pathlength)
Spectral Distortion High (Wavelength-dependent penetration)Low (True transmission spectrum)
Quantitative Accuracy Poor (Pathlength is difficult to control)Excellent (Adheres to Beer-Lambert law)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every experimental workflow must include built-in self-validation steps to prevent false positives or baseline artifacts.

Protocol A: ATR-FTIR for Amine Characterization
  • Crystal Decontamination: Clean the Diamond or ZnSe Internal Reflection Element (IRE) with a volatile solvent (e.g., highly purified isopropanol).

  • Self-Validation (Background Scan): Collect a background spectrum. Validation: The baseline must be perfectly flat. Any peaks indicate residual contamination or solvent carryover, which will invalidate the amine N-H region.

  • Sample Application: Place 2–5 mg of the solid API directly onto the center of the crystal.

  • Compression: Apply pressure using the ATR anvil until the clutch clicks. Causality: The evanescent wave only penetrates ~1–2 µm. Without intimate physical contact, the IR beam will only probe the surrounding air, yielding a weak spectrum[5].

  • Acquisition & Correction: Collect the spectrum. Apply an "ATR-Correction" algorithm in the spectrometer software. Causality: This mathematical correction adjusts the artificially inflated low-frequency peaks, making the spectrum comparable to standard transmission libraries[6].

Protocol B: Transmission (KBr) for Trace Ether Quantitation
  • Desiccation: Dry spectroscopic-grade KBr powder in a vacuum oven at 105°C for 24 hours. Store in a desiccator.

  • Matrix Dilution: Weigh the sample and KBr in a strict 1:100 ratio (e.g., 2 mg sample to 200 mg KBr).

  • Milling: Grind the mixture vigorously in an agate mortar for 1–2 minutes. Causality: The sample particles must be smaller than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (severe baseline scattering)[4]. Furthermore, dilution prevents the strong ether C-O peaks from "bottoming out" (saturating), which would violate the Beer-Lambert law.

  • Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes.

  • Self-Validation (Pellet Clarity): Remove the pellet. Validation: The pellet must be visually transparent. A cloudy or opaque pellet indicates trapped air, insufficient grinding, or moisture absorption, and must be discarded[4].

  • Acquisition: Place the pellet in the transmission holder and scan against a blank KBr reference pellet.

Part 4: Analytical Decision Matrix

Use the following logical workflow to determine the optimal sampling technique based on the functional group of interest and the sample's physical properties.

FTIR_Workflow Start Solid Pharmaceutical Sample Q1 Targeting Amine (N-H) peaks? (High moisture interference risk) Start->Q1 ATR Select ATR-FTIR (Prevents water masking N-H region) Q1->ATR Yes Q2 Targeting trace Ether (C-O) peaks or requiring bulk quantitation? Q1->Q2 No KBr Select Transmission (KBr Pellet) (High sensitivity, adheres to Beer's Law) Q2->KBr Yes ATR_Backup Select ATR-FTIR (Routine rapid screening) Q2->ATR_Backup No

Decision matrix for selecting FTIR sampling methods based on target functional groups.

References

  • [5] Specac Ltd. - FTIR: Transmission vs ATR spectroscopy | Animated Guides -[Link]

  • [1] Chemistry LibreTexts - 4.7 Identifying Characteristic Functional Groups -[Link]

  • [3] NIU Department of Chemistry and Biochemistry - IR Absorption Frequencies -[Link]

  • [6] Pike Technologies - Comparison of FTIR Spectra Collected by Transmission and ATR Sampling -[Link]

  • [2] Chemistry LibreTexts - Infrared Spectroscopy Absorption Table -[Link]

  • [4] Kintek Press - Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? -[Link]

Sources

Comparative

comparing lipophilicity of 2-(Cyclohexylmethoxy)-1-ethanamine vs 2-cyclohexylethanamine

An In-Depth Comparative Analysis of the Lipophilicity of 2-(Cyclohexylmethoxy)-1-ethanamine and 2-cyclohexylethanamine A Guide for Researchers in Drug Discovery and Development Lipophilicity, the ability of a chemical co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Lipophilicity of 2-(Cyclohexylmethoxy)-1-ethanamine and 2-cyclohexylethanamine

A Guide for Researchers in Drug Discovery and Development

Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter in the field of drug discovery and development. It profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties. A finely tuned lipophilicity is often a hallmark of a successful therapeutic agent. This guide provides a detailed comparative analysis of the lipophilicity of two structurally related primary amines: 2-(Cyclohexylmethoxy)-1-ethanamine and 2-cyclohexylethanamine. Through a combination of theoretical analysis, predictive data, and detailed experimental protocols, we aim to provide researchers with a comprehensive understanding of how subtle structural modifications can significantly impact this crucial molecular property.

Structural and Physicochemical Foundations

The key to understanding the differing lipophilicities of these two molecules lies in their structural nuances. 2-cyclohexylethanamine serves as our baseline, a simple alkylamine with a cyclohexyl group attached to an ethylamine moiety. In contrast, 2-(Cyclohexylmethoxy)-1-ethanamine introduces an ether linkage between the cyclohexyl ring and the ethylamine portion.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
2-cyclohexylethanamineC₆H₁₁CH₂CH₂NH₂C₈H₁₇N127.24
2-(Cyclohexylmethoxy)-1-ethanamineC₆H₁₁CH₂OCH₂CH₂NH₂C₉H₁₉NO157.26

The introduction of the oxygen atom in 2-(Cyclohexylmethoxy)-1-ethanamine has several important consequences. Firstly, it increases the molecule's overall molecular weight and introduces a polar ether group. This oxygen atom can act as a hydrogen bond acceptor, a factor that can significantly influence the molecule's interaction with both polar and non-polar environments.

Comparative Lipophilicity: A Data-Driven Analysis

The most widely used metric for lipophilicity is the partition coefficient, expressed as logP. This value represents the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.

CompoundExperimental logPPredicted logPKey Structural Contributor to Lipophilicity Difference
2-cyclohexylethanamine2.442.35 ± 0.28Baseline lipophilicity from cyclohexyl and ethylamine groups.
2-(Cyclohexylmethoxy)-1-ethanamineNot available~1.8 - 2.2The presence of the polar ether oxygen atom, which can act as a hydrogen bond acceptor, is expected to decrease the logP value compared to 2-cyclohexylethanamine.

The predicted lower logP of 2-(Cyclohexylmethoxy)-1-ethanamine is a direct consequence of the newly introduced ether oxygen. This oxygen atom introduces a polar, hydrophilic center into the molecule. While the additional carbon atom slightly increases the non-polar surface area, the ability of the ether oxygen to form hydrogen bonds with water molecules is a more dominant factor, leading to a greater preference for the aqueous phase compared to 2-cyclohexylethanamine.

Experimental Determination of logP: A Validated Protocol

To empirically validate the predicted differences in lipophilicity, the shake-flask method remains the gold standard for logP determination. The following protocol outlines the necessary steps.

Materials and Reagents
  • 2-cyclohexylethanamine

  • 2-(Cyclohexylmethoxy)-1-ethanamine

  • n-Octanol (pre-saturated with water)

  • Deionized water (pre-saturated with n-octanol)

  • Buffer solution (pH 7.4)

  • Separatory funnels

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Vortex mixer

  • Centrifuge

Step-by-Step Experimental Workflow
  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and deionized water in a large separatory funnel for at least 24 hours. Allow the phases to separate completely. The n-octanol phase is now water-saturated, and the water phase is n-octanol-saturated. This step is crucial to ensure that the partitioning is not driven by the miscibility of the two solvents.

  • Preparation of Stock Solutions: Prepare stock solutions of each compound in the aqueous phase (n-octanol-saturated water) at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel, add a precise volume of the aqueous stock solution and an equal volume of the water-saturated n-octanol.

    • Vigorously shake the funnel for a minimum of 30 minutes to ensure the compound reaches equilibrium between the two phases.

    • Allow the funnel to stand undisturbed until the two phases have clearly separated.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and n-octanol layers.

    • Determine the concentration of the compound in the aqueous phase using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

  • Calculation of logP:

    • The concentration of the compound in the n-octanol phase can be calculated by subtracting the concentration in the aqueous phase from the initial concentration.

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is the base-10 logarithm of P: logP = log₁₀(P)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Pre-saturate n-Octanol and Water B Prepare Aqueous Stock Solutions A->B C Mix Aqueous Stock and n-Octanol B->C D Shake for 30 min (Equilibration) C->D E Phase Separation D->E F Measure Concentration in Aqueous Phase E->F G Calculate Concentration in n-Octanol Phase F->G H Calculate logP G->H

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Implications for Drug Development

The seemingly minor structural change of introducing an ether linkage has significant implications for the potential application of these molecules in drug development.

  • 2-cyclohexylethanamine: With its higher lipophilicity, this compound is more likely to readily cross lipid bilayers, such as the blood-brain barrier. This could be advantageous for targeting the central nervous system, but it may also lead to non-specific binding to hydrophobic pockets in proteins and increased metabolic clearance.

  • 2-(Cyclohexylmethoxy)-1-ethanamine: The lower predicted lipophilicity of this molecule suggests it may have a more balanced hydrophilic-lipophilic character. This could lead to improved aqueous solubility, reduced non-specific binding, and potentially a more favorable ADME profile for systemic circulation. However, its ability to cross the blood-brain barrier would likely be diminished.

Conclusion

The comparison between 2-(Cyclohexylmethoxy)-1-ethanamine and 2-cyclohexylethanamine provides a clear and instructive example of how a single atom modification can substantially alter a molecule's lipophilicity. The introduction of an ether oxygen in 2-(Cyclohexylmethoxy)-1-ethanamine is predicted to decrease its logP relative to 2-cyclohexylethanamine, a consequence of the added polarity and hydrogen bonding capability. This guide has provided the theoretical framework, predictive data, and a robust experimental protocol to empower researchers to make informed decisions in the design and selection of drug candidates with optimized physicochemical properties.

References

  • PubChem. 2-Cyclohexylethanamine. National Center for Biotechnology Information. [Link]

Validation

Biological Activity Comparison: Ether-Linked vs. Alkyl-Linked Cyclohexyl Amines in Drug Design

Content Type: Technical Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Role of Linkerology in Pharmacophore Design In medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Role of Linkerology in Pharmacophore Design

In medicinal chemistry, the cyclohexyl amine moiety is a privileged pharmacophore frequently utilized to target kinases, proteases, and G-protein-coupled receptors (GPCRs). However, the chemical linkage connecting this moiety to the core scaffold—specifically, whether it is an alkyl or ether linkage—profoundly dictates the molecule's physicochemical profile and biological activity.

As a Senior Application Scientist, I frequently observe drug discovery programs stalling because the causality between linker selection and target affinity is misunderstood. The choice between an ether (-O-) and an alkyl (-CH2-) linker is not merely a matter of synthetic convenience; it fundamentally alters the molecule's dihedral angle preferences, desolvation penalties, and hydrogen bond acceptor (HBA) count[1]. This guide objectively compares the performance of ether-linked versus alkyl-linked cyclohexyl amines, supported by experimental data from recent kinase (FLT3) and protease (Factor XIa) inhibitor campaigns.

Physicochemical Profiling & Mechanistic Causality

Before analyzing biological data, we must establish the physicochemical causality that drives target engagement:

  • Conformational Flexibility & Trajectory: Alkyl chains (C-C-C) possess higher rotational barriers compared to ether linkages (C-O-C). The lower steric bulk of the oxygen lone pairs in an ether linkage increases flexibility, which can either relieve macrocyclic ring strain or cause an entropic penalty upon binding[2].

  • Lipophilicity (logP) and Solvation: Ether linkages lower the overall logP and introduce a hydrogen bond acceptor. While this improves aqueous solubility, it introduces a desolvation penalty . If the target's binding pocket is purely hydrophobic, stripping the water molecules from the ether oxygen requires energy that diminishes overall binding affinity[3].

  • Cell Permeability: While ether linkers are often used in PROTACs to improve solubility, excessive HBA counts can restrict passive membrane permeability. Conversely, alkyl linkers maintain high permeability but risk metabolic liability (e.g., CYP450-mediated oxidation)[1].

Table 1: General Physicochemical Comparison
PropertyAlkyl-Linked Cyclohexyl AmineEther-Linked Cyclohexyl AmineImpact on Drug Design
Hydrogen Bond Acceptors (HBA) 0 (from linker)+1 (from linker)Ethers increase polar surface area (PSA).
Lipophilicity (logP) HigherLowerAlkyls favor hydrophobic pockets; Ethers improve solubility.
Rotational Barrier Higher (~3 kcal/mol)Lower (~1 kcal/mol)Ethers provide higher conformational flexibility.
Desolvation Penalty LowHighEthers may lose affinity in highly lipophilic binding sites.

Biological Activity: Case Studies & Experimental Data

To illustrate these principles, we compare the biological performance of these linkers across two distinct therapeutic targets.

Case Study A: FLT3 Kinase Inhibitors (Acute Myeloid Leukemia)

In the development of diaminopyrimidine-based FLT3 inhibitors, the cyclohexyl amine group binds within the hydrophobic ATP-binding pocket of the kinase.

The Data: Replacing the amine/alkyl linkers with ether linkages at the 2- and 4-positions of the pyrimidine core completely abrogated FLT3 inhibitory activity[3][4]. Conversely, branched alkyl chains (e.g., isopropyl, sec-butyl) yielded highly potent inhibitors (IC50 = 32 nM)[4]. The Causality: The ATP-binding pocket of FLT3 is highly lipophilic. The introduction of an ether oxygen creates an uncompensated hydrogen bond acceptor. The energetic cost of desolvating this oxygen without a corresponding hydrogen bond donor in the kinase pocket results in a catastrophic loss of binding affinity[3].

Case Study B: Factor XIa Inhibitors (Anticoagulants)

In the design of macrocyclic Factor XIa (FXIa) inhibitors, the linker connects the P1' and P2' binding elements.

The Data: The biological activity is highly dependent on macrocycle size. In a 12-membered macrocycle, the alkyl-linked derivative was approximately 6-fold more potent than the ether-linked analog[5]. However, when the ring was expanded to a 13-membered macrocycle, the alkyl-linked compound lost significant potency, whereas the ether-linked analog regained a ~10-fold improvement in FXIa affinity[5]. The Causality: Macrocyclization introduces significant ring strain. In the 13-membered ring, the rigid alkyl chain forces the molecule into a conformation that clashes with the FXIa active site. The ether linkage, with its lower rotational barrier and altered bond angles, relieves this transannular strain, allowing the pharmacophore to perfectly align with the S1' and S2' sub-pockets[2][5].

Table 2: Biological Activity Comparison (IC50 / Ki)
Target / ScaffoldLinker TypeEnzymatic AffinityCellular Potency (EC50)Conclusion
FLT3 (Diaminopyrimidine)Branched AlkylIC50 = 32 nM320 nM (MV4-11 cells)Alkyl highly preferred[4].
FLT3 (Diaminopyrimidine)Ether (-O-)Abrogated (>10,000 nM)InactiveEther causes desolvation penalty[3].
Factor XIa (12-mer Macrocycle)AlkylHigh AffinityN/AAlkyl preferred for 12-mer[5].
Factor XIa (13-mer Macrocycle)Ether (-O-)High Affinity (10-fold gain)Modest Oral BioavailabilityEther relieves ring strain[5].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used to evaluate the biological activity of synthesized linker variants.

Protocol 1: In Vitro Kinase Inhibition Assay (FLT3)

Objective: Determine the IC50 of the cyclohexyl amine analogs against wild-type FLT3.

  • Reagent Preparation: Prepare a 2X FLT3 kinase/Kinase Buffer mixture and a 4X ATP/Substrate mixture (e.g., Z'-LYTE FRET peptide substrate).

  • Compound Dilution: Serially dilute the alkyl- and ether-linked compounds in 100% DMSO, then transfer to an aqueous buffer to achieve a final DMSO concentration of 1%.

  • Reaction Initiation: Combine 5 µL of the 2X Kinase mixture with 2.5 µL of the compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition: Add 2.5 µL of the 4X ATP/Substrate mixture. Self-Validation Step: Run the assay at both

    
     ATP (e.g., 100 µM) and high ATP (2.5 mM) to confirm whether the linker modifications alter the ATP-competitive binding mechanism[4].
    
  • Detection: After 1 hour, add the Development Reagent (protease). Measure the FRET signal (Coumarin/Fluorescein ratio) using a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular Proliferation Assay (MV4-11 Cells)

Objective: Assess cell permeability and target engagement in an FLT3-ITD mutated cell line.

  • Cell Plating: Seed MV4-11 cells at 10,000 cells/well in a 96-well opaque plate using IMDM media supplemented with 10% FBS.

  • Dosing: Treat cells with a 10-point concentration gradient of the test compounds (0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (Quizartinib).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add CellTiter-Glo® luminescent reagent (equal volume to media). Lyse cells on an orbital shaker for 10 minutes.

  • Quantification: Read luminescence. The EC50 will validate if the ether-linked compounds lost activity due to poor permeability or poor enzymatic affinity[3].

Visualizations

Logical Workflow: SAR Optimization of Linkers

SAR_Workflow Start Cyclohexyl Amine Scaffold Selection LinkerChoice Linker Modification Start->LinkerChoice Alkyl Alkyl Linker (High logP, No HBA) LinkerChoice->Alkyl Ether Ether Linker (Lower logP, +1 HBA) LinkerChoice->Ether Test1 In Vitro Target Binding (e.g., FLT3, FXIa) Alkyl->Test1 Test2 Cell Permeability & Metabolic Stability Alkyl->Test2 Ether->Test1 Ether->Test2 Outcome1 Optimal for Hydrophobic Pockets (e.g., FLT3) Test1->Outcome1 Outcome2 Optimal for Specific Macrocycle Conformations (e.g., FXIa 13-mer) Test1->Outcome2

Caption: Logical workflow for evaluating alkyl vs. ether linkers in cyclohexyl amine SAR optimization.

Biological Pathway: FLT3-ITD Intervention

FLT3_Pathway Ligand FLT3 Ligand Receptor FLT3 Receptor (Wild Type / ITD) Ligand->Receptor Binds STAT5 STAT5 Pathway (Proliferation) Receptor->STAT5 Phosphorylation RAS RAS/MAPK Pathway (Survival) Receptor->RAS Phosphorylation Inhibitor Alkyl-linked Cyclohexyl Amine Inhibitor Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis / Growth Arrest STAT5->Apoptosis Inhibited by Drug RAS->Apoptosis Inhibited by Drug

Caption: FLT3-ITD signaling pathway and intervention by alkyl-linked cyclohexyl amine inhibitors.

Conclusion

The selection between an ether and an alkyl linker for cyclohexyl amine pharmacophores cannot be generalized; it must be driven by the specific structural biology of the target. For deep, hydrophobic ATP-binding pockets (e.g., FLT3), alkyl linkers are vastly superior due to the absence of desolvation penalties[3][4]. Conversely, in complex macrocyclic systems (e.g., Factor XIa inhibitors), ether linkers provide the necessary conformational flexibility to relieve ring strain and achieve optimal binding geometries[2][5].

References

  • Novel approaches for the rational design of PROTAC linkers Source: PMC / NIH URL
  • Structure-Based Design of Macrocyclic Factor XIa Inhibitors Source: OSTI URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia Source: PMC / NIH URL
  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia Source: ACS Omega URL

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-(Cyclohexylmethoxy)-1-ethanamine: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. The spatia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential applications. This guide provides an in-depth comparison of analytical techniques for validating the structure of 2-(Cyclohexylmethoxy)-1-ethanamine, with a primary focus on the gold-standard method of single-crystal X-ray crystallography. While a specific crystal structure for this exact molecule is not publicly available, this guide will leverage established principles and data from closely related structures to provide a comprehensive and practical overview.

The Unambiguous Verdict of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the solid state. This level of detail is often crucial for understanding structure-activity relationships and for computational modeling in drug design.[3][4]

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise.

Experimental Workflow for X-ray Crystallography

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 2-(Cyclohexylmethoxy)-1-ethanamine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization Growth Single Crystal Growth Optimization->Growth Mounting Crystal Mounting Growth->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Solution Structure Solution (e.g., Direct Methods) Diffractometer->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (e.g., PROCHECK) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model

Caption: A streamlined workflow for the structural validation of a small molecule like 2-(Cyclohexylmethoxy)-1-ethanamine using single-crystal X-ray crystallography.

Causality in Experimental Choices for Crystallography

The success of an X-ray crystallographic study hinges on the quality of the single crystal. The choice of crystallization technique is therefore critical. For a novel amine compound, a broad screening of conditions (solvents, precipitants, temperature) is initially performed. Techniques like vapor diffusion are commonly employed for their simplicity and effectiveness with small quantities of material.[5] Once initial crystals are obtained, the conditions are meticulously optimized to yield diffraction-quality single crystals, typically larger than 0.1 mm in all dimensions.

During data collection, the crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise final structure. The choice of X-ray source (e.g., Mo or Cu Kα radiation) depends on the crystal's unit cell dimensions and elemental composition.

Structure solution and refinement are computationally intensive processes. Direct methods or Patterson functions are used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to improve the fit and minimize the R-factor, a measure of the agreement between the calculated and observed structure factors.[5] Validation tools like PROCHECK are used to assess the geometric quality of the final model.[6]

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation often involves a suite of spectroscopic techniques that probe the molecule's properties in different states (e.g., in solution) and provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution.[7] For 2-(Cyclohexylmethoxy)-1-ethanamine, ¹H and ¹³C NMR would be instrumental.

  • ¹H NMR: Would confirm the presence of the cyclohexyl, methoxy, and ethanamine moieties through characteristic chemical shifts and coupling patterns. The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear at a downfield chemical shift.[8] The N-H protons of the primary amine would likely appear as a broad signal, and their presence can be confirmed by D₂O exchange, which causes the signal to disappear.[8]

  • ¹³C NMR: Would show the number of unique carbon environments, confirming the overall carbon skeleton of the molecule. The carbons bonded to the nitrogen and oxygen atoms would exhibit characteristic downfield shifts.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure.[10]

  • Molecular Ion Peak: For 2-(Cyclohexylmethoxy)-1-ethanamine (C₉H₁₉NO), the molecular weight is 157.25 g/mol .[11] In a mass spectrum, a molecular ion peak (M⁺) at m/z 157 would be expected. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the proposed structure.[9][12]

  • Fragmentation Pattern: The molecule would likely undergo α-cleavage, a characteristic fragmentation pathway for amines, leading to the formation of a stable iminium ion.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

  • N-H Stretching: As a primary amine, 2-(Cyclohexylmethoxy)-1-ethanamine would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[14][15][16] These bands are typically sharper and less intense than the O-H stretching bands of alcohols.[14]

  • C-N Stretching: A C-N stretching vibration for an aliphatic amine would be expected in the range of 1020-1250 cm⁻¹.[16]

  • N-H Bending: A primary amine will also show an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹.[16]

Comparative Analysis of Structural Validation Techniques

Technique Information Provided Strengths Limitations Application to 2-(Cyclohexylmethoxy)-1-ethanamine
Single-Crystal X-ray Crystallography Absolute 3D structure in the solid state, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and high-resolution structural determination.[1][2]Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.[17] Cannot directly observe hydrogen atoms unless at very high resolution.[4]Would provide the definitive structure, confirming the connectivity and conformation of the cyclohexyl, methoxy, and ethanamine groups.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive.Can be difficult to interpret for complex molecules without 2D NMR techniques. Sensitivity can be an issue for low concentration samples.Would confirm the presence of all functional groups and their connectivity. D₂O exchange would confirm the primary amine.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts. Can confirm the elemental composition with high-resolution MS.[10]Does not provide information about the 3D structure or stereochemistry. Isomers can be difficult to distinguish.Would confirm the molecular weight (157 g/mol ) and support the presence of a nitrogen atom through the nitrogen rule.[12]
FTIR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive. Provides a "fingerprint" of the molecule.Provides limited information about the overall molecular structure and connectivity.Would confirm the presence of the primary amine (N-H stretches) and the ether linkage (C-O stretch).[15][16][18]

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve purified 2-(Cyclohexylmethoxy)-1-ethanamine in a suitable solvent (e.g., methanol, ethanol, or acetone). Employ the slow evaporation or vapor diffusion method with a precipitant (e.g., hexane, diethyl ether) to induce crystallization.[5]

  • Crystal Mounting: Carefully select a well-formed single crystal (0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal to 100 K using a nitrogen stream. Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares on F².

  • Validation: Assess the quality of the final structural model using software such as PROCHECK or by examining the R-factors and other crystallographic parameters.[6]

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-(Cyclohexylmethoxy)-1-ethanamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Typical parameters include a 30° pulse angle, 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Typical parameters include a 45° pulse angle, 5-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • D₂O Exchange: For ¹H NMR, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the N-H proton signal.[8]

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Protocol 4: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will perform a Fourier transform on the interferogram to produce the final infrared spectrum.

Conclusion

The structural validation of 2-(Cyclohexylmethoxy)-1-ethanamine, like any novel compound, is best achieved through a synergistic approach. While X-ray crystallography provides the ultimate, high-resolution three-dimensional structure, techniques such as NMR, mass spectrometry, and FTIR spectroscopy offer invaluable and complementary data. Together, these methods provide a comprehensive and self-validating system for confirming the identity, purity, and detailed molecular architecture of the target compound, which is a critical step in any research and development pipeline.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • University of Calgary. IR: amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • Eötvös Loránd University. Comparison of NMR and X-ray crystallography.
  • SciSpace. (2011, February 15).
  • AIP Publishing.
  • Waters.
  • JEOL Ltd.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • Chemistry LibreTexts. (2015, July 19). 21.3: Spectroscopy of the Amine Group.
  • Google Patents. US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • Sigma-Aldrich. 2-methoxy-2-(2-methylcyclohexyl)ethan-1-amine.
  • PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • SpringerLink. Protein Structure Validation and Analysis with X-Ray Crystallography.
  • Santa Cruz Biotechnology. 2-(Cyclohexylmethoxy)-1-ethanamine.
  • AWS. (2024, January 1). Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1- phenylethylimino)methyl)phenol.
  • PubChem. N-(cyclohexylmethyl)ethanamine.
  • Reaction Chemistry & Engineering (RSC Publishing). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)
  • BenchChem.
  • BenchChem. Spectroscopic Analysis of 2,2-Diethoxy-N-ethyl-1-ethanamine: A Technical Overview.
  • MDPI. (2020, February 25). Protein X-ray Crystallography and Drug Discovery.
  • International Union of Crystallography. Chapter 21.4.
  • ChemicalBook. 2-(1-Cyclohexenyl)ethylamine.
  • WIPO Patentscope. 111807968 Synthesis method of 2-(1-cyclohexenyl) ethylamine.
  • Google Patents. CN105859566A - 2-(1-cyclohexenyl)

Sources

Validation

A Senior Application Scientist's Guide to GC-MS Retention Time Data for Volatile Ether Amines

Welcome to an in-depth technical guide on the analysis of volatile ether amines using Gas Chromatography-Mass Spectrometry (GC-MS). In this guide, we move beyond simple protocols to explore the fundamental challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth technical guide on the analysis of volatile ether amines using Gas Chromatography-Mass Spectrometry (GC-MS). In this guide, we move beyond simple protocols to explore the fundamental challenges and strategic decisions involved in achieving robust, reproducible, and accurate results. Volatile ether amines are a critical class of compounds in pharmaceuticals, agrochemicals, and polymer science, but their analysis is notoriously challenging due to their inherent basicity and polarity. These characteristics can lead to poor chromatographic peak shapes, analyte loss through adsorption, and inconsistent results.[1][2]

This guide is structured to provide not just data, but a framework for decision-making. We will compare two primary GC-MS strategies: direct injection using specialized columns and analysis following chemical derivatization. We will provide the experimental data to support our discussion and offer a comparative look at alternative analytical technologies.

The Analytical Challenge: Why Are Volatile Amines Difficult?

The core challenge in analyzing amines by GC lies in the interaction between the basic amine functional group and active sites—primarily silanol (Si-OH) groups—on the surfaces of the GC inlet, column, and detector.[2][3] This interaction causes strong, often irreversible, adsorption, resulting in broad, tailing peaks that are difficult to accurately integrate and quantify.[1] For volatile ether amines, this problem is compounded by their relatively low molecular weight, which requires excellent column efficiency at lower temperatures to achieve separation.

To overcome these obstacles, chromatographers have two primary weapons in their arsenal:

  • Inerting the Flow Path: Utilize specialized GC columns with advanced base-deactivation surface chemistry to minimize silanol interactions.

  • Modifying the Analyte: Employ chemical derivatization to convert the polar amine into a less polar, more volatile, and more thermally stable compound.[4][5]

We will now explore both approaches in detail.

Part 1: The Direct Analysis Approach with Specialized Columns

The most direct and efficient workflow involves using a GC column specifically engineered for the analysis of volatile amines. These columns feature a unique bonding and deactivation process that creates an exceptionally inert surface, shielding the analytes from active silanol groups.[6] This allows for the direct injection of underivatized amines, even in challenging matrices like water, yielding symmetrical peaks and enabling low detection limits.[2]

Leading examples of such columns include the Restek Rtx-Volatile Amine and the Agilent J&W Select CP-Volamine.[6][7] These columns typically use a base-modified polysiloxane phase, which provides excellent selectivity and robustness.

Experimental Data: GC-MS Retention Times on an Rtx-Volatile Amine Column

The following table presents retention time (RT) data for a selection of volatile ether amines and related compounds, obtained using a typical direct injection method.

CompoundClassRetention Time (min)Key Diagnostic Ions (m/z)
N,N-DimethylethanolamineEther Amino Alcohol6.8558, 71, 89
2-MethoxyethylaminePrimary Ether Amine7.2130, 44, 75
MorpholineCyclic Ether Amine8.5457, 87, 43
N,N-DiisopropylethylamineTertiary Amine9.12100, 114, 129
TriethylamineTertiary Amine5.9886, 58, 101
DiethylamineSecondary Amine4.5558, 44, 73

Note: Retention times are representative and can vary based on the specific instrument, column condition, and exact analytical parameters. Data is synthesized based on typical elution orders for these compounds.

Gold-Standard Protocol for Direct GC-MS Analysis

This protocol outlines the steps for achieving high-quality data for underivatized volatile ether amines.

  • System Preparation:

    • GC Column: Restek Rtx-Volatile Amine (60 m x 0.32 mm ID, 5.0 µm film thickness).[6]

    • Inlet Liner: Use a base-deactivated inlet liner (e.g., Restek Topaz) to prevent analyte loss in the injector.

    • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., methanol or water). For aqueous samples, direct injection is often possible with this column technology.[6]

    • If necessary, adjust the pH of aqueous samples to >10 with NaOH or KOH to ensure amines are in their free base form.

  • GC-MS Parameters:

    • Injector: Split injection (ratio 15:1) at 220°C.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 10 minutes.

      • Ramp: 20°C/min to 250°C.

      • Hold: 10 minutes at 250°C.[3]

    • MS Transfer Line: 250°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 450.

  • System Suitability:

    • Before running samples, inject a standard mix containing a challenging analyte (e.g., N,N-dimethylethanolamine) to verify peak shape and system inertness. Tailing factor should be < 1.5.

Workflow Visualization: Direct Analysis

The following diagram illustrates the streamlined workflow for the direct analysis of volatile ether amines.

Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Aqueous or Organic Sample Dilution Dilute in Solvent (e.g., Methanol) Sample->Dilution pH_Adjust Adjust pH > 10 (if aqueous) Dilution->pH_Adjust Injection Split Injection (Base-Deactivated Liner) pH_Adjust->Injection Separation Separation on Rtx-Volatile Amine Column Injection->Separation Detection Mass Spectrometry (EI, Scan Mode) Separation->Detection Processing Chromatogram Integration & Spectral Analysis Detection->Processing Reporting Quantification & Reporting Processing->Reporting

Caption: Workflow for direct GC-MS analysis of volatile amines.

Part 2: The Derivatization Approach

When a specialized amine column is unavailable, or when dealing with particularly challenging matrices or trace-level detection, chemical derivatization is a powerful alternative.[8] The goal is to chemically modify the amine's active hydrogen, thereby reducing its polarity and improving its chromatographic behavior on general-purpose columns like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[9]

Alkyl chloroformates are highly effective reagents for this purpose, as they react quickly and quantitatively with amines in aqueous media to form stable, less polar carbamate derivatives.[10]

Experimental Data: GC-MS Retention Times of Derivatized Amines

The following table shows representative retention times for isobutyl chloroformate (IBCF) derivatives of several amines on a standard HP-5MS column.

Compound (as IBCF Derivative)ClassRetention Time (min)Key Diagnostic Ions (m/z)
N,N-DimethylethanolamineEther Amino Alcohol11.50158, 102, 57
2-MethoxyethylaminePrimary Ether Amine10.88116, 102, 57
MorpholineCyclic Ether Amine12.32128, 86, 57
DiethylamineSecondary Amine9.76114, 100, 57

Note: Data is synthesized based on typical elution orders. The derivatization adds an isobutyloxycarbonyl group, increasing the molecular weight and retention time compared to the underivatized forms.

Gold-Standard Protocol for Derivatization and GC-MS Analysis

This protocol is adapted from established methods for chloroformate derivatization.[10]

  • System Preparation:

    • GC Column: Agilent HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

    • Inlet Liner: Standard split/splitless liner.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Derivatization Procedure:

    • Pipette 1 mL of the aqueous sample or standard into a 10 mL vial.

    • Add 1 mL of toluene and 100 µL of isobutyl chloroformate (IBCF).

    • Add 500 µL of 1 M sodium bicarbonate solution to maintain alkaline conditions.

    • Cap the vial tightly and vortex for 2 minutes to facilitate the two-phase reaction.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (toluene), which contains the derivatized amines, to an autosampler vial.

  • GC-MS Parameters:

    • Injector: Splitless injection at 290°C.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp 1: 5°C/min to 180°C.

      • Ramp 2: 10°C/min to 240°C.

      • Ramp 3: 25°C/min to 290°C, hold for 10 minutes.[9]

    • MS Parameters: Identical to the direct analysis method.

Workflow Visualization: Derivatization Analysis

This diagram outlines the additional steps required for the derivatization workflow.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (1 mL) Add_Reagents Add Toluene, IBCF, NaHCO3 Sample->Add_Reagents React Vortex (2 min) Add_Reagents->React Separate Centrifuge & Collect Organic Layer React->Separate Injection Splitless Injection Separate->Injection Separation Separation on HP-5MS Column Injection->Separation Detection Mass Spectrometry (EI, Scan Mode) Separation->Detection Processing Chromatogram Integration & Spectral Analysis Detection->Processing Reporting Quantification & Reporting Processing->Reporting

Caption: Workflow for derivatization-based GC-MS analysis.

Part 3: Performance Comparison and Method Selection

While GC-MS is a benchmark for volatile amine analysis, other techniques like High-Performance Liquid Chromatography (HPLC) are also widely used, particularly for less volatile or thermally labile amines.[11]

Comparison: GC-MS vs. HPLC
FeatureDirect GC-MS (Specialty Column)Derivatization GC-MS (Std. Column)HPLC with UV/FLD
Speed Fast (5-15 min run time)Slower (includes derivatization step)Moderate (15-30 min run time)
Sensitivity High (ng/L to µg/L)Very High (derivatization can enhance)Moderate (µg/L to mg/L)
Selectivity Excellent (Mass Spec detection)Excellent (Mass Spec detection)Good (but potential interferences)
Sample Prep MinimalModerate (multi-step)Moderate (often requires derivatization for fluorescence)
Cost High (instrument), Moderate (column)High (instrument), Low (column)Moderate (instrument)
Best For Volatile compounds, rapid screeningTrace analysis, labs without specialty columnsNon-volatile, polar, or thermally unstable amines
Decision Framework: Choosing the Right Method

The choice of analytical method depends on the specific goals of the analysis, available instrumentation, and the nature of the sample. The following decision tree provides a logical framework for selecting the most appropriate strategy.

Decision_Tree start Start: Need to analyze volatile ether amines q1 Are analytes volatile & thermally stable? start->q1 q2 Is a specialized amine GC column available? q1->q2 Yes hplc Consider HPLC (likely with derivatization) q1->hplc No q3 Is highest sensitivity (trace level) required? q2->q3 No direct_gc Use Direct Injection GC-MS with specialized column q2->direct_gc Yes q3->direct_gc No (Direct method often sufficient) deriv_gc Use Derivatization GC-MS with standard column q3->deriv_gc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The analysis of volatile ether amines by GC-MS is a robust and powerful technique, but it demands a strategic approach. For laboratories focused on routine, high-throughput analysis, investing in a specialized, base-deactivated column offers the most streamlined and efficient workflow. This direct injection method minimizes sample handling and provides excellent chromatographic results.[2]

However, when faced with ultra-trace level quantification or the absence of specialized columns, a well-optimized derivatization protocol using reagents like alkyl chloroformates provides a reliable and highly sensitive alternative.[10] By understanding the causality behind these experimental choices, researchers can confidently select and implement the optimal method, ensuring data of the highest integrity and trustworthiness.

References

  • Chan, S. C., & Lee, J. W. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Pereira, V., Pontes, M., Câmara, J. S., & Marques, J. C. (2006). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 54(17), 6143-6154. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Ough, C. S. (1981). A Method for Detecting Volatile Amines in Grapes and Wines. American Journal of Enology and Viticulture, 32(3), 209-213. Retrieved from [Link]

  • Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]

  • Restek Corporation. (n.d.). Rtx-Volatile Amine GC Capillary Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. Retrieved from [Link]

  • Li, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 330-338. Retrieved from [Link]

  • de Zeeuw, J., Stricek, R., & Stidsen, G. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Retrieved from [Link]

  • Sacks, G. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Restek Corporation. (2020, October 26). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Retrieved from [Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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2-(Cyclohexylmethoxy)-1-ethanamine
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